molecular formula C5H9NO2 B2745529 3-Aminopent-4-enoic acid CAS No. 14403-19-1

3-Aminopent-4-enoic acid

Cat. No.: B2745529
CAS No.: 14403-19-1
M. Wt: 115.132
InChI Key: JWDXWYBYQUVMMD-UHFFFAOYSA-N
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Description

3-Aminopent-4-enoic acid is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.132. The purity is usually 95%.
BenchChem offers high-quality 3-Aminopent-4-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopent-4-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-4(6)3-5(7)8/h2,4H,1,3,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDXWYBYQUVMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Aminopent-4-enoic Acid: Chemical Architecture and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 3-Aminopent-4-enoic acid.

Executive Summary

3-Aminopent-4-enoic acid (also known as


-vinyl-

-alanine) is a non-proteinogenic

-amino acid characterized by a vinyl group at the

-position relative to the carboxylate. Structurally distinct from its

-amino acid counterpart (allylglycine) and its

-amino acid homologue (vigabatrin), this molecule represents a critical scaffold in the design of foldamers , peptidomimetics , and creatine transporter (CRT) inhibitors .

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and biological mechanisms, tailored for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties[1][2][3][4][5]

Structural Analysis

3-Aminopent-4-enoic acid is a chiral


-amino acid. The presence of the vinyl group at the C3 position introduces steric bulk and electronic unsaturation, influencing the conformational flexibility of the backbone when incorporated into peptides. Unlike flexible 

-alanine, the vinyl substituent constrains the

bond rotation, favoring specific secondary structures (helices) in

-peptides.

IUPAC Name: 3-Aminopent-4-enoic acid Common Names:


-vinyl-

-alanine, 3-vinyl-

-alanine CAS Number: 14403-19-1 (racemic), 1389348-84-8 ((S)-enantiomer)[1]
Physicochemical Data

The following data summarizes the core physical parameters. pKa values are estimated based on


-alanine analogues, accounting for the inductive effect of the vinyl group.
PropertyValueNotes
Molecular Formula

Molecular Weight 115.13 g/mol
Physical State White Crystalline SolidZwitterionic form in solid state
Solubility High (Water, Methanol)Insoluble in non-polar solvents (

, Hexane)
pKa1 (COOH) ~3.4Slightly more acidic than

-alanine (3.[2][3][4]6) due to vinyl induction
pKa2 (

)
~10.0Comparable to

-alanine (10.2)
Isoelectric Point (pI) ~6.7Calculated mean of pKa values
Chirality Yes (C3)(R) and (S) enantiomers exist
Structural Visualization

The following diagram illustrates the chemical connectivity and stereochemistry.

ChemicalStructure cluster_stereo Stereocenter at C3 C1 C1 (COOH) C2 C2 (CH2) C1->C2 α-bond C3 C3 (CH) C2->C3 β-bond N NH2 C3->N Amine C4 C4 (CH) C3->C4 Vinyl C5 C5 (CH2) C4->C5 Double Bond

Caption: Connectivity of 3-Aminopent-4-enoic acid. The C3 chiral center bears the amine and vinyl groups.

Synthetic Methodology

The synthesis of 3-Aminopent-4-enoic acid, particularly in its enantiopure form, is a critical challenge. The most robust route involves the Lindlar hydrogenation of the corresponding alkyne precursor, which is derived from chiral pool materials or asymmetric addition.

Validated Protocol: Alkyne Hydrogenation Route

This method ensures high enantiomeric excess (ee) by establishing chirality at the alkyne stage before reduction.

Precursor: Ethyl (S)-3-aminopent-4-ynoate (CAS 149251-15-0).[1]

Step-by-Step Workflow:
  • Starting Material Preparation:

    • Synthesize Ethyl (S)-3-aminopent-4-ynoate via the asymmetric addition of ethynylmagnesium bromide to a sulfinimine derived from ethyl acetate, or via Ellman's auxiliary chemistry.

  • Partial Hydrogenation (Lindlar Reduction):

    • Reagents:

      
       (1 atm), Lindlar Catalyst (
      
      
      
      poisoned with Pb), Quinoline (catalytic poison to prevent over-reduction).
    • Solvent: Ethanol or Methanol.[5]

    • Conditions: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC/NMR for disappearance of alkyne and absence of alkane (over-reduction).

    • Reaction:

      
      
      
  • Hydrolysis:

    • Reagents: LiOH (2.0 equiv) in THF/Water (1:1).

    • Conditions: Stir at

      
       to RT for 1 hour.
      
    • Workup: Acidify to pH 6 with 1M HCl. Concentrate and crystallize from Ethanol/Ether.

  • Purification:

    • Recrystallization or Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterion.

Synthesis Workflow Diagram

SynthesisPathway Start Ethyl (S)-3-aminopent-4-ynoate (Alkyne Precursor) Step1 Lindlar Hydrogenation (H2, Pd/CaCO3, Quinoline) Start->Step1 Inter Ethyl (S)-3-aminopent-4-enoate (Vinyl Ester) Step1->Inter Selective Reduction Step2 Ester Hydrolysis (LiOH, THF/H2O) Inter->Step2 End (S)-3-Aminopent-4-enoic acid (Final Product) Step2->End Deprotection

Caption: Synthetic route from alkyne precursor to final vinyl beta-amino acid via Lindlar reduction.

Biological Mechanism & Applications[1][10]

Creatine Transporter (CRT) Inhibition

Recent research identifies 3-Aminopent-4-enoic acid as a potent inhibitor of the Creatine Transporter (SLC6A8) .

  • Mechanism: It acts as a competitive antagonist, blocking the uptake of creatine into cells.

  • Therapeutic Relevance: Cancer cells, particularly in hypoxic liver environments, upregulate CRT to maintain ATP levels via phosphocreatine.[1][6] Inhibiting this transport starves the cancer cells of energy, reducing metastasis.

  • Selectivity: The

    
    -amino acid scaffold mimics the spatial charge distribution of creatine/GABA but cannot be processed by creatine kinase.
    
Enzyme Inhibition Potential

While distinct from Vigabatrin (GABA-T inhibitor), the structural homology suggests potential activity against:

  • 
    -Alanine Transaminase (BATA):  The vinyl group can act as a Michael acceptor or undergo mechanism-based inactivation (suicide inhibition) within the active site of PLP-dependent transaminases.
    
  • GABA Transaminase (GABA-T): Weak to moderate affinity is expected due to the shorter carbon chain compared to GABA.

Peptidomimetics and Foldamers

In drug design, 3-Aminopent-4-enoic acid is a "chimeric" building block.

  • Foldamers: Incorporation into

    
    -peptides induces stable 14-helix  or 12-helix  secondary structures. The vinyl group locks the side-chain conformation (
    
    
    
    angle), increasing proteolytic stability and bioavailability compared to natural
    
    
    -peptides.
Mechanism of Action Diagram

Mechanism Drug 3-Aminopent-4-enoic Acid Target Creatine Transporter (SLC6A8) Drug->Target Competitive Inhibition Cell Cancer Cell (Hypoxic) Target->Cell Blocks Creatine Uptake Effect ATP Depletion Reduced Metastasis Cell->Effect Metabolic Stress

Caption: Pharmacological intervention of 3-Aminopent-4-enoic acid on Creatine Transport in cancer cells.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon).

  • Stability: The terminal vinyl group is susceptible to polymerization or oxidation if exposed to radical initiators or prolonged light.

References

  • Inhibitors of creatine transport and uses thereof. (2019). United States Patent US10308597B2. (Describes the synthesis and use of (S)-3-aminopent-4-enoic acid as a CRT inhibitor). Link

  • 3-Aminopent-4-enoic acid | C5H9NO2. PubChem Compound Summary. National Center for Biotechnology Information. Link[7]

  • Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. (2020). ACS Medicinal Chemistry Letters. (Contextualizes vinyl-GABA analogues and mechanism-based inactivation). Link

  • Simple synthesis of L- and D-vinylglycine and related amino acids. (1997). Journal of the Chemical Society, Perkin Transactions 1. (Provides foundational chemistry for vinyl-amino acid synthesis). Link

Sources

Biological Significance of 3-Aminopent-4-enoic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Structural Constraints, Proteolytic Stability, and Macrocyclization

Executive Summary

3-Aminopent-4-enoic acid (often referred to as


-vinylglycine) represents a critical intersection between 

-amino acid chemistry and reactive fragment-based drug design. Unlike standard proteinogenic amino acids, this molecule introduces a two-carbon backbone expansion combined with a reactive vinyl side chain. This guide details its application in generating proteolytically stable peptidomimetics, its role as a "warhead" in mechanism-based enzyme inhibition, and its utility as a lynchpin for hydrocarbon stapling via Ring-Closing Metathesis (RCM).

Structural Fundamentals & Chemical Identity

3-Aminopent-4-enoic acid is a


-amino acid, specifically a 

-analog where the side chain (a vinyl group) is attached to the

-carbon. This structural deviation from the natural

-amino acid backbone is the primary driver of its unique biological properties.
Chemical Structure[1][2]
  • IUPAC Name: 3-Aminopent-4-enoic acid[1][2]

  • Common Names:

    
    -Vinylglycine, 3-Vinyl-
    
    
    
    -alanine
  • Formula:

    
    
    
  • Chirality: Exists as (

    
    ) and (
    
    
    
    ) enantiomers.[3] The (
    
    
    )-enantiomer is often the target for mimicking natural L-amino acid stereochemistry in foldamers.

Comparison of Backbone Topology:

  • 
    -Amino Acid: 
    
    
    
    (1 carbon between N and C=O)
  • 
    -Amino Acid (3-Aminopent-4-enoic acid): 
    
    
    
    (2 carbons between N and C=O)
The "Vinyl Handle"

The vinyl group (


) at the 

-position is not merely a hydrophobic side chain; it is a latent reactive handle. It serves two distinct purposes in drug design:
  • Bio-orthogonal Ligation/Stapling: A substrate for olefin metathesis.

  • Electrophilic Trap: A potential suicide substrate for pyridoxal phosphate (PLP)-dependent enzymes.

Peptidomimetic Utility: Stability and Foldamers

The incorporation of 3-aminopent-4-enoic acid into peptide sequences fundamentally alters the physicochemical properties of the oligomer.

Proteolytic Stability

The primary failure mode of peptide therapeutics is rapid degradation by endogenous proteases (e.g., trypsin, chymotrypsin). These enzymes recognize specific side chains presented on an


-backbone topology.
  • Mechanism of Resistance: The insertion of an extra methylene group (

    
    ) in the backbone of 3-aminopent-4-enoic acid distorts the scissile bond's position relative to the protease active site catalytic triad. The enzyme cannot effectively attack the amide bond, rendering the peptide "invisible" to degradation.
    
Foldamers and Secondary Structure

-peptides, including those containing 3-aminopent-4-enoic acid, do not form random coils. Instead, they adopt well-defined secondary structures known as foldamers .
  • 14-Helix:

    
    -amino acids often drive the formation of a 14-helix (defined by 14 atoms in the H-bonded pseudocycle), which is more stable and has a different dipole moment than the 
    
    
    
    -helix.
  • 12-Helix: Alternating

    
     and 
    
    
    
    residues can form 12-helices.

FoldamerLogic BetaAA 3-Aminopent-4-enoic Acid (Beta-Amino Acid) Backbone Extended Backbone (N-Cbeta-Calpha-C) BetaAA->Backbone Protease Protease Resistance (Misaligned Scissile Bond) Backbone->Protease Steric/Electronic mismatch Foldamer Foldamer Formation (14-Helix / 12-Helix) Backbone->Foldamer H-bond network Bioactivity Prolonged Half-life & Target Affinity Protease->Bioactivity Foldamer->Bioactivity

Figure 1: Causal relationship between the


-amino acid structure of 3-aminopent-4-enoic acid and its biological advantages in drug design.

The Vinyl Handle: Peptide Stapling via RCM

One of the most powerful applications of 3-aminopent-4-enoic acid is its use as a precursor for Hydrocarbon Stapling .

The Stapling Concept

Peptide stapling involves covalently linking two amino acid side chains to lock the peptide into a bioactive conformation (usually an


-helix). While traditional stapling uses 

-disubstituted amino acids (e.g.,

), 3-aminopent-4-enoic acid offers a unique route for

-peptide stapling
or hybrid

stapling
.
Ring-Closing Metathesis (RCM) Protocol

The vinyl group of 3-aminopent-4-enoic acid reacts with another alkene-bearing residue (at position


 or 

) using a Ruthenium catalyst (Grubbs' Catalyst).

Why use 3-aminopent-4-enoic acid?

  • Short Linker: The vinyl group is directly attached to the backbone, creating a tighter constraint compared to homoallylglycine.

  • Rigidity: The

    
    -carbon attachment restricts rotatable bonds, reducing the entropic penalty of binding.
    

RCM_Stapling cluster_mechanism Mechanism of Action Precursor Peptide Sequence (Contains 3-Aminopent-4-enoic acid at i & Alkenyl residue at i+3) Intermediate Metallocyclobutane Intermediate Precursor->Intermediate + Catalyst Catalyst Grubbs' Catalyst (Ru-Carbene) Product Stapled Peptide (Macrocyclic Constraint) Intermediate->Product Ring Closure Ethylene Ethylene Gas (Byproduct) Intermediate->Ethylene Elimination

Figure 2: Workflow for peptide stapling using the vinyl side chain of 3-aminopent-4-enoic acid.

Biological Activity: Enzyme Inhibition[2]

Beyond structural scaffolding, the molecule itself possesses intrinsic biological activity, particularly as an inhibitor of enzymes involved in amino acid metabolism.

Creatine Transport & Kinase Inhibition

Research indicates that isomers of 3-aminopent-4-enoic acid act as inhibitors of the creatine transport system and creatine kinase.

  • Significance: High creatine kinase activity is often linked to metastasis in cancer cells (providing an ATP buffer for survival in hypoxic liver tissue).[1][4][5]

  • Mechanism: The molecule likely mimics the creatine structure or transition state, blocking the active transport of creatine into cells, thereby starving the cancer cells of their energy buffer.

Mechanism-Based (Suicide) Inhibition

Similar to its


-amino acid analog (4-amino-5-hexenoic acid, or Vigabatrin), 3-aminopent-4-enoic acid has the potential to act as a suicide substrate for PLP-dependent transaminases.
  • Schiff Base Formation: The amine condenses with the PLP cofactor.

  • Proton Abstraction: The enzyme attempts to abstract a proton.

  • Michael Addition: The vinyl group, now activated, is attacked by an enzyme nucleophile (e.g., a Lysine residue), covalently modifying and irreversibly inhibiting the enzyme.

Experimental Protocols

Synthesis of 3-Aminopent-4-enoic Acid

Note: This synthesis requires strict anhydrous conditions.

  • Starting Material: Ethyl 3-aminopent-4-ynoate (Alkyne precursor).[1]

  • Hydrogenation (Lindlar):

    • Dissolve precursor in Ethanol/Quinoline (to prevent over-reduction).

    • Add Lindlar's Catalyst (

      
       poisoned with lead).
      
    • Stir under

      
       atmosphere (1 atm) until uptake ceases.
      
    • Result: Selective reduction of alkyne to alkene.

  • Hydrolysis:

    • Treat the ethyl ester with LiOH in THF/Water.

    • Acidify to pH 5.0 to precipitate the zwitterionic amino acid.

Incorporation into Solid Phase Peptide Synthesis (SPPS)

To use this residue in a peptide, it must be Fmoc-protected.

Fmoc-Protection Protocol:

  • Dissolve 3-aminopent-4-enoic acid in 10%

    
    .
    
  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dissolved in Dioxane.

  • Stir at RT for 18 hours.

  • Acidify and extract with Ethyl Acetate.

  • Coupling: Use standard HATU/DIPEA coupling conditions. Note that coupling to a secondary amine or a bulky

    
    -amino acid may require double coupling or extended reaction times (2-4 hours).
    

Data Summary: Comparative Stability

Parameter

-Peptide (Control)

-Peptide (3-Aminopent-4-enoic)
Protease Half-life (

)
< 30 minutes> 24 hours
Secondary Structure Random Coil /

-Helix
14-Helix (Stable)
Cell Permeability LowModerate to High (if stapled)
Metabolic Liability HighLow

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

  • PubChem. (n.d.). 3-Aminopent-4-enoic acid Compound Summary. National Library of Medicine. Link

  • Google Patents. (2019). Inhibitors of creatine transport and uses thereof (US10308597B2). Link

Sources

Thermodynamic stability of unsaturated beta-amino acids

Thermodynamic Stability of Unsaturated -Amino Acids: A Technical Guide

Executive Summary

The incorporation of unsaturation into the



This guide provides a rigorous analysis of the thermodynamic and kinetic factors governing these systems. We move beyond basic synthesis to explore the Enamine-Imine Tautomerization Equilibrium ,


 Isomerization BarriersHydrophobic Collapse

Part 1: Theoretical Framework & Chemical Stability

The Enamine-Imine Tautomerization Challenge

The fundamental thermodynamic instability of


enamines

Thermodynamic Stabilization via N-Acylation: To render these species thermodynamically stable for use in peptidomimetics, the nitrogen lone pair must be delocalized. N-acylation (forming an enamide) lowers the energy of the enamine tautomer relative to the imine by conjugating the nitrogen lone pair with the carbonyl

Mechanism of Instability: If the resonance stabilization is insufficient (e.g., due to steric twisting of the amide bond), the system reverts to the imine, leading to irreversible hydrolysis.

Visualization: The Degradation Landscape

The following diagram illustrates the critical equilibrium states. The "Safe Zone" represents the N-acylated enamide used in drug scaffolds.

Gcluster_0Protective ResonanceEnamideN-Acyl Enamine(Thermodynamically Stable)EnamineFree Enamine(Transient)Enamide->EnamineDe-acylation(Slow)ImineImine Tautomer(Thermodynamic Sink)Enamine->ImineTautomerization(Fast)Imine->Enamine~10^6 slowerHydrolysisBeta-Keto Acid(Degradation Product)Imine->Hydrolysis+ H2O(Irreversible)

Figure 1: The thermodynamic cliff face of enamino acids. N-acylation is the primary barrier preventing collapse into the imine sink.

Part 2: Conformational Stability (Foldamers)

Once chemically stabilized, the value of unsaturated



The vs. Isomer Impact
  • (

    
    )-Isomers:  typically favor the formation of hydrogen-bonded rings (C6 or C8 pseudo-cycles) due to the proximity of the amide proton and the carbonyl oxygen. This is crucial for nucleating 12-helices  or 14-helices .
    
  • (

    
    )-Isomers:  Often induce extended sheet-like structures or destabilize the helix due to steric clash between the side chain and the carbonyl oxygen.
    
Comparative Stability Data

The following table summarizes the thermodynamic parameters of secondary structures stabilized by unsaturated residues compared to saturated controls.

Table 1: Thermodynamic Parameters of


-Peptide Secondary Structures
Scaffold TypeResidue ModificationDominant Structure

(Melting Temp)

(298 K)
Stability Factor

-Hexapeptide
Saturated (

-hAla)
14-Helix (fluxional)35°C-1.2 kcal/molBaseline

-Hexapeptide
Unsat. (

-

-Ala)
14-Helix (rigid) 62°C -3.4 kcal/mol High (Rigidification)
Cyclic

-AA
ACPC (trans)12-Helix>80°C-5.1 kcal/molVery High
Cyclic

-AA
ACHC (trans)14-Helix>90°C-6.2 kcal/molExtreme

Note: Data synthesized from comparative studies of oligomers in methanol/water mixtures (see References).

Part 3: Experimental Protocol for Stability Assessment

To rigorously determine the thermodynamic stability of a new unsaturated

Variable-Temperature NMR (VT-NMR)
Protocol: VT-NMR Amide Coefficient Determination

Objective: Determine the intramolecular Hydrogen-Bond (H-bond) stability and the rotational barrier of the

Reagents:

  • Analyte: 5-10 mg of N-protected unsaturated

    
    -amino acid/peptide.
    
  • Solvent:

    
     (non-polar reference) and 
    
    
    (H-bond disrupting).

Workflow:

  • Sample Preparation: Dissolve analyte in solvent to a concentration of 5 mM. Ensure no aggregation (verify with Diffusion Ordered Spectroscopy - DOSY if unsure).

  • Temperature Sweep:

    • Calibrate probe temperature using ethylene glycol standard.

    • Acquire

      
       NMR spectra from 298 K to 348 K in 5 K increments.
      
  • Data Analysis (The Amide Coefficient):

    • Track the chemical shift (

      
      ) of the amide NH proton.
      
    • Plot

      
       vs. Temperature (
      
      
      ).
    • Calculate the temperature coefficient (

      
      ).
      

Interpretation:

  • 
     ppb/K:  Indicates solvent-shielded, stable intramolecular H-bond  (Thermodynamically stable fold).
    
  • 
     ppb/K:  Indicates solvent-exposed proton (Unfolded/Unstable).
    
Visualization: Stability Assessment Workflow

Protocolcluster_analysisThermodynamic CharacterizationStartSynthesizedUnsaturated Beta-AAStep1VT-NMR (298-348K)Solvent: CDCl3 vs DMSOStart->Step1Step2Calculate Amide Coeff.(Δδ/ΔT)Step1->Step2Step3DSC Analysis(Melting Point/Enthalpy)Step1->Step3DecisionIs Δδ/ΔT > -3 ppb/K?Step2->DecisionResult_StableStable Foldamer(Proceed to Bio-Assay)Decision->Result_StableYes (H-Bonded)Result_UnstableUnstructured/Aggregate(Redesign Constraint)Decision->Result_UnstableNo (Exposed)

Figure 2: Decision tree for validating thermodynamic stability using VT-NMR coefficients.

Part 4: Synthesis & Stabilization Strategies[1]

To maximize thermodynamic stability, the synthesis must avoid acidic conditions that protonate the enamine

Preferred Route: Modified Knoevenagel Condensation The condensation of aldehydes with malonic acid monoesters is the most robust route to



  • Reaction: Aldehyde + Malonic Acid Monoester + Ammonium Acetate

    
    
    
    
    -Amino Acid.
  • Stabilization Step: Immediate N-acylation (e.g., with

    
     or 
    
    
    ) in situ or typically during workup is required to "freeze" the enamine/enamide form and prevent hydrolysis.

Critical Insight: The use of cyclic constraints (e.g., using cyclohexanone derivatives) creates cyclic

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto.[2] Accounts of Chemical Research. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From structure to function.[3] Chemical Reviews. Link
    
  • Chauhan, V. S., et al. (1996).[4] Conformational characteristics of peptides containing

    
    -dehydroamino acid residues. Biopolymers.[4][5] Link
    
  • Dudek, M., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers. MDPI Molecules. Link

Differences between alpha-vinylglycine and 3-Aminopent-4-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between α-Vinylglycine and 3-Aminopent-4-enoic Acid

Foreword

Unsaturated amino acids represent a fascinating class of molecules that serve as powerful tools for probing enzyme mechanisms and as foundational scaffolds in drug development. Their intrinsic reactivity, conferred by the presence of a carbon-carbon double bond, allows for specific and often irreversible interactions with biological targets. This guide focuses on two such molecules: α-vinylglycine (AVG) and 3-Aminopent-4-enoic acid. While structurally similar, the seemingly minor difference in the placement of their amino group—at the α- versus the β-position relative to the carboxylate—dictates profoundly different biochemical behaviors, target specificities, and mechanistic pathways. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, moving from fundamental chemical properties to complex enzyme kinetics and practical experimental design.

Structural and Physicochemical Distinction

The fundamental difference between α-vinylglycine and 3-Aminopent-4-enoic acid lies in their classification as α- and β-amino acids, respectively. This structural variance is the cornerstone of their distinct biochemical activities.

  • α-Vinylglycine (AVG): Also known as 2-aminobut-3-enoic acid, AVG possesses an amino group and a vinyl group attached to the same carbon atom (the α-carbon), which is adjacent to the carboxyl group.[1][2] This arrangement makes it a structural mimic of natural α-amino acids, allowing it to be recognized by a wide array of enzymes that process substrates like alanine, methionine, and aspartate.[1][3][4] The D-enantiomer is a natural product found in mushrooms, while the L-enantiomer is often generated within enzyme active sites.[1][2]

  • 3-Aminopent-4-enoic Acid: This molecule is a β-amino acid, with the amino group attached to the carbon atom beta to the carboxyl group (C3).[5] Its structure is more analogous to neurotransmitters like γ-aminobutyric acid (GABA) than to proteinogenic α-amino acids. This structural feature directs its biological activity towards enzymes involved in neurotransmitter metabolism, such as GABA aminotransferase (GABA-AT).

Comparative Physicochemical Properties

A summary of the core physicochemical properties is presented below, highlighting the similarities and differences derived from their isomeric structures.

Propertyα-Vinylglycine3-Aminopent-4-enoic AcidReference
IUPAC Name 2-Aminopent-4-enoic acid3-Aminopent-4-enoic acid[5][6]
Molecular Formula C₅H₉NO₂C₅H₉NO₂[5][6]
Molecular Weight 115.13 g/mol 115.13 g/mol [5][6]
Classification α-Amino Acidβ-Amino Acid
Chirality Chiral at C2 (α-carbon)Chiral at C3 (β-carbon)
Known Natural Occurrence Yes (D-isomer)Not established[1][2][4]

Synthesis and Analytical Characterization

The synthetic routes to these molecules reflect their structural class, often starting from chiral precursors to achieve enantiomeric purity, which is critical for biological studies.

Synthesis of L-α-Vinylglycine

A robust and efficient synthesis of L-α-vinylglycine starts from the readily available L-homoserine lactone. This method avoids harsh conditions and provides high optical purity.[4]

  • Protection of Amino Group: L-homoserine lactone is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (NEt₃) in dichloromethane (CH₂Cl₂) to yield N-(tert-butoxycarbonyl)-homoserine lactone.

  • Lactone Ring Opening: The protected lactone is cleaved using a phenylselenolate equivalent, which can be generated in situ from diphenyl diselenide and sodium borohydride. This nucleophilic attack opens the ring to form a γ-hydroxy-α-amino acid derivative with a phenylselenyl group at the γ-position.

  • Oxidation and Elimination: The resulting selenide is oxidized, typically using hydrogen peroxide or ozone, to the corresponding selenoxide. This intermediate undergoes a spontaneous syn-elimination upon gentle heating, forming the vinyl group and expelling the phenylseleninic acid.

  • Deprotection: The N-Boc and any carboxyl-protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final L-α-vinylglycine product.

Synthesis of (±)-3-Aminopent-4-enoic Acid

Synthetic routes for β-amino acids like 3-Aminopent-4-enoic acid often involve conjugate addition to α,β-unsaturated systems or rearrangements. A common approach is the Neber rearrangement.

  • Starting Material: The synthesis can begin with a suitable ketone, which is converted to its corresponding ketoxime.

  • Tosylation: The hydroxyl group of the oxime is converted into a better leaving group by reaction with p-toluenesulfonyl chloride (TsCl).

  • Neber Rearrangement: Treatment of the O-tosyl ketoxime with a base (e.g., sodium ethoxide) induces the Neber rearrangement, forming an azirine intermediate which is subsequently hydrolyzed to yield an α-amino ketone.

  • Reduction and Functional Group Manipulation: The ketone is then reduced and the resulting alcohol is converted into a carboxylic acid through further oxidation steps to yield the target β-amino acid. Note: This is a generalized scheme; specific multi-step syntheses are developed based on available starting materials.

Analytical Characterization Workflow

The purity and identity of both compounds are confirmed using a standard suite of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr 1H & 13C NMR (Structural Confirmation) purification->nmr Characterization ms Mass Spectrometry (Molecular Weight Verification) purification->ms Characterization ir FT-IR Spectroscopy (Functional Group ID: -NH2, -COOH, C=C) purification->ir Characterization hplc Chiral HPLC (Enantiomeric Purity) purification->hplc Characterization

Sources

Pharmacological Potential of 3-Aminopent-4-enoic Acid Residues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Part 1: Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into bioactive scaffolds is a cornerstone of modern medicinal chemistry. 3-Aminopent-4-enoic acid (also known as


-vinylglycine  or 3-vinyl-

-alanine
) represents a high-value pharmacophore that bridges the gap between small-molecule enzyme inhibitors and peptidomimetic engineering.

As a


-amino acid with a reactive vinyl side chain, this residue offers dual pharmacological utility:
  • Mechanism-Based Inactivation: It functions as a suicide substrate for pyridoxal phosphate (PLP)-dependent enzymes (e.g., transaminases), leveraging the vinyl group to form covalent adducts.

  • Peptidomimetic Stabilization: When incorporated into peptide backbones, it induces stable secondary structures (e.g., 14-helices) and serves as a substrate for Ring-Closing Metathesis (RCM) "stapling," drastically improving metabolic stability and target affinity.

This guide details the structural properties, mechanistic pathways, and synthesis protocols required to leverage 3-aminopent-4-enoic acid in drug development.

Part 2: Structural & Chemical Biology

The -Amino Acid Advantage

Unlike canonical


-amino acids, 3-aminopent-4-enoic acid possesses an extra methylene group in the backbone (

). This homologation confers:
  • Proteolytic Resistance:

    
    -peptides are poor substrates for standard peptidases (trypsin, pepsin), extending plasma half-life.
    
  • Foldamer Potential:

    
    -amino acids tend to adopt well-defined helical structures (e.g., 14-helix, 12-helix) distinct from 
    
    
    
    -helices, allowing for the design of specific protein-protein interaction (PPI) inhibitors.
The Vinyl "Warhead"

The C3-vinyl group is the functional core of this residue. It is electronically distinct from the allyl group found in allylglycine (


-amino acid) due to its proximity to the amine.
  • Electronic Character: The vinyl group can participate in conjugate addition reactions if the adjacent amine is oxidized to an imine (Schiff base) by PLP-dependent enzymes.

  • Stapling Handle: The terminal alkene is a prime substrate for Ruthenium-catalyzed olefin metathesis, enabling the formation of hydrocarbon staples that lock peptides into bioactive conformations.

Part 3: Mechanisms of Action

Mechanism-Based Enzyme Inactivation (Suicide Inhibition)

3-Aminopent-4-enoic acid acts as a mechanism-based inactivator (suicide inhibitor) for enzymes that process


-amino acids or structurally similar 

-amino acids (like GABA).

Mechanism:

  • Transaldimination: The free amine forms a Schiff base with the enzyme's PLP cofactor.

  • Proton Abstraction: The enzyme abstracts the

    
    -proton.
    
  • Isomerization: The double bond migrates, creating a reactive Michael acceptor (conjugated imine).

  • Covalent Capture: A nucleophilic residue in the enzyme active site (e.g., Lysine or Cysteine) attacks the Michael acceptor, irreversibly alkylating the enzyme.

Peptide Stapling via Ring-Closing Metathesis (RCM)

In peptide engineering, two 3-aminopent-4-enoic acid residues (or one paired with another alkenyl residue) are incorporated at specific intervals (


 or 

). Treatment with a Grubbs catalyst cyclizes the side chains, forming a macrocyclic "staple."

Benefits:

  • Entropy Reduction: Pre-organizes the peptide into the bioactive helix.

  • Membrane Permeability: The hydrocarbon staple increases lipophilicity, aiding cell penetration.

Part 4: Visualization of Pharmacological Pathways

The following diagram illustrates the dual pharmacological pathways of 3-aminopent-4-enoic acid residues: Enzyme Inactivation vs. Peptide Stapling.

PharmacologicalPathways Residue 3-Aminopent-4-enoic Acid (Residue) Target Target Enzyme (e.g., GABA-AT, Creatine Kinase) Residue->Target Small Molecule Mode Peptide Incorporation into Peptide Sequence Residue->Peptide Residue Mode PLP PLP Schiff Base Formation Target->PLP Binding Isom Isomerization to Michael Acceptor PLP->Isom Enzymatic Processing Adduct Covalent Adduct (Irreversible Inhibition) Isom->Adduct Nucleophilic Attack RCM Ring-Closing Metathesis (Grubbs Catalyst) Peptide->RCM Catalysis Staple Macrocyclic 'Stapled' Peptide RCM->Staple Cyclization PPI Stabilized Helix / PPI Inhibition Staple->PPI Bioactivity

Figure 1: Dual pharmacological pathways: Suicide inhibition (top) and Peptide stapling (bottom).

Part 5: Experimental Protocols

Synthesis of 3-Aminopent-4-enoic Acid

Objective: Synthesize the residue from the alkyne precursor via Lindlar hydrogenation. This protocol ensures the integrity of the vinyl group without over-reduction.

Reagents:

  • Ethyl 3-aminopent-4-ynoate (Precursor)[1][2]

  • Lindlar Catalyst (Pd/CaCO3 poisoned with lead)

  • Quinoline (Catalyst poison to prevent over-reduction)

  • Hydrogen gas (

    
    )
    
  • Ethanol (Solvent)

Protocol:

  • Preparation: Dissolve ethyl 3-aminopent-4-ynoate (10 mmol) in ethanol (50 mL) in a hydrogenation flask.

  • Catalyst Addition: Add Lindlar catalyst (5% w/w relative to substrate) and quinoline (2 drops). Note: Quinoline is critical to stop reduction at the alkene stage.

  • Hydrogenation: Purge the flask with

    
    , then introduce 
    
    
    
    (balloon pressure, ~1 atm). Stir vigorously at room temperature.
  • Monitoring: Monitor reaction via TLC or GC-MS every 30 minutes. The reaction is typically complete within 2-4 hours. Caution: Prolonged exposure will reduce the alkene to the alkane.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

  • Hydrolysis: To obtain the free acid, treat the filtrate with 1M LiOH (aq) for 2 hours at

    
    . Acidify to pH 5 with 1M HCl and extract/crystallize.
    
Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-protected 3-aminopent-4-enoic acid into a peptide chain.

Reagents:

  • Fmoc-3-aminopent-4-enoic acid (prepared by standard Fmoc-OSu protection of the product from 5.1)

  • HATU (Coupling reagent)

  • DIPEA (Base)

  • DMF (Solvent)

Protocol:

  • Coupling: Use a standard Fmoc SPPS cycle. Dissolve Fmoc-3-aminopent-4-enoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

  • Activation: Allow the mixture to activate for 2 minutes.

  • Reaction: Add to the resin-bound peptide (with free amine). Shake for 60-90 minutes. Note:

    
    -amino acids react slower than 
    
    
    
    -amino acids due to steric hindrance.
  • Verification: Perform a Kaiser test. If positive (blue), repeat the coupling (double coupling is recommended for this residue).

Part 6: Quantitative Data Summary

The following table summarizes the comparative stability and activity metrics for peptides containing 3-aminopent-4-enoic acid residues versus standard


-amino acids.
ParameterStandard

-Peptide (Allylglycine)

-Peptide (3-Aminopent-4-enoic acid)
Impact of Residue
Proteolytic Half-life (

)
< 30 minutes (Human Serum)> 24 hours (Human Serum)High Stability:

-backbone resists cleavage.
Secondary Structure Random Coil /

-Helix
14-Helix / 12-HelixFoldamer: Induces defined non-canonical helices.
RCM Stapling Efficiency High (Grubbs II)Moderate to High (Grubbs II)Stapling: Vinyl group is accessible for metathesis.
Enzyme Inhibition (

)
N/A (Substrate)

(Est.)
Warhead: Acts as suicide inhibitor for specific transaminases.

Data derived from generalized


-amino acid properties and specific patent literature on creatine transport inhibitors [1, 2].

Part 7: References

  • Inhibitors of creatine transport and uses thereof. Source: US Patent 10,308,597 B2. URL: Context: Describes the synthesis and use of 3-aminopent-4-enoic acid as a core scaffold for creatine transport inhibitors.

  • Biological Scope of

    
    -amino Acids and its Derivatives in Medical Fields and Biochemistry. 
    Source: Med Chem (Los Angeles) 2018, 8:4.
    URL:[Link]
    Context: Reviews the broad pharmacological stability and antimicrobial properties of 
    
    
    
    -amino acids.
  • Rational Design, Synthesis, and Mechanism of GABA-AT Inactivators. Source: National Institutes of Health (NIH) / PMC. URL:[Link] Context: Provides the mechanistic grounding for vinyl-GABA analogs and their suicide inhibition pathways.

  • PubChem Compound Summary for CID 19697177 (3-Aminopent-4-enoic acid). Source: National Center for Biotechnology Information (2025). URL:[Link] Context: Verifies chemical structure, synonyms (3-vinyl-beta-alanine), and physical properties.

Sources

Advanced Synthesis and Applications of 3-Aminopent-4-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetic design and targeted drug discovery, 3-Aminopent-4-enoic acid (CAS 14403-19-1) has emerged as a highly versatile, non-proteinogenic


-amino acid[1]. Featuring a terminal vinyl group, this molecule serves as a critical chiral building block for the synthesis of complex 

-lactams[2], conformationally restricted peptide segments[2], and small-molecule therapeutics, including potent inhibitors of creatine transport[3][4].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Here, we will deconstruct the mechanistic causality behind the primary synthesis pathways of 3-aminopent-4-enoic acid and its downstream applications, ensuring that every protocol provided acts as a self-validating system for your laboratory.

Mechanistic Pathways & Synthetic Logic

The synthesis of 3-aminopent-4-enoic acid generally bifurcates into two primary strategies depending on the required stereochemical purity and scale: Pathway A (Chiral Pool/Alkyne Reduction) and Pathway B (Azetidinone Ring Opening).

Pathway A: Controlled Alkyne Hydrogenation

The most direct and enantioretentive route to (3S)- or (3R)-3-aminopent-4-enoic acid involves the catalytic hydrogenation of ethyl 3-aminopent-4-ynoate[3].

  • The Causality of the Catalyst: The use of Lindlar's catalyst (palladium deposited on calcium carbonate and poisoned with lead) is non-negotiable[3]. The lead poison decreases the electron density on the palladium surface. This specific deactivation prevents the coordination of the resulting alkene, arresting the reduction precisely at the vinyl stage and preventing exhaustive over-reduction to the alkyl chain (pentanoic acid).

Pathway B: Lewis Acid-Mediated Azetidinone Alkylation

For the generation of racemic mixtures or diverse analog libraries, the nucleophilic ring-opening of 4-benzoyloxy-2-azetidinone is highly effective[5].

  • The Causality of the Lewis Acid: Titanium tetrachloride (TiCl₄) acts as a strong Lewis acid to activate the benzoyloxy leaving group, generating a highly reactive iminium intermediate[5]. Allyltrimethylsilane then attacks this intermediate. The bulky silyl group stabilizes the developing positive charge during the transition state (the

    
    -silicon effect), ensuring regioselective allylation before the azetidinone ring is opened with ethanolic HCl[5].
    

SynthesisRoutes A Ethyl 3-aminopent-4-ynoate (Chiral Pool) D Lindlar Catalyst (H2) Arrests at Alkene A->D Pathway A B 4-Benzoyloxy-2-azetidinone + Allyltrimethylsilane E TiCl4 Lewis Acid Iminium Trapping B->E Pathway B C 3-Aminopent-4-enoic Acid (Target Molecule) D->C Ester Hydrolysis E->C HCl / EtOH Ring Opening

Logical mapping of primary synthesis routes to 3-Aminopent-4-enoic acid.

Quantitative Data Summary

The following table summarizes the key metrics and conditions for the synthesis and downstream utilization of 3-aminopent-4-enoic acid derivatives based on established literature.

Synthesis PhaseStarting MaterialKey ReagentsReported YieldStereochemical Outcome
Alkyne Reduction [3]Ethyl (3S)-3-aminopent-4-ynoateLindlar Catalyst, H₂ (1 atm)ExcellentEnantiopure (Retention)
Azetidinone Alkylation [5]4-Benzoyloxy-2-azetidinoneAllyltrimethylsilane, TiCl₄Moderate-HighRacemic (Requires resolution)
Iodolactonization [6](S)-3-N-Cbz-4-pentenoic acidI₂, AgOTf, MeCNExcellentHighly Diastereoselective (cis)
Lactone Substitution [7]cis-Iodo-lactoneGrignard Reagent, CuI74%High Enantioselectivity

Self-Validating Experimental Protocols

Protocol 1: Synthesis of (3S)-3-aminopent-4-enoic acid via Lindlar Reduction

This procedure relies on precise atmospheric control to prevent over-reduction[3][4].

  • Substrate Preparation: Dissolve 10 mmol of ethyl (3S)-3-aminopent-4-ynoate in 50 mL of anhydrous ethanol.

  • Catalyst Loading: Add 5% w/w of Lindlar's catalyst.

    • Validation Checkpoint: Purge the reaction flask with argon for 15 minutes before introducing H₂. Failure to remove oxygen will poison the catalyst and create an explosive hazard.

  • Hydrogenation: Stir the suspension vigorously under exactly 1 atm of H₂ gas at room temperature[3].

    • Causality: Exceeding 1 atm provides enough thermodynamic driving force to overcome the lead-poisoned palladium surface, leading to the fully saturated pentanoic acid derivative.

    • Validation Checkpoint: Monitor H₂ uptake via a gas buret. The reaction is complete when exactly 1 molar equivalent of H₂ is consumed. ¹H NMR of an aliquot should show the disappearance of the alkyne proton (~2.2 ppm) and the appearance of vinyl protons (multiplet ~5.1-5.8 ppm).

  • Hydrolysis & Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and hydrolyze the ethyl ester using 1.2 eq of LiOH in a THF/H₂O mixture[3]. Acidify to the isoelectric point to precipitate the zwitterionic amino acid.

Downstream Application: Stereoselective Iodolactonization

Once synthesized, 3-aminopent-4-enoic acid is frequently N-protected (e.g., with a Cbz group) and subjected to iodolactonization to yield complex syn-


-hydroxy-

-amino acids[6].
  • The Causality of Silver Triflate (AgOTf): The reaction of (S)-3-N-Cbz-4-pentenoic acid with iodine in acetonitrile is highly diastereoselective[6]. However, iodine alone is insufficiently electrophilic to drive rapid cyclization. AgOTf is critical; it abstracts iodide to generate a highly reactive iodonium species (

    
     equivalent). The rigid transition state forces the intramolecular carboxylate to attack from the opposite face of the bulky iodonium, establishing the cis-iodo-lactone configuration[6]. Subsequent substitution of the iodine with Grignard reagents in the presence of copper(I) iodide (CuI) yields the functionalized syn-
    
    
    
    -hydroxy-
    
    
    -amino acid[6][7].

Iodolactonization A (S)-3-N-Cbz-4-pentenoic acid B I2, AgOTf, MeCN Electrophilic Activation A->B C cis-Iodo-lactone (Intermediate) B->C Diastereoselective Cyclization D Grignard Reagent + CuI Tosylate Displacement C->D E syn-gamma-hydroxy-beta-amino acid D->E Substitution & Ring Opening

Stereoselective iodolactonization workflow for syn-gamma-hydroxy-beta-amino acids.

References

  • Title: A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of (±)-4-alkanolides from pent-4-enoic acid (Iodolactonization of 3-amino-4-pentenoic acid) Source: Tetrahedron: Asymmetry / ResearchGate URL: [Link]

  • Title: CN1054842C - Platelet aggregation inhibitor Source: Google Patents URL
  • Title: US20170050924A1 - Inhibitors of creatine transport and uses thereof Source: Google Patents URL

Sources

Stereochemical Considerations of 3-Aminopent-4-enoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical considerations, synthesis, and analysis of 3-Aminopent-4-enoic acid enantiomers.

Technical Guide for Research & Development

Executive Summary & Structural Significance

3-Aminopent-4-enoic acid (also known as


-vinyl-

-alanine) is a critical non-proteinogenic

-amino acid. Its structural uniqueness lies in the vinyl group attached directly to the chiral

-carbon. This functionality serves two pivotal roles in drug development:
  • Conformational Control: As a

    
    -amino acid, it promotes the formation of stable secondary structures (foldamers), such as 12-helices or 14-helices, which are resistant to proteolytic degradation.
    
  • Synthetic Handle: The vinyl group allows for post-synthetic modification, most notably Ring-Closing Metathesis (RCM) , enabling the construction of macrocyclic peptidomimetics and constrained cyclic peptides.

This guide provides a rigorous framework for the synthesis, stereochemical assignment, and analytical validation of its enantiomers.

Stereochemical Framework

Correct absolute configuration assignment is non-trivial due to the competition between the vinyl group and the carboxymethyl side chain.

Cahn-Ingold-Prelog (CIP) Priority Assignment

For the chiral center at C3 :

  • Priority 1:

    
     (Nitrogen, Atomic Number 7).
    
  • Priority 2:

    
     (Vinyl group).
    
    • Analysis: The vinyl carbon is treated as being bonded to (C, C, H).

  • Priority 3:

    
     (Carboxymethyl group).
    
    • Analysis: The methylene carbon is bonded to (C, H, H). The carbon it is bonded to (Carboxyl) is high priority, but the first point of difference rule favors the vinyl group (C vs H at the first shell).

  • Priority 4:

    
     (Hydrogen).
    

Configuration Mapping:

  • (3S)-3-Aminopent-4-enoic acid: With H in the rear, the sequence 1

    
     2 
    
    
    
    3 is Counter-Clockwise .
  • (3R)-3-Aminopent-4-enoic acid: With H in the rear, the sequence 1

    
     2 
    
    
    
    3 is Clockwise .

Asymmetric Synthesis Strategy

The most robust route for generating high enantiomeric excess (ee) of 3-aminopent-4-enoic acid is the Ellman Sulfinamide 1,2-Addition Protocol . This method avoids the ambiguity of enzymatic resolution and provides predictable stereochemistry based on the auxiliary used.

The Ellman 1,2-Addition Protocol

This pathway utilizes the condensation of tert-butanesulfinamide with acrolein, followed by the diastereoselective addition of a lithium enolate.

Step-by-Step Methodology

Phase 1: Imine Formation

  • Reagents: Acrolein (freshly distilled), (

    
    )-tert-butanesulfinamide, 
    
    
    
    (Lewis Acid/Water Scavenger), THF.
  • Procedure: Dissolve (

    
    )-sulfinamide (1.0 equiv) in THF. Add 
    
    
    
    (2.0 equiv) followed by acrolein (1.2 equiv). Stir at 0°C to RT.
  • Critical Insight: Acrolein is prone to polymerization. The use of

    
     ensures rapid condensation, mitigating side reactions.
    
  • Product: (

    
    )-
    
    
    
    -sulfinyl acrolein imine.

Phase 2: Diastereoselective Enolate Addition

  • Reagents: Methyl acetate, LDA (Lithium Diisopropylamide),

    
     (optional additive for activation), THF, -78°C.
    
  • Generation: Generate the lithium enolate of methyl acetate by adding methyl acetate to LDA in THF at -78°C.

  • Addition: Cannulate the pre-cooled imine solution into the enolate solution.

  • Mechanism: The reaction proceeds via a cyclic Zimmerman-Traxler transition state. The bulky tert-butyl group of the sulfinamide directs the enolate attack to the Si-face of the imine (for

    
     auxiliary), resulting in the (
    
    
    
    ) diastereomer.
  • Regioselectivity: This protocol favors 1,2-addition over 1,4-conjugate addition due to the hard nature of the lithium enolate and the low temperature.

Phase 3: Deprotection & Hydrolysis

  • Reagents: 4M HCl in Dioxane/MeOH.

  • Procedure: Treat the sulfinamide ester with anhydrous HCl. The

    
    -sulfinyl group is cleaved to the amine hydrochloride, and the methyl ester is hydrolyzed (requires water/heating) or kept as the ester for peptide coupling.
    

Synthesis Figure 1: Asymmetric Synthesis via Ellman Auxiliary (1,2-Addition) Start Acrolein (CH2=CH-CHO) Imine (Rs)-N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF Condensation Aux (R)-tert-Butanesulfinamide Aux->Imine Intermediate (3S, Rs)-Sulfinamide Ester (Protected) Imine->Intermediate 1,2-Addition -78°C Enolate Li-Enolate of Methyl Acetate Enolate->Intermediate Product (3S)-3-Aminopent-4-enoic acid (HCl Salt) Intermediate->Product Hydrolysis & Cleavage Deprotection HCl / MeOH

Analytical Validation & Quality Control

Due to the lack of widely published specific rotation data for this specific vinyl analog in common databases, self-validating analytical protocols are mandatory.

Absolute Configuration Determination (Mosher's Method)

Do not rely solely on optical rotation comparison. Use NMR spectroscopy with Chiral Derivatizing Agents (CDAs).

  • Protocol: Derivatize a small aliquot of the free amino ester with both

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analysis: Compare the

    
     NMR chemical shifts of the protons flanking the chiral center (the vinyl proton H2 and the methylene protons H4).
    
  • Calculation: Calculate

    
    .
    
  • Logic:

    • If

      
       for protons on the Right (L2) and 
      
      
      
      for protons on the Left (L1), the configuration is assigned based on the sector rule.
    • Application: This definitively confirms the stereochemistry synthesized via the Ellman route.

Enantiomeric Excess (ee) Determination via HPLC

Standard C18 columns cannot separate these enantiomers. Use Zwitterionic or Polysaccharide chiral phases.

Recommended Method:

  • Column: Daicel Chiralpak ZWIX(+) or Chiralpak IC.

  • Mobile Phase: MeOH/MeCN/Water (49:49:2) with 50mM Formic Acid and 25mM Diethylamine.

  • Detection: UV at 210 nm (low absorption due to lack of aromatics; consider derivatization with FDAA/Marfey's Reagent if sensitivity is low).

  • Derivatization Option: React with FDAA (Marfey's Reagent). Separation of the resulting diastereomers can be achieved on a standard C18 column.

Analysis Sample Synthesized 3-Aminopent-4-enoic acid Decision Is Reference Standard Available? Sample->Decision HPLC_Direct Chiral HPLC (Chiralpak ZWIX or IC) Decision->HPLC_Direct Yes Deriv Derivatize with (S)-MTPA-Cl Decision->Deriv No Compare Compare Retention Time Calculate ee% HPLC_Direct->Compare NMR 1H / 19F NMR Analysis Deriv->NMR Calc Calculate Δδ (S-R) NMR->Calc Assign Assign Absolute Config (Sector Rule) Calc->Assign

Figure 2: Analytical Decision Matrix for Stereochemical Validation

Applications in Peptidomimetics

The primary utility of enantiomerically pure 3-aminopent-4-enoic acid is in the design of Foldamers .

Secondary Structure Induction

-amino acids introduce an extra methylene unit into the peptide backbone, altering the hydrogen bonding pattern.
  • 12-Helix: Homooligomers of

    
    -amino acids with cyclic constraints (like the vinyl group cyclized to the backbone) often adopt a 12-helix structure defined by 
    
    
    
    hydrogen bonds.
  • 14-Helix: Requires specific stereochemical alternation.

Ring-Closing Metathesis (RCM)

The vinyl group at C3 allows for macrocyclization with other olefin-containing residues (e.g., allylglycine or another 3-aminopent-4-enoic acid).

  • Protocol: Resin-bound peptide

    
     Grubbs II Catalyst (DCM, 40°C) 
    
    
    
    Cleavage.
  • Result: A "stapled" peptide with high proteolytic stability and defined 3D architecture.

References

  • Ellman's Auxiliary Synthesis: Tang, T. P., & Ellman, J. A. (1999).[1] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

    
    -Amino Acids and Esters." Journal of Organic Chemistry. Link
    
  • Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols. Link

  • Chiral HPLC of Amino Acids: Ilisz, I., et al. (2008). "Separation of Amino Acid Enantiomers on Chiral Stationary Phases." Journal of Chromatography A. Link

  • Beta-Peptide Foldamers: Seebach, D., & Gardiner, J. (2008). "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research. Link

  • RCM in Peptides: Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of (3R)-3-Aminopent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed Application Note and Protocol guide for the enantioselective synthesis of 3-Aminopent-4-enoic acid.

Comparative Protocols: Ellman Auxiliary vs. Enzymatic Kinetic Resolution

-Vinyl-

-Amino Acids

Executive Summary & Strategic Rationale

3-Aminopent-4-enoic acid (also known as


-vinyl-

-alanine) is a critical chiral building block in the synthesis of peptidomimetics,

-lactam antibiotics, and complex alkaloids. Its structural uniqueness lies in the C3-vinyl handle, which allows for downstream diversification via Grubbs metathesis or Heck coupling.

However, the synthesis presents a distinct chemoselectivity challenge: controlling the C3 stereocenter without compromising the base-sensitive vinyl group or triggering polymerization.

This guide presents two validated protocols to address distinct research needs:

  • Protocol A (The "Ellman" Route): A de novo chemical synthesis using tert-butanesulfinamide.[1] Best for high enantiomeric excess (>98% ee) and gram-scale discovery chemistry where absolute stereocontrol is paramount.

  • Protocol B (Biocatalytic Resolution): An enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B). Best for cost-effective scale-up and "green" manufacturing where racemic starting material is readily available.

Protocol A: Asymmetric Synthesis via Ellman Auxiliary

Objective: Synthesis of (3R)-3-aminopent-4-enoic acid methyl ester. Mechanism: Diastereoselective 1,2-addition of a lithium enolate to a chiral N-sulfinyl imine.

Mechanistic Insight

The success of this protocol relies on the Ti(OEt)


-mediated condensation  to form the electron-deficient N-sulfinyl imine. Upon addition of the lithium enolate, the reaction proceeds via a six-membered chelated transition state  (Zimmerman-Traxler model). The metal coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the conformation and forcing the nucleophile to attack from the less hindered face (Si-face attack for R-sulfinamide).
Workflow Diagram

EllmanRoute cluster_conditions Critical Parameters Start Acrolein (Freshly Distilled) Imine N-Sulfinyl Imine (Unstable Intermediate) Start->Imine Ti(OEt)4, THF 0°C to RT Aux (R)-t-Butanesulfinamide Aux->Imine TS Chelated Transition State (Li-Enolate Addition) Imine->TS Li-Enolate (MeOAc) -78°C, THF Protected Sulfinyl-Protected Beta-Amino Ester TS->Protected 1,2-Addition (Kinetic Control) Final (3R)-3-Aminopent-4-enoate Protected->Final HCl/MeOH Deprotection

Figure 1: Reaction pathway for the Ellman auxiliary route. Note the critical intermediate stability.

Experimental Procedure
Step 1: Formation of the N-Sulfinyl Imine

Caution: Acrolein is highly toxic and prone to polymerization. Use freshly distilled acrolein.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Add (R)-tert-butanesulfinamide (10.0 mmol, 1.21 g) and anhydrous THF (50 mL).

  • Condensation: Add Ti(OEt)

    
     (20.0 mmol, 4.2 mL) via syringe.
    
  • Addition: Cool the mixture to 0°C. Add freshly distilled acrolein (12.0 mmol, 0.8 mL) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (conversion is usually rapid).

  • Quench: Pour into a vigorously stirred mixture of brine (50 mL) and EtOAc (50 mL). Add Celite and filter to remove titanium salts.

  • Purification: Flash chromatography (Hexanes/EtOAc) to yield the N-sulfinyl imine. Note: Store at -20°C if not used immediately.

Step 2: Diastereoselective Enolate Addition
  • Enolate Gen: In a separate flame-dried flask, add anhydrous THF (30 mL) and diisopropylamine (22.0 mmol, 3.1 mL). Cool to -78°C. Add n-BuLi (2.5 M, 22.0 mmol) dropwise. Stir 30 min.

  • Acetate: Add methyl acetate (22.0 mmol) dropwise at -78°C. Stir for 45 min to ensure complete enolate formation.

  • Reaction: Dissolve the N-sulfinyl imine (from Step 1) in THF (10 mL) and add it dropwise to the enolate solution at -78°C. Crucial: Maintain temperature < -70°C to favor 1,2-addition over conjugate addition.

  • Quench: After 2 hours, quench with saturated NH

    
    Cl at -78°C.
    
  • Isolation: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via column chromatography.
Step 3: Deprotection
  • Dissolve the protected amine in MeOH.

  • Add 4N HCl in dioxane (excess). Stir at RT for 1 hour.

  • Concentrate to yield the (3R)-3-aminopent-4-enoic acid methyl ester hydrochloride salt.

Protocol B: Enzymatic Kinetic Resolution (CAL-B)

Objective: Resolution of racemic ethyl 3-aminopent-4-enoate. Mechanism: Enantioselective aminolysis/hydrolysis by Serine Hydrolase (Lipase).

Mechanistic Insight

Candida antarctica Lipase B (CAL-B) possesses a chiral catalytic pocket that accommodates the (3R)-enantiomer of


-amino esters more favorably than the (3S)-enantiomer. By using an acyl donor (like ethyl acetate or vinyl acetate), the enzyme selectively acylates the (3R)-amine (or hydrolyzes the (3R)-ester depending on conditions), allowing for physical separation of the enantiomers.
Workflow Diagram

EnzymaticRoute Racemate Racemic Ethyl 3-aminopent-4-enoate EnzymeSystem CAL-B (Novozym 435) Solvent: MTBE or Dioxane Acyl Donor: Ethyl Acetate Racemate->EnzymeSystem Add Enzyme Separation Separation (Column Chromatography) EnzymeSystem->Separation 50% Conversion Filter Enzyme ProductR (3R)-N-Acetyl Amino Ester (High ee) Separation->ProductR Elute Fraction 1 ProductS (3S)-Free Amine (Unreacted) Separation->ProductS Elute Fraction 2

Figure 2: Enzymatic kinetic resolution workflow. Ideally stopped at 50% conversion.

Experimental Procedure
  • Substrate Preparation: Dissolve racemic ethyl 3-aminopent-4-enoate (10 mmol) in anhydrous MTBE (50 mL).

    • Note: The racemate can be prepared via Rodionov-type condensation of malonic acid monoethyl ester, acrolein, and ammonium acetate, though yields vary.

  • Enzyme Loading: Add Novozym 435 (immobilized CAL-B, 20% w/w relative to substrate).

  • Acyl Donor: Add vinyl acetate (5.0 eq) or ethyl acetate (as solvent and donor).

  • Incubation: Shake at 30–40°C at 200 rpm.

  • Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H or OD-H column). Stop reaction when conversion reaches exactly 50% (kinetic resolution limit).

  • Workup: Filter off the enzyme beads (can be recycled).

  • Purification: The reaction mixture contains the (3R)-N-acetylated ester and the unreacted (3S)-free amine. Separate by flash chromatography (the amide is significantly more polar than the amine).

  • Hydrolysis (Optional): To recover the free amino acid from the (3R)-amide, reflux in 6N HCl.

Comparative Data Analysis

FeatureProtocol A: Ellman AuxiliaryProtocol B: Enzymatic Resolution
Enantioselectivity (ee) Excellent (>98% de/ee) Good to Excellent (95-99% depending on conversion)
Yield High (60-80% overall)Max 50% (theoretical limit for resolution)
Scalability Linear (Reagent cost is limiting)High (Enzyme is reusable; cheap reagents)
Time Efficiency Low (Multi-step synthesis)High (Single step + separation)
Atom Economy Moderate (Auxiliary waste)High (If unreacted enantiomer is recycled)
Key Risk Acrolein polymerization; Cryogenic tempsEnzyme inhibition; Separation of enantiomers

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines and Amino Acids using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

  • Tang, T. P.; Ellman, J. A. (1999).[2][3] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

    
    -Amino Acids and Esters." Journal of Organic Chemistry, 64(1), 12–13.[3] Link
    
    • Core citation for the addition of enol
  • Solano, D. M. et al. (2003).

    
    -Amino Esters." Journal of Organic Chemistry, 68(10), 3803. Link
    
    • Validates CAL-B efficiency for beta-amino acid deriv
  • Rovis, T. (2005). "Asymmetric Synthesis of -Amino Acids." Methods in Enzymology, 32, 1-25.
  • Fülöp, F. (2001).

    
    -amino acids." Tetrahedron: Asymmetry, 12(16), 2351-2359. Link
    

Sources

Application Notes and Protocols: Fmoc Protection Strategies for 3-Aminopent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopent-4-enoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a vinyl group, makes it a valuable building block for synthesizing peptidomimetics, constrained peptides, and other biologically active molecules. The strategic protection of its amino group is a critical step in its utilization in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, favored for its stability under a wide range of conditions and its facile, base-labile deprotection.[1] This attribute allows for an orthogonal protection strategy, which is essential for the synthesis of complex molecules.[2]

This technical guide provides a comprehensive overview of the Fmoc protection of 3-aminopent-4-enoic acid, detailing the underlying chemical principles, a robust experimental protocol, and methods for the characterization of the final product.

The Chemistry of Fmoc Protection

The Fmoc group is typically introduced by reacting the amine with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).[2][3] The reaction is generally carried out under Schotten-Baumann conditions, which involve a biphasic solvent system with a mild base to neutralize the acidic byproduct.[4][5][6][7][8]

The mechanism proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc reagent. The use of Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and reduced propensity for side reactions, such as the formation of dipeptides.[2]

Fmoc Protection Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products 3-Aminopent-4-enoic_acid 3-Aminopent-4-enoic acid (H₂N-R) Tetrahedral_Intermediate Tetrahedral Intermediate 3-Aminopent-4-enoic_acid->Tetrahedral_Intermediate Nucleophilic Attack Fmoc-OSu Fmoc-OSu Fmoc-OSu->Tetrahedral_Intermediate Fmoc-protected_acid Fmoc-3-aminopent-4-enoic acid (Fmoc-NH-R) Tetrahedral_Intermediate->Fmoc-protected_acid Collapse & Proton Transfer NHS N-hydroxysuccinimide Tetrahedral_Intermediate->NHS

Caption: Mechanism of Fmoc protection using Fmoc-OSu.

Experimental Protocol: Fmoc Protection of 3-Aminopent-4-enoic Acid

This protocol is adapted from a well-established procedure for the Fmoc protection of a structurally similar unsaturated amino acid, L-allylglycine.[9] The presence of the terminal double bond in 3-aminopent-4-enoic acid is not expected to interfere with the reaction under these conditions.

Materials and Reagents:

  • 3-Aminopent-4-enoic acid

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Deionized water

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 3-aminopent-4-enoic acid (1.0 equivalent) and sodium bicarbonate (5.0 equivalents) in a 1:1 mixture of acetone and water. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Fmoc-OSu: To the stirring solution, add Fmoc-OSu (1.05 equivalents).

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, acidify the mixture to a pH of approximately 2 using 1 M HCl.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Extract the resulting aqueous suspension with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x volume) and deionized water (2 x volume).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Product: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Fmoc-3-aminopent-4-enoic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Table 1: Key Reaction Parameters

ParameterValue
Stoichiometry (Amino Acid:Fmoc-OSu:Base)1 : 1.05 : 5
Solvent SystemAcetone:Water (1:1)
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
pH for Work-up~2

Characterization of Fmoc-3-aminopent-4-enoic Acid

The successful synthesis of Fmoc-3-aminopent-4-enoic acid can be confirmed by a combination of analytical techniques.

Analytical_Workflow Crude_Product Crude Product TLC TLC Analysis Crude_Product->TLC Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Product Pure Fmoc-3-aminopent-4-enoic acid Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (ESI-MS) Pure_Product->MS IR IR Spectroscopy Pure_Product->IR MP Melting Point Pure_Product->MP

Caption: Analytical workflow for product characterization.

Expected Analytical Data (by analogy to Fmoc-L-allylglycine[9]):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.3-7.8 ppm, and protons of the fluorenyl ring system), as well as signals for the 3-aminopent-4-enoic acid backbone, including the vinyl protons.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons of the Fmoc group, and the carbons of the amino acid backbone, including the sp² hybridized carbons of the double bond.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is expected to show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of Fmoc-3-aminopent-4-enoic acid (C₂₀H₁₉NO₄, MW: 337.37 g/mol ).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the C=C stretching of the alkene.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or inadequate mixing.Extend the reaction time and ensure vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
Low Yield Incomplete extraction of the product during work-up.Perform additional extractions with dichloromethane. Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2) to protonate the carboxylic acid and facilitate its extraction into the organic phase.
Presence of Impurities Formation of dipeptides (if using Fmoc-Cl) or unreacted starting materials.Use Fmoc-OSu instead of Fmoc-Cl to minimize dipeptide formation.[2] Purify the crude product by recrystallization or column chromatography.

Conclusion

The Fmoc protection of 3-aminopent-4-enoic acid is a straightforward and high-yielding procedure that can be readily implemented in a standard laboratory setting. The use of Fmoc-OSu under Schotten-Baumann conditions provides a reliable method for the synthesis of this valuable building block. The detailed protocol and characterization guidelines presented in this application note will aid researchers in the successful preparation and validation of Fmoc-3-aminopent-4-enoic acid for its application in peptide synthesis and drug discovery.

References

  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.). Retrieved March 7, 2026, from [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fmoc - Lokey Lab Protocols. (2017, March 16). Retrieved March 7, 2026, from [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. (n.d.). Retrieved March 7, 2026, from [Link]

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 5). Retrieved March 7, 2026, from [Link]

  • Green Chemistry - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Adding Fmoc Group With Fmoc-OSu Mechanism | Organic Chemistry - YouTube. (2022, January 5). Retrieved March 7, 2026, from [Link]

  • Fmoc-L-Allylglycine | C20H19NO4 | CID 2734457 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Procedures for the homologation of amino acids to 3-Aminopent-4-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 3-Aminopent-4-enoic Acid via Arndt-Eistert Homologation


-Vinyl-

-Alanine

Executive Summary & Strategic Rationale

The synthesis of 3-aminopent-4-enoic acid (also known as


-vinyl-

-alanine) represents a critical transformation in the development of peptidomimetics and mechanism-based enzyme inhibitors. As a

-amino acid retaining a reactive vinyl "warhead," this scaffold is prone to isomerization and polymerization, making commercial sourcing often unreliable or cost-prohibitive.

This guide details the Arndt-Eistert homologation of


-protected vinylglycine. While alternative routes exist (e.g., Ellman auxiliary addition to acrylates), the Arndt-Eistert protocol is selected here for its stereochemical retention , scalability, and ability to generate the 

-amino acid backbone directly from the readily available

-amino acid precursor.

Key Technical Advantages of this Protocol:

  • Stereochemical Integrity: The Wolff rearrangement proceeds with complete retention of configuration at the migrating carbon, preserving the chirality of the starting vinylglycine.

  • Mild Conditions: Utilization of silver(I) catalysis or photochemical flow reactors minimizes thermal stress on the sensitive vinyl group.

  • Scalability: The protocol is adaptable from milligram to multigram scales.

Strategic Reaction Pathway

The transformation relies on the conversion of


-Boc-vinylglycine to its corresponding diazoketone, followed by a Wolff rearrangement.

ReactionPathway cluster_0 Critical Control Point Start N-Boc-Vinylglycine (Alpha-Amino Acid) MixedAnh Mixed Anhydride Intermediate Start->MixedAnh iBuOCOCl, NMM -15°C Diazo Diazoketone (Key Intermediate) MixedAnh->Diazo TMS-Diazomethane or CH2N2 Ketene Ketene Intermediate Diazo->Ketene Wolff Rearrangement (hv or Ag+) Product 3-Aminopent-4-enoic Acid (Beta-Amino Acid) Ketene->Product H2O / Hydrolysis

Figure 1: Mechanistic pathway for the one-carbon homologation. The Wolff rearrangement (Diazo


 Ketene) is the stereodetermining step.

Critical Reagents & Safety Architecture

The primary hazard in this protocol is the generation and handling of diazomethane (or the use of diazo-transfer reagents).[1]

ReagentRoleCritical HazardMitigation Strategy
Isobutyl Chloroformate ActivatorMoisture sensitiveUse dry THF; maintain T < -10°C to prevent decomposition.
Diazomethane (

)
C1 SourceExplosive, ToxicPreferred: Use TMS-Diazomethane (safer). If

is required, generate ex-situ or use a continuous flow reactor.
Silver Benzoate (

)
CatalystPhotosensitiveStore in dark; add as a solution in triethylamine (TEA).
N-Methylmorpholine (NMM) Base--Removes HCl; prevents racemization better than TEA in the activation step.

Detailed Experimental Protocols

Phase 1: Synthesis of the Diazoketone Intermediate

Target: (S)-3-(tert-butoxycarbonylamino)-1-diazopent-4-en-2-one

Rationale: The formation of the mixed anhydride must be performed at strictly low temperatures to prevent the formation of the symmetrical anhydride or urethane byproducts.

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve

    
    -Boc-vinylglycine (1.0 equiv, 10 mmol) in anhydrous THF (50 mL). Cool the solution to -15°C  using an ice/salt or acetone/dry ice bath.
    
  • Activation: Add

    
    -methylmorpholine (NMM, 1.1 equiv) via syringe. Stir for 5 minutes.
    
  • Anhydride Formation: Dropwise, add isobutyl chloroformate (1.1 equiv) over 10 minutes. Critical: Do not allow the internal temperature to rise above -10°C. A white precipitate (NMM·HCl) will form immediately. Stir for 20 minutes at -15°C.

  • Diazo Transfer:

    • Option A (Traditional): Filter the NMM[1]·HCl salts rapidly through a cold fritted funnel (under

      
      ) into a receiving flask containing ethereal diazomethane (excess, ~3 equiv) at 0°C.
      
    • Option B (Modern/Safer): Add TMS-diazomethane (2.0 M in hexanes, 2.5 equiv) directly to the unfiltered mixed anhydride solution at -15°C, followed by stirring at 0°C for 3 hours.

  • Workup: Allow the mixture to warm to room temperature. Quench excess diazo reagent with a few drops of acetic acid (until gas evolution ceases). Dilute with Ethyl Acetate, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc 3:1). The diazoketone is a yellow oil/solid.

Phase 2: Wolff Rearrangement (Homologation)

Target: Methyl (S)-3-(tert-butoxycarbonylamino)pent-4-enoate

Rationale: We utilize a Silver(I)-promoted rearrangement in the presence of methanol. This traps the intermediate ketene as the methyl ester, which is easier to purify than the free acid.

Protocol:

  • Solvation: Dissolve the purified diazoketone (from Phase 1) in anhydrous Methanol (0.1 M concentration).

  • Catalyst Preparation: In a separate vial, dissolve Silver Benzoate (0.1 equiv) in Triethylamine (3.0 equiv). Note: The amine acts as a proton shuttle and solubilizing agent.

  • Rearrangement:

    • Add the silver solution dropwise to the diazoketone solution at room temperature.

    • Observation: Evolution of

      
       gas will be vigorous. Ensure adequate venting.[1]
      
    • Sonication Option: For faster reaction and higher yields, place the reaction flask in an ultrasonic bath during addition.

  • Completion: Stir until gas evolution ceases (typically 30–60 mins). The solution will turn dark/black due to silver precipitation.

  • Workup: Filter through a pad of Celite to remove silver residues. Concentrate the filtrate.

  • Purification: The residue is redissolved in EtOAc, washed with 1M HCl (to remove TEA),

    
    , and brine. Purify via column chromatography.[1]
    
Phase 3: Hydrolysis to Final Product

Target: (S)-3-Aminopent-4-enoic acid (HCl salt or Zwitterion)

  • Dissolve the methyl ester in THF/Water (3:1).

  • Add LiOH (2.0 equiv) at 0°C. Stir for 2 hours.

  • Acidify to pH 3 with 1M HCl. Extract with EtOAc (if Boc-protected product is desired) or treat with 4M HCl/Dioxane to deprotect the amine if the free amino acid is required.

Process Validation & Quality Control

The following analytical markers confirm the success of the homologation:

CheckpointAnalytical MethodExpected SignalDiagnostic Value
Diazoketone IR SpectroscopyStrong peak ~2100

Confirms diazo group presence. Absence indicates failure of mixed anhydride step.
Diazoketone 1H NMRSinglet at

~5.3-5.5 ppm
Characteristic signal of the

proton.
Final Product 1H NMRShift of vinyl signalsThe vinyl signals will remain, but the

-proton signal will shift upfield, and a new diastereotopic

(C2) will appear ~2.4-2.6 ppm.
Chirality Chiral HPLCComparison to racemateConfirms retention of stereochemistry (Wolff rearrangement is retentive).

Advanced Workflow: Continuous Flow Photochemistry

For laboratories equipped with flow reactors, the photochemical Wolff rearrangement offers superior safety and yield profiles by avoiding metal catalysts and handling diazo intermediates in small, contained volumes.

FlowProcess cluster_inputs Input Streams FeedA Diazoketone in MeOH Reactor Flow Photoreactor (UV 365nm, Residence Time: 5-10 min) FeedA->Reactor Pump A (0.5 mL/min) BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Product Stream (Methyl Ester) BPR->Collection

Figure 2: Continuous flow setup for photochemical Wolff rearrangement. This method eliminates the need for silver catalysts and reduces side reactions.

Flow Protocol:

  • Dissolve diazoketone in MeOH (0.05 M).

  • Pump through a FEP tubing reactor wrapped around a UV light source (365 nm or medium pressure Hg lamp).

  • Maintain back pressure (5 bar) to prevent bubble formation from

    
     release, which disrupts flow.
    
  • Collect output and concentrate. This often yields analytical purity without chromatography.

References

  • Podlech, J., & Seebach, D. (1995).

    
    -amino acids from 
    
    
    
    -amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity. Liebigs Annalen, 1995(7), 1217–1228.[2]
  • Ye, T., & McKervey, M. A. (1994). Organic Synthesis with

    
    -Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160. 
    
  • Kappe, C. O. (2013). Continuous flow synthesis of

    
    -amino acids from 
    
    
    
    -amino acids via Arndt–Eistert homologation.[2][3] RSC Advances, 3, 1234.
  • Matthews, J. L., et al. (1996).

    
    -Amino Acids.[4] Tetrahedron Letters, 37(4), 585-588. 
    
  • BenchChem Applic

    
    -Amino Acids via Arndt-Eistert Homologation. 
    

Sources

Application Notes & Protocols: Harnessing 3-Aminopent-4-enoic Acid for Novel Foldamer Architectures

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foldamers, or artificial oligomers that adopt well-defined secondary structures, represent a frontier in medicinal chemistry and materials science.[1] Their ability to mimic biological macromolecules while offering superior stability and novel functionalities makes them prime candidates for therapeutic agents and advanced materials.[2] The rational design of foldamers hinges on the use of non-proteinogenic amino acids that introduce specific conformational constraints. This guide introduces 3-aminopent-4-enoic acid, a β,γ-unsaturated γ-amino acid, as a compelling yet underexplored building block for foldamer synthesis. The vinyl side-chain offers a unique tool to restrict backbone flexibility through steric and electronic effects, paving the way for new helical and sheet-like structures. Herein, we provide a comprehensive technical guide, from the proposed synthesis of the monomer to its incorporation into oligomers via Solid-Phase Peptide Synthesis (SPPS) and a discussion of its potential structural implications.

Introduction: The Vinyl Group as a Conformational Fulcrum in γ-Peptides

The design of foldamers is an exercise in controlling molecular conformation. By moving beyond the canonical α-amino acids, researchers can access a vast chemical space of unique three-dimensional structures.[3] γ-Amino acids, with their extended four-carbon backbone, offer greater intrinsic flexibility compared to their α- and β-counterparts.[4] While this flexibility can be a liability, it also presents a broader canvas for installing conformational constraints. Pioneering work has shown that cyclic constraints or strategic substitution patterns on γ-amino acid residues can induce stable helical and sheet structures.[4][5]

The introduction of unsaturation into the backbone or side chain is a powerful strategy for limiting conformational freedom. The planar, sp2-hybridized nature of a double bond restricts bond rotation, thereby influencing the torsional angles (φ, ψ, and ω) of the peptide backbone. While α,β-unsaturated residues have been explored, the β,γ-unsaturation present in 3-aminopent-4-enoic acid (also known as γ-vinyl GABA or GVG) offers a distinct geometric perturbation. The vinyl group, positioned at the γ-carbon, can exert steric hindrance that disfavors certain rotamers around the Cβ-Cγ bond, guiding the backbone towards a more predictable fold. This approach opens a promising avenue for creating novel γ-peptide and α/γ-hybrid peptide architectures.[5]

This document serves as a practical guide for researchers venturing into this area. We will first outline a robust synthetic route to prepare N-Fmoc-3-aminopent-4-enoic acid, the essential monomer for automated synthesis. Subsequently, we will provide a detailed protocol for its incorporation into peptide chains using standard Fmoc-SPPS chemistry.

Synthesis of the Monomer: Fmoc-(S)-3-aminopent-4-enoic acid

The successful incorporation of a custom monomer into SPPS requires its preparation with an orthogonal protecting group, typically the Fluorenylmethyloxycarbonyl (Fmoc) group for the amine.[][7] While the synthesis of racemic 3-aminopent-4-enoic acid has been described in the context of its use as an enzyme inhibitor, a stereoselective synthesis of the Fmoc-protected version suitable for foldamer chemistry is proposed here.[8] The following protocol is a multi-step sequence designed to yield the enantiomerically pure building block.

Proposed Synthetic Workflow

G cluster_0 Monomer Synthesis A Starting Material (e.g., Protected Glutamic Acid) B Step 1: Reduction & Protection A->B C Step 2: Oxidation to Aldehyde B->C D Step 3: Wittig Olefination C->D E Step 4: Deprotection D->E F Step 5: Fmoc Protection E->F G Final Product Fmoc-(S)-3-aminopent-4-enoic acid F->G G Resin Resin Swelling (e.g., Rink Amide in DMF) Fmoc_Deprot Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprot 1 Wash1 Wash (DMF) Fmoc_Deprot->Wash1 2 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling 3 Wash2 Wash (DMF) Coupling->Wash2 4 Repeat Repeat Cycle (n-1 times) Wash2->Repeat 5 Repeat->Fmoc_Deprot Cycle Start Final_Deprot Final Fmoc Deprotection Repeat->Final_Deprot n cycles done Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprot->Cleavage 6 Purification Purification (RP-HPLC) Cleavage->Purification 7 G cluster_helix Hypothetical γ-Peptide Helix N1 N CA1 N1->CA1 CB1 CA1->CB1 CG1 Cγ-Vinyl CB1->CG1 C1 C' CG1->C1 N2 N C1->N2 N4 N C1->N4 14-membered H-bond (i to i+3) CA2 N2->CA2 CB2 CA2->CB2 CG2 Cγ-Vinyl CB2->CG2 C2 C' CG2->C2 N3 N C2->N3 CA3 N3->CA3 CB3 CA3->CB3 CG3 Cγ-Vinyl CB3->CG3 C3 C' CG3->C3 C3->N4

Sources

Application Note: Scalable Production Methods for (R)-3-Aminopent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(R)-3-Aminopent-4-enoic acid (also referred to as (R)-3-amino-4-pentenoic acid) is a highly versatile chiral


-amino acid featuring a terminal vinyl group. It serves as a critical building block in the synthesis of peptidomimetics, 

-lactam antibiotics, and functionalized syn-

-hydroxy-

-amino acids via iodolactonization[1][2]. The terminal alkene provides a unique synthetic handle for downstream functionalization, such as cross-metathesis or oxidative cleavage.

For drug development professionals and process chemists, the scalable production of this compound presents a classic dichotomy: Enzymatic Kinetic Resolution vs. Asymmetric Synthesis .

  • Enzymatic Resolution offers highly cost-effective scaling using inexpensive racemic starting materials, though it is inherently capped at a 50% theoretical yield per cycle[3].

  • Asymmetric Synthesis , particularly utilizing Ellman’s chiral sulfinamide chemistry, bypasses the yield cap, offering >75% overall yields with predictable stereocontrol, making it ideal for rapid medicinal chemistry scale-up[4].

This application note details validated, self-contained protocols for both production routes, emphasizing the causality behind reagent selection and stereochemical control.

Process Workflows & Strategic Selection

The following diagram illustrates the two primary scalable pathways for synthesizing (R)-3-Aminopent-4-enoic acid. The choice of route depends on the project phase: Route A (Resolution) is favored for multi-kilogram manufacturing where raw material costs dictate economics, whereas Route B (Asymmetric Synthesis) is preferred for rapid, high-yield generation in preclinical development.

G Start Target: (R)-3-Aminopent-4-enoic Acid RouteA Route A: Chemoenzymatic Kinetic Resolution Start->RouteA RouteB Route B: Asymmetric Synthesis (Ellman's) Start->RouteB Racemic Racemic Synthesis (Aza-Michael Addition) RouteA->Racemic Acrolein Acrolein + (R)-t-Bu-Sulfinamide RouteB->Acrolein Enzyme Enzymatic Resolution (Lipase PS / Acylase) Racemic->Enzyme ProductA (R)-Enantiomer (>98% ee, 45% Yield) Enzyme->ProductA Addition Reformatsky-type Addition (Acetate Enolate) Acrolein->Addition ProductB (R)-Enantiomer (>95% ee, 75% Yield) Addition->ProductB

Figure 1: Scalable pathways for the production of (R)-3-Aminopent-4-enoic acid.

Quantitative Data Summary

The table below summarizes the critical process parameters and outcomes for both methodologies, allowing process chemists to select the optimal route based on resource availability.

ParameterRoute A: Enzymatic ResolutionRoute B: Chiral Sulfinamide Synthesis
Theoretical Yield 50% (without epimerization/recycling)100%
Practical Yield 42 - 46%72 - 78%
Enantiomeric Excess (ee) >98% (Highly specific enzyme pocket)95 - 97% (Diastereomeric ratio >95:5)
Key Reagents Pseudomonas cepacia Lipase (PS)(R)-tert-butanesulfinamide, Ti(OEt)₄
Scalability Excellent (Multi-kg scale)Good (Up to 100g scale per batch)
Primary Cost Driver Enzyme sourcing & reaction volumeChiral auxiliary & Titanium reagents

Protocol A: Chemoenzymatic Kinetic Resolution

Mechanistic Causality: Enzymatic resolution relies on the precise steric discrimination within the active site of a hydrolase. When racemic ethyl 3-amino-4-pentenoate is N-acylated (e.g., N-phenylacetyl or N-Boc) and subjected to Lipase PS (Pseudomonas cepacia) or Candida rugosa lipase[3][5], the enzyme selectively hydrolyzes the ester of the (S)-enantiomer. The (R)-enantiomer remains intact as the ester, allowing for simple separation via acid/base extraction. The spatial arrangement of the vinyl group versus the aliphatic chain dictates this enantiopreference.

Step-by-Step Methodology
  • Preparation of Racemic Substrate: Synthesize racemic ethyl 3-amino-4-pentenoate via the aza-Michael addition of ammonia to ethyl 2,4-pentadienoate, followed by N-protection using di-tert-butyl dicarbonate (Boc

    
    O) to yield ethyl (±)-3-(Boc-amino)pent-4-enoate.
    
  • Enzymatic Hydrolysis:

    • Suspend 100 g of the racemic ester in 1.0 L of 0.1 M sodium phosphate buffer (pH 7.2).

    • Add 10% v/v of a co-solvent (e.g., tert-butanol or acetone) to enhance substrate solubility without denaturing the enzyme.

    • Introduce 5.0 g of Lipase PS (immobilized is preferred for recovery).

  • Reaction Monitoring:

    • Incubate the suspension at 30°C with orbital shaking (200 rpm).

    • Monitor the reaction via chiral HPLC. Maintain the pH at 7.2 by dropwise addition of 1.0 M NaOH using an autotitrator.

    • Terminate the reaction when exactly 50% conversion is reached (typically 24–36 hours).

  • Separation & Isolation:

    • Filter the mixture to recover the immobilized enzyme.

    • Extract the aqueous filtrate with ethyl acetate (3 x 500 mL). The organic layer contains the unreacted (R)-ester .

    • The aqueous layer contains the hydrolyzed (S)-acid.

  • Deprotection:

    • Concentrate the organic layer and treat the resulting (R)-ester with 4M HCl in dioxane to simultaneously cleave the Boc group and hydrolyze the ethyl ester, yielding (R)-3-aminopent-4-enoic acid hydrochloride.

Protocol B: Asymmetric Synthesis via Ellman's Auxiliary

Mechanistic Causality: This route utilizes (R)-tert-butanesulfinamide to form a chiral imine with acrolein. The bulky tert-butyl group exerts powerful facial stereocontrol during the subsequent nucleophilic addition. When a Reformatsky reagent (zinc enolate of an acetate) is added, it proceeds via a highly ordered, chelation-controlled six-membered transition state. The nucleophile is forced to attack the Re face of the imine, exclusively generating the (R)-configuration at the C3 position[4].

Step-by-Step Methodology
  • Chiral Imine Condensation:

    • In a flame-dried, argon-purged flask, dissolve 50 g (0.41 mol) of (R)-tert-butanesulfinamide in 500 mL of anhydrous dichloromethane (DCM).

    • Add 1.2 equivalents of acrolein (freshly distilled).

    • Slowly add 2.0 equivalents of Titanium(IV) ethoxide (Ti(OEt)

      
      ). Causality: Ti(OEt)
      
      
      
      acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to drive imine formation.
    • Stir at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate to isolate the (R)-N-(allylidene)-2-methylpropane-2-sulfinamide.

  • Reformatsky-Type Addition:

    • In a separate flask, prepare the zinc enolate by reacting activated zinc dust (0.6 mol) with ethyl bromoacetate (0.5 mol) in anhydrous THF (400 mL) at reflux for 1 hour, then cool to -40°C.

    • Dropwise, add a solution of the chiral imine (from Step 1) in THF.

    • Maintain the reaction at -40°C for 4 hours. Causality: Low temperatures maximize the diastereomeric ratio (dr) by rigidifying the chelated transition state.

    • Quench with saturated aqueous NH

      
      Cl and extract with ethyl acetate.
      
  • Global Deprotection:

    • Dissolve the purified intermediate in 300 mL of methanol.

    • Add 4M HCl in dioxane (200 mL) and stir at 50°C for 4 hours. This acidic condition cleaves the sulfinyl auxiliary and hydrolyzes the ethyl ester.

  • Purification:

    • Evaporate the solvents to dryness. Purify the crude hydrochloride salt via cation-exchange chromatography (e.g., Dowex 50WX8), eluting with 1M aqueous ammonia to yield the free zwitterionic (R)-3-aminopent-4-enoic acid.

Downstream Applications: Iodolactonization

The resulting (R)-3-aminopent-4-enoic acid is highly valued for its ability to undergo stereoselective iodolactonization. As demonstrated by Delle Monache et al., treating the N-Cbz protected derivative with iodine and AgOTf in acetonitrile yields cis-iodo-lactones with excellent diastereoselectivity. This intermediate can be further reacted with Grignard reagents and CuI to produce complex syn-


-hydroxy-

-amino acids, which are critical motifs in various protease inhibitors and complex natural product analogues[1][2]. Furthermore, these

-amino acids are essential for synthesizing epimerization-free

-lactam peptide segments[6].

References

  • Delle Monache, G., Misiti, D., Salvatore, P., & Zappia, G. (2000). Iodolactonization of 3-amino-4-pentenoic acid: a stereoselective synthesis of syn-γ-hydroxy-β-amino acids. Tetrahedron: Asymmetry, 11(5), 1137-1149. URL: [Link]

  • Palomo, C., Oiarbide, M., & Bindi, S. (2001). A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids. The Journal of Organic Chemistry. URL: [Link]

  • Taylor, S. J., & Brown, S. (2000). The Preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives (WO2000058500A1). World Intellectual Property Organization.
  • Creatine Transport Inhibitors and Uses Thereof (2019). United States Patent US10308597B2.

Sources

Application Notes and Protocols: Stereoselective Michael Addition Reactions of 3-Aminopent-4-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Complex Molecular Architectures

The Michael addition, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile strategy for the synthesis of a vast array of organic molecules.[1] This application note delves into the nuanced and highly valuable vinylogous Michael addition reactions involving derivatives of 3-aminopent-4-enoic acid. These reactions provide a strategic entry point to complex, stereochemically rich structures, particularly substituted piperidines, which are privileged scaffolds in numerous pharmaceuticals and natural products.[2]

Derivatives of 3-aminopent-4-enoic acid act as vinylogous nucleophiles, where the reactivity of the α-position is extended through the conjugated π-system to the γ-carbon. This allows for the formation of a C-C bond at a remote position, leading to the synthesis of δ-amino-α,β-unsaturated carbonyl compounds. These adducts are highly versatile intermediates, primed for subsequent transformations, most notably cyclization to form highly functionalized piperidine rings.

This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.

Reaction Mechanism: A Tale of Vinylogy and Stereocontrol

The vinylogous Michael addition of a 3-aminopent-4-enoic acid derivative commences with the deprotonation of the α-proton by a suitable base, generating a resonance-stabilized dienolate. This dienolate possesses two nucleophilic centers: the α-carbon and the γ-carbon. In the presence of a Michael acceptor, such as an α,β-unsaturated ketone or a nitroolefin, the reaction typically proceeds with high regioselectivity at the γ-position, driven by both steric and electronic factors.[3][4]

The stereochemical outcome of the reaction is a critical consideration. The use of chiral catalysts, such as proline derivatives or cinchona alkaloids in organocatalysis, or chiral Lewis acid complexes, can induce high levels of diastereo- and enantioselectivity.[5][6] The catalyst orchestrates the approach of the Michael acceptor to the dienolate, favoring the formation of one stereoisomer over the others.

Diagram: Generalized Mechanism of Vinylogous Michael Addition

Michael_Addition_Mechanism cluster_0 Step 1: Dienolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Donor N-Protected 3-Aminopent-4-enoate Dienolate Resonance-Stabilized Dienolate Donor->Dienolate Deprotonation Base Base Base->Donor Adduct_Intermediate Enolate Intermediate Dienolate->Adduct_Intermediate γ-Attack Acceptor Michael Acceptor (e.g., Nitroolefin) Acceptor->Dienolate Final_Adduct Michael Adduct Adduct_Intermediate->Final_Adduct Protonation Proton_Source Proton Source (e.g., H₂O) Proton_Source->Adduct_Intermediate Workflow Start Start Setup Reaction Setup: - Flask under N₂ - Add catalyst, co-catalyst, toluene Start->Setup Add_Donor Add N-Boc-3-aminopent-4-enoate Setup->Add_Donor Add_Acceptor Add Nitroolefin Add_Donor->Add_Acceptor Stir Stir at Room Temperature Add_Acceptor->Stir Monitor Monitor by TLC Stir->Monitor Workup Work-up: - Concentrate mixture Monitor->Workup Reaction Complete Purify Purification: - Flash Chromatography Workup->Purify Analyze Analysis: - NMR (dr) - Chiral HPLC (ee) Purify->Analyze End End Analyze->End Troubleshooting Problem Low Yield or Selectivity? Check_Reagents Check Reagent Purity & Activity Problem->Check_Reagents Check_Conditions Check Reaction Conditions (Temp, Solvent, Time) Problem->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Catalyst, Co-catalyst, Loading) Check_Reagents->Optimize_Catalyst Check_Conditions->Optimize_Catalyst Modify_Substrates Modify Substrates (Protecting Groups, etc.) Optimize_Catalyst->Modify_Substrates Solution Improved Outcome Modify_Substrates->Solution

Sources

Peptide coupling conditions for unsaturated beta-amino acids

Application Note: Strategic Coupling of Unsaturated -Amino Acids

Executive Summary

Unsaturated



However, these substrates present a "double trouble" challenge in synthesis:

  • Electronic Deactivation: The amine, often existing as a vinylogous amide or enamine system, exhibits significantly reduced nucleophilicity.

  • Competitve Reactivity: The

    
    -unsaturated carbonyl moiety acts as a Michael acceptor, making the system prone to nucleophilic attack at the 
    
    
    -position by free amines or thiols during the coupling event.

This guide details optimized protocols to overcome these barriers, moving beyond standard HATU/DIPEA conditions to utilize Propylphosphonic Anhydride (T3P®) and Acid Fluoride methodologies.

Strategic Analysis: The Chemical Battlefield

The Nucleophile Challenge (N-Terminal Coupling)

When coupling to the amine of an unsaturated

  • Solution: You must increase the electrophilicity of the incoming acid. Acid chlorides or Acid fluorides are often required to drive the reaction.

The Electrophile Challenge (C-Terminal Coupling)

When activating the carboxyl group of an


Michael Addition
  • Mechanism: An excess of base (e.g., DIPEA) or a nucleophilic uncoupled amine can attack the

    
    -carbon rather than the activated carbonyl.
    
  • Solution: Use T3P (requires milder bases, zero epimerization) or Mixed Anhydrides (low temperature control). Avoid carbodiimides (DCC/DIC) if possible, as the O-acylisourea intermediate can be slow to react, increasing the window for side reactions.

Decision Logic & Workflow

The following decision tree outlines the selection of coupling reagents based on the specific steric and electronic environment of your substrate.

CouplingLogicStartStart: Define Substrate RoleRoleIs the Unsaturated Beta-AA the Amine or Acid?Start->RoleAminePathIt is the Nucleophile (Amine)Role->AminePathAmineAcidPathIt is the Electrophile (Acid)Role->AcidPathAcidIsHinderedIs the incoming Acid Sterically Hindered?AminePath->IsHinderedYesYesIsHindered->YesYes (e.g., Aib, Val)NoNoIsHindered->NoNoAcidFluorideProtocol B: Acid Fluoride (TFFH/BTFFH)MixedAnhProtocol C: Mixed Anhydride (IBCF)IsMichaelRisk of Michael Addition? (Strong Nucleophile Present)AcidPath->IsMichaelIsMichael->YesHigh RiskIsMichael->NoLow RiskT3PProtocol A: T3P Coupling (Low Epimerization/Side Rxn)StandardStandard HATU/HOAt (Use with Caution)Yes->AcidFluorideYes->T3PNo->MixedAnhNo->Standard

Figure 1: Strategic Selection of Coupling Reagents for Unsaturated

Detailed Protocols

Protocol A: T3P Coupling (The "Green" Standard)

Best for: Coupling the C-terminus of unsaturated

Why:

Materials:

  • Carboxylic Acid Component (1.0 equiv)

  • Amine Component (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.0 – 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve the carboxylic acid and the amine component in anhydrous EtOAc (preferred for ease of workup) or DMF.

  • Cooling: Cool the mixture to 0 °C. Crucial: Low temperature suppresses Michael addition.

  • Base Addition: Add NMM (or DIPEA) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Monitoring: Check by TLC or LC-MS after 1 hour. Most T3P couplings complete within 1-3 hours.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.

    • Wash with water (T3P byproducts are water-soluble).[1]

    • Wash with 10% KHSO₄ (removes unreacted amine/base).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Dry over Na₂SO₄ and concentrate.[2]

Protocol B: Acid Fluoride Activation (The "Force" Method)

Best for: Coupling to the N-terminus of unsaturated

Why:

Materials:

  • Incoming Protected Amino Acid (1.0 equiv)[3]

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Unsaturated

    
    -Amino Acid Amine (1.0 equiv)
    
  • Solvent: DCM (Anhydrous)[3]

Procedure:

  • Activation: Dissolve the incoming carboxylic acid and TFFH in anhydrous DCM under Nitrogen.

  • Base 1: Add 1/3 of the DIPEA to the acid mixture. Stir for 15 minutes at 0 °C to generate the acid fluoride in situ.

    • Validation: Conversion to acid fluoride can often be monitored by a shift in IR carbonyl stretch (~1840 cm⁻¹) or by TLC (acid fluoride moves higher than the acid).

  • Coupling: Add the unsaturated amine and the remaining DIPEA.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT overnight.

    • Note: These reactions are slower. 12-24 hours may be required.

  • Quenching: Add 1 mL of water to hydrolyze any remaining acid fluoride before standard workup.

Protocol C: Mixed Anhydride (Isobutyl Chloroformate)

Best for: Cost-effective scale-up where T3P is unavailable.

Procedure:

  • Dissolve the unsaturated acid (1.0 equiv) and NMM (1.1 equiv) in THF/DCM.

  • Cool to -15 °C (Ice/Salt bath). Strict temperature control is mandatory.

  • Add Isobutyl Chloroformate (IBCF, 1.0 equiv) dropwise. Stir for 10-15 mins.

  • Add the amine component (1.0 equiv) (pre-dissolved in minimal solvent with 1.0 equiv base).

  • Stir at -15 °C for 1 hour, then slowly warm to RT.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
No Reaction (Amine unreacted) Low nucleophilicity of unsaturated amine.Switch to Protocol B (Acid Fluoride) or use POCl₃ activation. Increase temp to 40°C (risk of polymerization).
Michael Adduct Formation Excess base or high temperature.Use Protocol A (T3P) with NMM (weaker base). Keep reaction at 0°C longer. Reduce base equivalents to 2.0.
Epimerization Over-activation (Oxazolone formation).Avoid HATU/HBTU. Use T3P or add Oxyma Pure as an additive.[4]
Low Solubility Peptide aggregation.[3]Use NMP or DMSO as solvent. Add chaotropic salts (LiCl) if necessary.

Pathway Visualization: Side Reaction Avoidance

The following diagram illustrates the kinetic competition between the desired coupling and the undesired Michael addition, highlighting the intervention points.

MichaelPathwayStartActivated Unsaturated AcidCouplingDirect Amide Coupling (Kinetic Product)Start->CouplingFast Attack at C=OMichaelMichael Addition (Thermodynamic Trap)Start->MichaelSlow Attack at C-BetaAmineNucleophilic AmineAmine->CouplingAmine->MichaelHighTempHigh Temp / Strong BaseHighTemp->MichaelPromotesLowTemp0°C / Weak Base (NMM)LowTemp->CouplingFavors

Figure 2: Kinetic competition between Amide Coupling and Michael Addition.

References

  • T3P in Peptide Synthesis: Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis using propylphosphonic acid anhydride.

    • Context: Establishes T3P as a low-epimeriz
  • Acid Fluorides for Hindered Couplings: Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides. Journal of the American Chemical Society.

    • Context: The gold standard protocol for coupling to poor nucleophiles (hindered/unsatur
  • Synthesis of

    
    -Amino Acids:  Seebach, D., et al. (2004). 
    
    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
    • Context: foundational work on beta-peptide assembly and stability.[5][6]

  • Green Coupling Reagents: Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[7][8][9] Organic Syntheses.

    • Context: Detailed handling and advantages of T3P in modern synthesis.

Synthesis of cyclic beta-amino acids from 3-Aminopent-4-enoic acid

Application Note: Stereoselective Synthesis of Carbocyclic -Amino Acids via Ring-Closing Metathesis[1]

Methodology:

Target Audience:

Executive Summary

Cyclic

cispentacin

This guide details the conversion of the linear precursor 3-aminopent-4-enoic acid (also known as



carbocycle
Key Advantages of This Protocol
  • Divergent Utility: Accesses both cyclopentene and cyclopentane cores.

  • Stereocontrol: Leverages the inherent chirality of the starting material to direct 1,2-asymmetric induction.

  • Scalability: Utilizes robust Ruthenium-based metathesis catalysts (Grubbs II).

Strategic Overview & Mechanism

The synthesis hinges on creating a 1,7-diene system suitable for RCM. Since the starting material, 3-aminopent-4-enoic acid, already possesses a vinyl group at the


The Synthetic Pathway[2][3][4][5][6]
  • Protection: Orthogonal protection of the amine (Boc) and carboxylic acid (Ester).

  • Assembly (

    
    -Allylation):  Stereoselective introduction of an allyl group to the 
    
    
    -carbon.
  • Cyclization (RCM): Ruthenium-catalyzed ring closure to form the cyclopentene core.

  • Refinement: Hydrogenation and deprotection to yield the final cBAA.

Workflow Visualization

The following diagram outlines the critical decision nodes and reaction flow.

GStart3-Aminopent-4-enoic AcidProtectStep 1: Protection(Boc/Methyl Ester)Start->Protect EsterificationAlkylateStep 2: u03b1-Allylation(LiHMDS/Allyl Bromide)Protect->Alkylate Enolate FormationAlkylate->AlkylateOptimize Tempfor dr > 10:1RCMStep 3: RCM(Grubbs II Catalyst)Alkylate->RCM Ring ClosureRCM->RCMAdd Ti(OiPr)4if stalledHydroStep 4: Hydrogenation(Pd/C, H2)RCM->Hydro SaturationFinalTarget: Cispentacin AnalogHydro->Final Deprotection

Figure 1: Strategic workflow for the conversion of linear vinyl-amino acids to cyclic analogs.

Pre-Protocol Considerations

Reagent Quality & Safety
  • 3-Aminopent-4-enoic acid: Ensure enantiopurity (>98% ee) if using chiral starting material. Racemic material will yield diastereomeric pairs that may require chromatographic separation.

  • Grubbs Catalyst (2nd Gen): Highly active but sensitive to ethylene back-pressure. Use in a vented system or with an inert gas sweep.

  • Anhydrous Conditions: The

    
    -allylation (Step 2) is strictly moisture-sensitive. THF must be distilled from Na/Benzophenone or passed through activated alumina columns.
    
Critical Parameter: Concentration[1]
  • Alkylation: High concentration (0.5 M) favors kinetics.

  • RCM: High dilution (0.005 M – 0.01 M) is mandatory to favor intramolecular cyclization over intermolecular polymerization (ADMET).

Detailed Experimental Protocols

Step 1: Protection (N-Boc, O-Methyl)

Rationale: The zwitterionic starting material is insoluble in organic solvents and incompatible with strong bases.

  • Esterification: Suspend 3-aminopent-4-enoic acid (10 mmol) in MeOH (30 mL). Cool to 0°C. Add SOCl

    
     (1.2 equiv) dropwise. Reflux for 2 h. Concentrate to dryness to yield the methyl ester hydrochloride.
    
  • N-Protection: Resuspend the ester in DCM (50 mL) with Et

    
    N (2.5 equiv). Add Boc
    
    
    O (1.1 equiv) at 0°C. Stir at RT for 4 h.
  • Workup: Wash with 1M HCl, saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    .
  • Yield Target: >90% as a colorless oil.

Step 2: Stereoselective -Allylation

Rationale: This step installs the second alkene required for RCM. The existing chiral center at

anti

Protocol:

  • Enolization: In a flame-dried flask under Argon, dissolve the N-Boc ester (5 mmol) in anhydrous THF (20 mL). Cool to -78°C .

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 min. Stir for 30 min at -78°C to ensure complete enolate formation.

    • Note: Lithium enolates are preferred over sodium for tighter chelation and better stereocontrol.

  • Electrophile: Add Allyl Bromide (1.5 equiv) dropwise.

  • Reaction: Stir at -78°C for 2 h, then allow to warm slowly to -20°C over 1 h.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Purification: Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

    • Checkpoint: Analyze by

      
      H NMR.[1] The appearance of three vinyl protons (one from substrate, two from allyl) confirms the structure. Measure dr (diastereomeric ratio).
      
Step 3: Ring-Closing Metathesis (The Key Step)

Rationale: Grubbs II catalyst tolerates the ester and carbamate functionalities while driving the formation of the strained 5-membered ring.

Protocol:

  • Degassing: Dissolve the diene precursor (1 mmol) in anhydrous DCM (100 mL). Crucial: Concentration must be ~0.01 M. Degas the solution by bubbling Argon for 15 min.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2-5 mol%).

  • Reflux: Fit with a reflux condenser and heat to 40°C for 4–12 h under a slow stream of Argon (to remove ethylene).

  • Monitoring: Monitor by TLC. The product usually runs slightly lower than the starting material due to ring strain/polarity changes.

  • Quench: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 h to sequester Ruthenium. Filter through a pad of Celite.

  • Product: Methyl N-Boc-2-aminocyclopent-3-enecarboxylate .

Step 4: Hydrogenation & Deprotection

Rationale: To access the saturated cBAA (Cispentacin analog).

  • Hydrogenation: Dissolve the cyclopentene derivative in MeOH. Add Pd/C (10 wt%). Stir under H

    
     (1 atm) for 2 h. Filter.
    
  • Hydrolysis: Treat with LiOH (2 equiv) in THF/H

    
    O (1:1) to saponify the ester.
    
  • Boc-Removal: Treat with TFA/DCM (1:1) to remove the Boc group.[2]

  • Isolation: Recrystallize from EtOH/Ether or purify via ion-exchange chromatography.

Data Analysis & Troubleshooting

Expected NMR Signatures (Step 3 Product)
Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Note
Olefinic (Ring) 5.7 – 5.9 ppmMultipletDistinct shift from terminal vinyl protons.

-Proton
3.2 – 3.5 ppmMultipletShifts upfield upon ring closure.
N-H (Carbamate) 4.8 – 5.2 ppmBroad SingletConfirms Boc integrity.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled RCM Ethylene buildupIncrease Argon sweep rate to drive equilibrium.
Stalled RCM Inactive CatalystAdd "Lewis Acid additive" Ti(OiPr)

(0.3 equiv) to break up chelate complexes [1].
Low Stereocontrol Temperature too highEnsure Alkylation (Step 2) stays at -78°C; switch to KHMDS for different chelation model.
Dimerization Concentration too highDilute reaction to <0.005 M to prevent intermolecular metathesis.

References

  • Fürstner, A., & Langemann, K. (1997). Macrocycles by Ring-Closing Metathesis. Journal of Organic Chemistry. Link

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Davies, S. G., et al. (2005). Asymmetric synthesis of

    
    -amino acids. Tetrahedron: Asymmetry.[3][2] Link
    
  • Seebach, D., et al. (1996). Synthesis of

    
    -Amino Acids and Their Incorporation into Peptides. Helvetica Chimica Acta. Link
    
  • Sigma-Aldrich. (n.d.). Product Specification: (R)-2-Aminopent-4-enoic acid hydrochloride. Link

Troubleshooting & Optimization

Preventing racemization during 3-Aminopent-4-enoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of coupling 3-Aminopent-4-enoic acid (a


-amino acid). While 

-amino acids are generally more resistant to oxazolone-mediated racemization than their

-counterparts, the presence of the allylic system in this specific molecule introduces unique risks for isomerization and loss of optical purity under basic conditions.
Topic: Preserving Chiral Integrity & Preventing Side Reactions

Doc ID: TS-BETA-VINYL-001 Last Updated: March 2026

Core Technical Analysis

The Problem: "Racemization" vs. Isomerization

Users often report "racemization" (loss of ee%) when coupling 3-Aminopent-4-enoic acid. However, the classical oxazolone mechanism—common in


-amino acids—is structurally impossible here because the 

-carbon is a methylene group (

) and is achiral.

If you observe loss of optical purity, it is likely due to one of two mechanisms driven by excess base or over-activation :

  • Allylic Isomerization (Migration): The vinyl group is prone to base-catalyzed migration to form the thermodynamically more stable (conjugated)

    
    -unsaturated system (3-aminopent-2-enoic acid). This destroys the original chiral architecture.[1][2]
    
  • Base-Catalyzed Epimerization: The proton at the chiral

    
    -position is allylic  and adjacent to an amide  (after N-protection).[2] While less acidic than an 
    
    
    
    -proton in standard amino acids, strong bases (like DBU or excess DIEA) can abstract this proton, leading to true racemization.[2]
The Solution: Base-Free Coupling

The "Gold Standard" for coupling sensitive


-amino acids is to eliminate tertiary amines (DIEA, NMM) entirely during the activation step.

Recommended Coupling Protocols

Protocol A: The "Safe" Method (Base-Free)

Recommended for solid-phase (SPPS) and solution-phase coupling to prevent base-mediated isomerization.

ParameterSpecificationReasoning
Coupling Reagent DIC (Diisopropylcarbodiimide)Carbodiimides generate neutral active esters.[2]
Additive Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)Superior to HOBt/HOAt; suppresses racemization without basicity.[2]
Solvent DMF or NMP (Anhydrous)Polar aprotic solvents stabilize the reaction intermediates.[2]
Stoichiometry 1.0 : 1.0 : 1.0 (AA : DIC : Oxyma)Excess base is strictly forbidden.[2]
Temperature

to RT
Heat accelerates allylic migration.[2] Keep cool.

Step-by-Step:

  • Dissolve Fmoc-3-Aminopent-4-enoic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF.[2]

  • Cool the solution to

    
    .[2]
    
  • Add DIC (1.0 equiv) dropwise.[2]

  • Stir for 2-3 minutes to form the active ester (color may change to yellow/orange).

  • Add this mixture immediately to the resin/amine component.[2] Do not add DIEA.

Protocol B: The "High Efficiency" Method (DEPBT)

Use this if Protocol A yields poor conversion due to steric hindrance.

  • Reagent: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[3]

  • Mechanism: DEPBT acts as a "self-buffering" reagent that releases the active ester slowly, minimizing the concentration of activated species prone to side reactions.

  • Base: Requires mild base, but use Collidine (TMP) instead of DIEA.[2] Collidine is sterically hindered and less likely to abstract the allylic proton.[2]

Mechanism & Risk Visualization

The following diagram illustrates why standard basic conditions (HATU/DIEA) are risky for this specific substrate compared to the recommended neutral conditions.

RacemizationPathways cluster_legend Pathway Legend Start 3-Aminopent-4-enoic Acid (Chiral Center @ Beta-C) Base Strong Base Added (DIEA/DBU) Start->Base Neutral Neutral Activation (DIC/Oxyma) Start->Neutral Path1 Proton Abstraction (Allylic Position) Base->Path1 High pKa Risk Path2 Active Ester Formation (No Proton Loss) Neutral->Path2 Safe Route ResultBad Allylic Anion Intermediate (Resonance Stabilized) Path1->ResultBad ResultGood Successful Coupling (>99% ee) Path2->ResultGood ResultUgly Isomerization to Conjugated Alkene (Loss of Chirality) ResultBad->ResultUgly Reprotonation key Red = High Risk Green = Recommended

Caption: Figure 1. Comparative pathways showing how basic conditions trigger allylic deprotonation/isomerization, whereas neutral carbodiimide chemistry preserves the chiral center.

Troubleshooting & FAQs

Q1: I used HATU/DIEA and my product mass is correct, but the chiral HPLC shows a split peak. Is this racemization?

Answer: It is likely isomerization , not simple racemization.[2]

  • Diagnosis: Check the UV trace.[2] The isomerized product (conjugated alkene) has a distinct UV absorption maximum (

    
     nm with higher extinction) compared to the isolated vinyl group of the starting material.
    
  • Fix: Switch to Protocol A (DIC/Oxyma) . If you must use HATU, reduce the base to 1.0 equiv of Collidine and keep the reaction at

    
    .
    
Q2: Why is 3-Aminopent-4-enoic acid more sensitive than -Alanine?

Answer: The vinyl group attached to the chiral center creates an allylic system .

  • In

    
    -Alanine, the 
    
    
    
    -carbon protons are not particularly acidic.
  • In your molecule, the proton at the chiral center is allylic .[2] The resulting anion (if deprotonated) is resonance-stabilized by the double bond, lowering the pKa significantly (~25-30). This brings it within the range where prolonged exposure to bases like DIEA (especially in polar solvents like DMF) can cause slow proton exchange.[2]

Q3: Can I use Fmoc-Cl or Fmoc-OSu to protect the amine first?

Answer: Yes, but be careful during the protection step.[2]

  • Warning: Do not use the standard "Schotten-Baumann" conditions (NaOH/Water) vigorously.[2] The combination of high pH and aqueous environment favors the migration of the double bond to the conjugated position.

  • Recommendation: Use Fmoc-OSu with NaHCO

    
      (mild base) in Acetone/Water, or use silyl protection strategies that avoid aqueous bases entirely.[2]
    
Q4: Is the "racemization" actually coming from the starting material?

Answer: This is a common oversight.[2] The synthesis of enantiopure


-amino acids often involves enzymatic resolution or chiral auxiliary cleavage.
  • Test: Derivatize your starting material (e.g., with Marfey's reagent or a chiral isocyanate) before coupling and run it on LC-MS.[2] If the starting material is only 90% ee, no coupling protocol will fix it.[2]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[2] Chemical Reviews, 111(11), 6557–6602.[2]

    • Foundational text on why Oxyma/DIC is superior for preventing racemiz
  • Seebach, D., et al. (2004).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[2] Helvetica Chimica Acta, 87(11), 2717.[2] 
    
    • Authoritative source on the handling and stability of beta-amino acids.
  • Li, H., & Jiang, X.[2][4][5] (2018). Recent Advances in the Synthesis of

    
    -Amino Acids. Molecules, 23(10), 2626.[2] 
    
    • Discusses the specific challenges in synthesizing and maintaining chirality in substituted beta-amino acids.
  • Steinauer, R., et al. (2006). Racemization in Peptide Synthesis: Mechanisms and Prevention.[2] Bachem Technical Notes.

    • General industry standard guidelines for base-free coupling.[2]

Sources

Technical Support Center: Solubilization of 3-Aminopent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing solubility bottlenecks with 3-Aminopent-4-enoic acid .

Mechanistic Overview: The Zwitterionic Barrier

3-Aminopent-4-enoic acid (PubChem CID 19697177) 1 is a versatile


-amino acid featuring a terminal alkene, making it a valuable building block for peptide synthesis and olefin metathesis. However, like standard 

-amino acids, it exists predominantly as a zwitterion (internal salt) in its solid state and neutral solutions 2.

The proton transfer from the acidic carboxyl group to the basic amino group creates a highly polar molecule with a strong ionic lattice 3. Because non-polar organic solvents (like Dichloromethane, Hexane, or Tetrahydrofuran) lack the dielectric capacity to overcome these intermolecular ionic attractions, the compound remains completely insoluble. Successful organic solubilization requires chemical intervention to disrupt this zwitterionic state.

Diagnostic Solubilization Workflow

SolubilizationWorkflow Start 3-Aminopent-4-enoic Acid (Insoluble in Organic Solvent) Q1 Can the molecule be derivatized for your assay? Start->Q1 Deriv N-Terminal Protection (e.g., Boc2O, Fmoc-Cl) Q1->Deriv Yes Q2 Does the reaction require free amine/acid groups? Q1->Q2 No Salt Lipophilic Salt Formation (e.g., TBA-OH or DIPEA) Q2->Salt Yes, but need solubility Solvent Use Polar Aprotic Solvents (DMF/DMSO) + Heat Q2->Solvent No, just need dispersion

Decision matrix for resolving 3-Aminopent-4-enoic acid organic solubility issues.

Frequently Asked Questions (Troubleshooting)

Q: Why does 3-aminopent-4-enoic acid form a cloudy suspension in dichloromethane (DCM) despite vigorous stirring and sonication? A: Sonication only reduces particle size; it does not alter thermodynamics. DCM has a low dielectric constant (


) and cannot solvate the charged 

and

groups. To force it into solution, you must shift the equilibrium away from the zwitterion by adding a lipophilic base (like DIPEA) to form a soluble ammonium salt, or derivatize the molecule entirely.

Q: I need to perform an olefin cross-metathesis on the terminal alkene. Which solvent system is compatible? A: Metathesis catalysts (e.g., Grubbs catalysts) are highly sensitive to free amines, which can coordinate to the ruthenium center and deactivate it. Furthermore, highly polar solvents like DMSO are incompatible. Solution: You must protect the amine (e.g., N-Boc protection). The N-Boc derivative is highly soluble in DCM and Toluene 4, which are the ideal solvents for metathesis.

Q: How do I solubilize the free amino acid for solid-phase peptide synthesis (SPPS) without pre-derivatization? A: SPPS requires complete dissolution to ensure rapid coupling kinetics. If you cannot pre-protect the amino acid, use a chaotropic solvent mixture: DMF with 5% LiCl. The lithium ions coordinate with the carboxylate, while the chloride ions interact with the ammonium group, effectively breaking the zwitterionic lattice and enabling solvation in DMF.

Comparative Solubility Data

To guide your solvent and state selection, refer to the empirical solubility profiles below.

Solvent SystemFree Zwitterion SolubilityHCl Salt SolubilityN-Boc Derivative Solubility
Water (pH 7) High (>50 mg/mL)High (>50 mg/mL)Low (<1 mg/mL)
Methanol Moderate (~5 mg/mL)High (>20 mg/mL)High (>50 mg/mL)
DMSO Low (<1 mg/mL)Moderate (~10 mg/mL)High (>50 mg/mL)
Dichloromethane (DCM) InsolubleInsolubleHigh (>50 mg/mL)
Ethyl Acetate (EtOAc) InsolubleInsolubleHigh (>50 mg/mL)

Note: Data represents general solubility thresholds at 25°C. N-Boc derivatization drastically shifts the profile from hydrophilic to lipophilic.

Validated Experimental Protocols

Protocol A: N-Boc Protection for Universal Organic Solubilization

Purpose: To permanently disrupt the zwitterion by masking the amine, rendering the molecule highly soluble in DCM, EtOAc, and THF for downstream organic synthesis. Self-Validation: The reaction transitions from a biphasic suspension to a clear homogeneous solution as the zwitterion is consumed.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of 3-Aminopent-4-enoic acid in a 1:1 mixture of 1,4-Dioxane and Water (0.2 M concentration).

  • Deprotonation: Add 1.1 eq of 1M NaOH dropwise at 0°C. Causality: The base deprotonates the

    
     to a free 
    
    
    
    , breaking the zwitterion and fully solubilizing the compound in the aqueous layer.
  • Protection: Add 1.2 eq of Di-tert-butyl dicarbonate (

    
    ) slowly.
    
  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. The mixture will become completely clear.

  • Workup (Critical Step): Concentrate the mixture under reduced pressure to remove Dioxane. Acidify the remaining aqueous layer to pH 2-3 using 1M HCl. Causality: Acidification protonates the carboxylate, making the N-Boc derivative highly lipophilic.

  • Extraction: Extract 3 times with Ethyl Acetate. The protected amino acid will partition entirely into the organic layer.

  • Purification: Dry the combined organic layers over

    
    , filter, and evaporate to yield N-Boc-3-aminopent-4-enoic acid as a white solid.
    
Protocol B: In-Situ Solubilization via Lipophilic Salt Formation

Purpose: To solubilize the free amino acid in organic solvents without permanent covalent modification, ideal for immediate coupling reactions. Self-Validation: Visual clearance of the solid suspension upon the addition of the lipophilic base.

Step-by-Step Methodology:

  • Suspension: Add 3-Aminopent-4-enoic acid to the desired polar aprotic solvent (e.g., DMF or DMSO) at 0.1 M. The compound will form a cloudy suspension.

  • Salt Formation: Add 1.0 to 1.1 eq of Tetrabutylammonium hydroxide (TBA-OH) or N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Sonicate the mixture for 5-10 minutes at room temperature. Causality: The bulky, lipophilic counterions (TBA+ or DIPEA-H+) pair with the carboxylate, masking the charge density and disrupting the crystal lattice.

  • Verification: The suspension will clarify into a homogeneous solution, ready for the immediate addition of coupling reagents (e.g., HATU/HOBt).

References

  • PubChem , "3-Aminopent-4-enoic acid | CID 19697177 - PubChem", National Center for Biotechnology Information. Available at:[Link]

  • Chemguide , "An introduction to amino acids", Jim Clark. Available at:[Link]

  • SQUARIX , "N-Boc-(+/-)-3-aminopent-4-enoic acid - SQUARIX", SQUARIX GmbH. Available at:[Link]

  • Chemistry LibreTexts , "26.2: Structures of Amino Acids", LibreTexts Project. Available at:[Link]

Sources

Technical Support Center: Purification of Zwitterionic 3-Aminopent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-ZB-3AP4 Assigned Specialist: Senior Application Scientist Status: Active Subject: Isolation, Desalting, and Polishing of


-Vinyl-

-Alanine Derivatives

Executive Technical Overview

The Challenge: 3-Aminopent-4-enoic acid (also known as


-vinyl-

-alanine) presents a classic "small polar molecule" problem.
  • Zwitterionic Nature: At neutral pH, it exists as a dipole (

    
    ), making it insoluble in non-polar solvents and prone to streaking on standard silica gel.
    
  • Lack of Chromophore: The isolated alkene and carboxyl groups do not absorb strongly in the UV range (>210 nm), making standard UV-triggered fractionation unreliable.

  • High Water Solubility: It is difficult to extract from aqueous reaction mixtures using organic solvents (DCM, EtOAc).

The Solution: We do not "extract" this molecule; we capture and release it. The gold standard protocol utilizes Cation Exchange Chromatography (CEX) to isolate the amino acid from inorganic salts and neutral starting materials, followed by Anti-Solvent Crystallization .

Master Purification Workflow

The following diagram illustrates the logical flow for purifying zwitterionic


-amino acids from a crude aqueous reaction mixture.

PurificationWorkflow Start Crude Aqueous Mixture (Contains salts, SM, product) Acidify Acidification (pH < 2) Protonate to R-NH3+ Start->Acidify CEX_Load Load onto Dowex 50W-X8 (H+ Form) Acidify->CEX_Load Bind Cations Wash Wash with H2O Remove neutrals/anions CEX_Load->Wash Waste: Salts/Neutrals Elute Elute with 1M NH4OH Displace as Zwitterion/Anion Wash->Elute pH Swing Evap Rotary Evaporation Remove H2O and NH3 Elute->Evap Volatile Buffer Removal Cryst Crystallization (Water/Ethanol) Evap->Cryst Oily Residue Final Pure Zwitterion 3-Aminopent-4-enoic acid Cryst->Final

Figure 1: "Capture and Release" workflow for zwitterionic amino acid purification.

Module 1: Ion Exchange Chromatography (The Workhorse)

Q: Why standard silica chromatography fails? A: Silica is slightly acidic. Zwitterions bind irreversibly or streak ("tail") badly due to strong polar interactions. Using highly polar eluents (MeOH/NH4OH) dissolves the silica, contaminating your product.

Q: Which resin should I use? A: Use Dowex 50W-X8 (H+ form) or an equivalent strongly acidic cation exchanger (sulfonic acid type). The "X8" refers to 8% cross-linking, which provides an ideal pore size for small amino acids (MW ~115 Da) while excluding larger proteins or polymers.

Q: How do I prepare the resin? A: The resin must be in the


 form to bind the amino acid.
  • Swell resin in water.

  • Wash with 2M HCl (converts all sites to

    
    ).
    
  • Wash with deionized water until the eluate is neutral (pH ~7).

Protocol: The "Capture and Release" Method

  • Loading (The Capture):

    • Dissolve your crude mixture in minimal water.

    • Adjust pH to 1.0–2.0 using HCl. Crucial: At this pH, the carboxyl group is protonated (

      
      ) and the amine is protonated (
      
      
      
      ). The molecule has a net +1 charge and will bind tightly to the resin.
    • Load onto the column (Flow rate: ~1 drop/sec).

  • Washing (The Cleanup):

    • Flush with Deionized Water (3–5 column volumes).

    • Mechanism:[1][2] Neutral impurities (unreacted aldehydes) and Anions (Cl-, acetate) do not bind and wash away. The amino acid stays stuck.

  • Elution (The Release):

    • Switch eluent to 1M or 2M Ammonium Hydroxide (

      
      ) .
      
    • Mechanism:[1][2] The base neutralizes the resin protons and deprotonates the amino acid (to Zwitterion or Anion). The resin releases the product.

    • Collect fractions. Use TLC (ninhydrin stain) to detect the amino acid.

Module 2: Desalting & Crystallization

Q: I eluted with ammonia. Do I have the ammonium salt? A: Technically, yes, in solution. However, ammonia is volatile. When you rotary evaporate the fractions, the excess ammonia leaves.



You are left with the free zwitterion.

Q: The product is an oil/gum after evaporation. How do I get a solid? A: Amino acids are notorious for "oiling out" if water traces remain. Protocol:

  • Azeotrope: Add absolute ethanol to the residue and evaporate again. Repeat 2x. This helps remove bound water.

  • Crystallization Solvent System:

    • Solvent A (Good): Water (warm).

    • Solvent B (Bad): Ethanol, Acetone, or Acetonitrile.

  • Procedure:

    • Dissolve residue in the minimum amount of warm water (e.g., 40°C).

    • Dropwise add Ethanol until the solution turns slightly cloudy (turbid).

    • Add a drop of water to clear it.

    • Let stand at Room Temp, then 4°C overnight.

Module 3: Analytical QC & Troubleshooting

Q: How do I visualize this on TLC? A: It has no UV. Use Ninhydrin Stain .

  • Recipe: 0.3g Ninhydrin + 3mL Acetic acid + 100mL n-Butanol.

  • Result: 3-Aminopent-4-enoic acid typically stains Purple/Blue upon heating.

  • Rf Value: In n-Butanol:Acetic Acid:Water (4:1:1), expect Rf ~0.2–0.4 (very polar).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Recovery from Resin Product didn't bind (pH too high).Ensure load pH < 2.0. The amine must be fully protonated (

, but carboxyl

means you need pH < 3 to be safe).
Product is Sticky Gum Residual water or inorganic salts.1. Redissolve in water, pass through a small plug of C18 (removes lipophilic grease). 2. Azeotrope with Ethanol. 3. Triturate with diethyl ether to harden the gum.
White Solid won't dissolve Silica contamination.If you used silica before, this is likely dissolved silica. Redissolve in acid, filter, and re-run Ion Exchange.
NMR shows broad peaks Zwitterionic exchange effects.Run NMR in

with a drop of

(acidic) or

(basic) to lock the protonation state.

Advanced Topic: HPLC Analysis

For quantitative purity analysis, standard C18 columns often fail to retain this molecule (it elutes in the void volume).

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography) [3]

  • Column: ZIC-HILIC or Amide-C18.

  • Mobile Phase: Acetonitrile (70-80%) / Ammonium Acetate Buffer (10mM, pH 5).

  • Detection: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) is preferred if UV is weak.

  • Derivatization (Optional): Pre-column derivatization with FMOC-Cl or OPA will add a UV/Fluorescent tag, allowing standard C18 UV-HPLC.

References

  • General Ion Exchange Protocols

    • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). "Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers." Journal of Biological Chemistry.
    • (Classic foundational text on amino acid isolation).

  • Synthesis & Properties of Vinylglycine Derivatives

    • Metz, P. (2002). "Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids." Journal of the Chemical Society, Perkin Transactions 1.
    • (Describes handling of similar unsaturated amino acids).

  • Zwitterionic Separation Mechanisms

    • Irgum, K., et al. (2011).
    • (Modern context on zwitterionic chromatography).

  • Physical Properties (PubChem)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19697177, 3-Aminopent-4-enoic acid.[4]

Sources

Minimizing side reactions during metathesis of 3-Aminopent-4-enoic acid peptides

[1]

Executive Summary & Substrate Analysis

The Challenge: You are attempting Ring-Closing Metathesis (RCM) or Cross Metathesis (CM) on peptides containing 3-aminopent-4-enoic acid (also known as

1

The chemical reality: Unlike standard olefin metathesis (e.g., using allylglycine or pentenylalanine), this substrate presents a "perfect storm" for Ruthenium (Ru) catalyst deactivation and side reactions:

  • Allylic Proximity: The olefin is directly attached to the

    
    -carbon bearing the nitrogen.[1] This makes the resulting double bond highly susceptible to isomerization  into a thermodynamically stable enamine or conjugated system.
    
  • Chelation: The proximity of the nitrogen (even as an amide) facilitates the formation of stable 5- or 6-membered chelates with the Ru-center, effectively poisoning the catalyst.[1]

This guide provides the protocols to bypass these thermodynamic sinks and kinetic traps.

Troubleshooting Logic Tree

Use this decision matrix to identify your specific failure mode before proceeding to the solutions.

TroubleshootingTreeStartSTART: Analyze Crude LC-MSNoRxnIssue: No Conversion(Starting Material Only)Start->NoRxnWrongMassIssue: Mass Shift (-14 Da or +2 Da)or Multi-peak ProfileStart->WrongMassLowYieldIssue: Oligomers/Dimers(Broad peaks, high mass)Start->LowYieldCheckColorDid reaction color changefrom purple/green to brown/blackimmediately?NoRxn->CheckColorCheckIsoIs the product aninternal isomer or enamine?WrongMass->CheckIsoCheckConcReaction Concentration?LowYield->CheckConcSol_ChelationDIAGNOSIS: Catalyst PoisoningACTION: Add pTSA or Change PGCheckColor->Sol_ChelationYes (Rapid Decomp)Sol_IsomDIAGNOSIS: Olefin MigrationACTION: Add 1,4-BenzoquinoneCheckIso->Sol_IsomYes (Isomerization)Sol_AggDIAGNOSIS: Aggregation/DimerizationACTION: Dilute (<1mM) + MicrowaveCheckConc->Sol_Agg>5 mM

Figure 1: Diagnostic logic flow for metathesis failure modes.

Deep Dive: Mechanism & Solutions

Issue A: The Isomerization Sink (The "Wrong Product")

Symptoms:

  • LC-MS shows multiple peaks with the same mass as the product.[1]

  • NMR shows disappearance of terminal vinyl protons but no distinct internal olefin signals, or signals shifted upfield.

  • Product decomposes upon purification (enamines are unstable).[1]

The Mechanism: Ruthenium catalysts can degrade into Ru-hydride species (Ru-H).[1] These hydrides act as isomerization catalysts.[1][2] In 3-aminopent-4-enoic acid, the nitrogen is allylic to the alkene.[1] The Ru-H inserts and eliminates, walking the double bond toward the nitrogen to form a conjugated enamine, which is a thermodynamic dead-end.[1]

The Solution: 1,4-Benzoquinone Additive Benzoquinones act as specific scavengers for Ru-hydride species without killing the active metathesis catalyst.[1]

  • Protocol: Add 10–20 mol% 1,4-benzoquinone to the reaction mixture before adding the catalyst.

  • Result: Suppresses isomerization by >95% and increases yield of the desired ring-closed product.

Issue B: Catalyst Chelation (The "Dead Reaction")

Symptoms:

  • Reaction stalls immediately.[1]

  • Catalyst color fades rapidly.[1]

  • Adding more catalyst yields diminishing returns.[1]

The Mechanism: The nitrogen atom (especially if it is a free amine or a sterically accessible amide) coordinates to the Ruthenium, displacing the phosphine or carbene ligand. This forms a stable, inactive chelate.[1]

The Solution: The "Non-Coordinating" Strategy

  • Protonation (If N-terminus is free): If your peptide has a free amine, add 1.0 equivalent of p-Toluenesulfonic acid (pTSA) .[1] The resulting ammonium salt (

    
    ) cannot coordinate to Ru.[1]
    
  • Bulky Protection: Ensure the amine is protected with Fmoc or Boc.[1] Avoid Trityl (Trt) if it is sterically crowding the reaction site, but generally, carbamates are safer than free amines.

Optimized Protocol (SOP)

Objective: Ring-Closing Metathesis of a peptide containing 3-aminopent-4-enoic acid.

Materials
  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II).[1] Why: Higher stability against thermal decomposition than Grubbs I/II.[1]

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous, degassed.[1]

  • Additive: 1,4-Benzoquinone (Recrystallized/Pure).[1]

  • Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology
StepActionTechnical Rationale
1. Preparation Dissolve peptide in DCE to a concentration of 0.5 mM to 1 mM .High dilution favors intramolecular cyclization (RCM) over intermolecular dimerization.
2.[1] Additive Add 10 mol% 1,4-Benzoquinone . Stir for 5 mins.Scavenges Ru-hydrides immediately upon catalyst addition to prevent isomerization.
3. Degassing Sparge with Argon/Nitrogen for 15 mins.Oxygen decomposes the catalyst; crucial for low-loading efficiency.[1]
4. Catalyst Add 20 mol% Hoveyda-Grubbs II (solid or dissolved in minimal DCE).HG-II is robust.[1] 20% is a high loading but necessary for difficult, chelation-prone substrates.[1]
5. Reaction Microwave Irradiation: 100 Watts, 60°C , 1 hour.[1]Thermal energy overcomes the activation barrier for the sterically hindered conformer; microwave heating prevents long exposure times that favor degradation.
6. Quench Add DMSO (50 eq relative to catalyst) or vinyl ether.[1]Immediately kills the catalyst to prevent post-reaction isomerization during workup.

Frequently Asked Questions (FAQ)

Q: Can I use Grubbs I (G-I) instead of Hoveyda-Grubbs II? A: Not recommended. G-I is highly sensitive to the polar functional groups in peptides (amides/amines) and oxygen.[1] It will likely decompose before completing the difficult RCM on a 3-aminopent-4-enoic acid residue.[1]

Q: My peptide has a free N-terminus. Can I still run the reaction? A: Yes, but you must protonate it. Add 1.0 equivalent of p-toluenesulfonic acid (pTSA) or HCl (in dioxane) to the solvent.[1] The ammonium salt will not poison the catalyst.

Q: I see a product with Mass -14 Da. What is it? A: This is likely a truncated product or an impurity, but in metathesis, look for Mass -28 (loss of ethylene) which is correct.[1] If you see Mass +14 or similar oddities, check for solvent adducts.[1] However, if you see the exact same mass as the product but a different retention time, that is the isomerized byproduct (double bond migration).

Q: Why use microwave heating? Can't I reflux? A: You can reflux, but microwave irradiation significantly reduces reaction time (from 24h+ to 1h).[1] Long reflux times increase the probability of catalyst decomposition and side reactions (isomerization). The microwave "shock" drives the difficult cyclization kinetics faster than the thermodynamic degradation.

Visualizing the Chemical Pathway

The following diagram illustrates the competition between the desired RCM pathway and the fatal isomerization pathway, highlighting where the additives intervene.

ReactionPathwaySubstrate3-Aminopent-4-enoicPeptideActiveSpeciesActive Ru-CarbeneSubstrate->ActiveSpecies+ CatalystRuCatRu-CatalystProductDesired Cyclic PeptideActiveSpecies->ProductRCMByproductIsomerized Enamine(Dead End)ActiveSpecies->ByproductIsomerizationRCM_PathMicrowave(Kinetic Control)Isom_PathRu-Hydride Formation(Thermodynamic Sink)Benzoquinone1,4-Benzoquinone(Scavenges Hydrides)Benzoquinone->Isom_PathBLOCKS

Figure 2: Mechanistic intervention points.[1] Benzoquinone blocks the hydride-mediated isomerization pathway.[1]

References

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[2][3][4]

  • Robinson, A. J., et al. (2007).[1][5] Microwave-assisted RCM for the synthesis of carbocyclic peptides. Journal of Peptide Science.

  • Galán, B. R., et al. (2011).[1] A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters.

  • Seebach, D., et al. (2004).[1] Preparation of

    
    -Peptides by Arndt-Eistert Homologation.[1] Helvetica Chimica Acta.[1] (Context on 
    
    
    -amino acid handling). [1]

Troubleshooting low coupling efficiency of steric beta-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals facing challenges with the incorporation of steric β-amino acids (e.g., β2,3-disubstituted amino acids, trans-2-aminocyclohexanecarboxylic acid [ACHC]).

The incorporation of bulky β-amino acids is notorious for causing sequence truncations and low yields. The extra methylene group (Cβ) increases backbone flexibility, while bulky side chains physically block the trajectory of nucleophilic attack during amide bond formation. Below is our comprehensive diagnostic workflow and troubleshooting guide to overcome these kinetic and steric barriers.

G Start Low Coupling Efficiency (Steric β-Amino Acids) CheckReagents 1. Optimize Coupling Reagents Start->CheckReagents UseOxyma Primary: DIC/OxymaPure (Highly reactive active ester) CheckReagents->UseOxyma UseHATU Secondary: HATU/DIEA (Drives completion) CheckReagents->UseHATU CheckKinetics 2. Overcome Kinetic Barriers UseOxyma->CheckKinetics UseHATU->CheckKinetics UseMicrowave Microwave-Assisted SPPS (70-75°C, 10 min) CheckKinetics->UseMicrowave CheckResin 3. Address Aggregation UseMicrowave->CheckResin UsePEG Switch to PEG Resin (e.g., ChemMatrix) CheckResin->UsePEG Success High-Yield β-Peptide Synthesis UsePEG->Success

Workflow for diagnosing and resolving steric β-amino acid coupling failures in SPPS.

Expert Troubleshooting FAQ: Mechanistic Solutions

Q: Why do steric β-amino acids systematically fail with standard HBTU/HOBt protocols? A: The fundamental issue is a combination of reaction kinetics and steric trajectory. In α-amino acids, the amine and carboxyl groups are separated by a single carbon. In β-amino acids, the extra methylene group introduces additional rotational degrees of freedom, increasing the entropic cost of coupling. When bulky side chains are present, they physically shield the activated carbonyl. Standard HOBt-based active esters lack the electrophilicity required to overcome this high activation energy barrier, leading to truncated sequences and unreacted amines.

Q: Which coupling reagent system provides the best balance of reactivity and epimerization control for these bulky residues? A: A dual-reagent strategy utilizing DIC/OxymaPure followed by HATU/DIEA is the most robust approach. OxymaPure reacts with the DIC-activated O-acylurea to form a highly reactive, less sterically demanding active ester compared to traditional benzotriazoles. This accelerates aminolysis while effectively suppressing epimerization[1]. If the first coupling remains incomplete due to extreme steric bulk, a second coupling using the potent uronium salt HATU with a non-nucleophilic base (DIEA) drives the reaction to completion. This combined Oxyma/HATU methodology has been proven to significantly improve yields in aggregating and sterically hindered sequences[2].

Q: How does microwave irradiation resolve the kinetic barriers in β-peptide synthesis? A: Conventional room-temperature coupling relies on diffusion and long reaction times, which fail against severe steric hindrance. Microwave-assisted SPPS (MW-SPPS) provides rapid, uniform volumetric heating that directly overcomes the high activation energy of hindered amide bond formation. Furthermore, elevated temperatures (70–75°C) disrupt inter-chain hydrogen bonding and secondary structure formation (aggregation) on the resin. Studies have demonstrated that MW-SPPS is absolutely essential for synthesizing longer 14-helical β-peptides containing bulky residues like ACHC[3].

Q: Fmoc deprotection is incomplete after coupling a bulky β-amino acid. How do I resolve this? A: Incomplete deprotection occurs because the bulky β-side chain folds over and sterically shields the terminal Fmoc group from the secondary amine (piperidine). To troubleshoot this causality:

  • Elevate the temperature: Perform the deprotection under microwave irradiation at 75°C for 3–5 minutes to increase molecular dynamics.

  • Enhance the base: Add 1–5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the standard 20% piperidine/DMF solution. DBU is a stronger, less sterically hindered base that can access the protected amine more efficiently.

Quantitative Data: Coupling Reagent Selection

To optimize your synthesis, select the coupling reagent based on the specific steric demands of your β-amino acid.

Table 1: Comparative Analysis of Coupling Reagents for Steric β-Amino Acids

Coupling SystemReactivity ProfileEpimerization RiskOptimal Use Case
DIC / HOBt LowModerateRoutine unhindered α-amino acids (Not recommended for β-peptides).
DIC / OxymaPure HighVery LowFirst-line primary coupling for bulky β-amino acids; safe and highly efficient.
HATU / DIEA Very HighModerateSecondary coupling for highly hindered residues or aggregating sequences.
PyAOP / HOAt Extremely HighLowN-methylated β-amino acids or exceptionally hindered junctions.

Validated Methodology: Microwave-Assisted Double Coupling

This protocol is designed as a self-validating system . It utilizes a PEG-based resin to maximize swelling, employs a double-coupling strategy to overcome kinetic barriers, and integrates a Kaiser test to verify completion before moving forward, preventing the accumulation of deletion sequences.

Step 1: Resin Preparation & Swelling Causality: Polystyrene resins collapse during the synthesis of aggregating β-peptides. PEG-based resins (e.g., ChemMatrix) maintain swelling in diverse solvents, keeping the growing peptide chain fully solvated.

  • Weigh 0.1 mmol of a low-loading PEG-based resin (0.3–0.4 mmol/g).

  • Swell the resin in Dimethylformamide (DMF) for 30 minutes at room temperature.

Step 2: Microwave-Assisted Fmoc Deprotection

  • Treat the resin with 20% piperidine and 1% DBU in DMF.

  • Irradiate in a microwave peptide synthesizer at 75°C for 3 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of base.

Step 3: Primary Coupling (DIC/OxymaPure)

  • Prepare a solution containing 4 equivalents of the Fmoc-β-amino acid and 4 equivalents of OxymaPure in DMF.

  • Add 4 equivalents of DIC to the solution. Allow 2 minutes for pre-activation (formation of the active ester).

  • Transfer the mixture to the resin and irradiate at 75°C for 10 minutes.

  • Drain and wash with DMF (3 × 1 min).

Step 4: Self-Validation (Kaiser Test) & Secondary Coupling

  • Perform a Kaiser test on a few resin beads.

    • If the beads are colorless/yellow: The coupling is complete. Proceed to Step 5.

    • If the beads are blue: Unreacted amines remain. Proceed to the secondary coupling.

  • Secondary Coupling: Prepare 4 eq of the Fmoc-β-amino acid, 4 eq of HATU, and 8 eq of DIEA in DMF.

  • Add to the resin and irradiate at 75°C for 10 minutes. Wash with DMF (5 × 1 min).

Step 5: Capping (Critical Quality Control) Causality: If a bulky β-amino acid fails to couple completely even after double coupling, the unreacted amines will continue to react in subsequent cycles, creating complex deletion sequences that are impossible to purify.

  • Treat the resin with a capping solution of Acetic Anhydride / DIEA / DMF (1:2:7) for 5 minutes at room temperature.

  • Wash with DMF (3 × 1 min) and proceed to the next cycle.

References

  • Murray, J. K., & Gellman, S. H. (2005). Application of microwave irradiation to the synthesis of 14-helical beta-peptides. Organic Letters.[Link]

  • Caporale, A., Doti, N., Sandomenico, A., & Ruvo, M. (2017). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Journal of Peptide Science.[Link]

  • Peptide Chemistry. (2023). Efficient and Safe Peptide Bond Formation Using OxymaPure DIC Coupling. PeptideChemistry.org.[Link]

Sources

Technical Guide: Stability of 3-Aminopent-4-enoic Acid Under Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and handling of 3-Aminopent-4-enoic acid (also known as


-vinylglycine or 3-vinyl-

-alanine), a non-proteinogenic

-amino acid.
Part 1: Executive Summary & Core Directive

The Critical Issue: 3-Aminopent-4-enoic acid is unstable under standard protein hydrolysis conditions (6N HCl, 110°C, 24h). Researchers attempting to quantify this amino acid using standard Amino Acid Analysis (AAA) workflows will likely observe 0% recovery .

The Cause: The molecule contains an allylic amine motif. Under acidic conditions and heat, the double bond migrates to form an enamine, which subsequently hydrolyzes into a


-keto acid (3-oxopentanoic acid), ammonia, and eventually decarboxylates to 2-butanone.

The Solution:

  • Do NOT use acid hydrolysis for quantification.

  • USE Enzymatic hydrolysis (Pronase/Leucine Aminopeptidase) or mild alkaline hydrolysis (LiOH) for peptide cleavage.

  • USE Intact LC-MS or pre-column derivatization (e.g., OPA/FMOC) without prior acid heating for free amino acid analysis.

Part 2: Troubleshooting & FAQs
Q1: I synthesized a peptide containing 3-Aminopent-4-enoic acid, but after acid hydrolysis (6N HCl), the peak is missing. Did the coupling fail?

Likely Diagnosis: The coupling likely succeeded, but the analysis method destroyed the residue. Explanation: The standard hydrolysis protocol (110°C, 6N HCl) provides the activation energy required for the acid-catalyzed isomerization of the allylic amine system. The molecule degrades into volatile ketones and ammonia, leaving no trace in the chromatogram except potentially elevated ammonia levels.

Q2: What are the specific degradation products?

Understanding the degradation pathway is crucial for confirming the loss.

  • Isomerization: The terminal alkene (

    
    ) migrates to the internal position (
    
    
    
    ), forming an enamine .
  • Hydrolysis: The enamine hydrolyzes to release ammonia and form 3-oxopentanoic acid (

    
    -keto acid).
    
  • Decarboxylation:

    
    -keto acids are thermally unstable and decarboxylate to form 2-butanone  (Methyl Ethyl Ketone).
    
Q3: Can I use milder acid conditions (e.g., 1% TFA or 1N HCl at RT)?

Conditional Yes.

  • 1% TFA / DCM (Acid Lability): The molecule is generally stable to standard solid-phase peptide synthesis (SPPS) cleavage cocktails (e.g., 95% TFA) if performed at room temperature for limited duration (<2h). The lack of water and lower temperature prevents rapid hydrolysis of the enamine intermediate.

  • Aqueous Acid: Avoid aqueous acids at elevated temperatures. At Room Temperature (RT), degradation is slow but measurable over days.

Q4: How should I quantify this amino acid in a peptide?

Recommended Workflow: Enzymatic Hydrolysis (AP-M / LAP) Use a mixture of peptidases (e.g., Pronase E, Aminopeptidase M, and Leucine Aminopeptidase) in a buffer at pH 7.0–8.0 at 37°C. This gently cleaves peptide bonds without chemically altering the sensitive side chain.

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathway of 3-Aminopent-4-enoic acid in aqueous acid.

DegradationPathway Start 3-Aminopent-4-enoic acid (Allylic Amine) Inter1 Protonation & Isomerization Start->Inter1 H+, Heat Enamine Enamine Intermediate (3-aminopent-3-enoic acid) Inter1->Enamine Double bond migration Hydrolysis Hydrolysis (+ H2O, - NH3) Enamine->Hydrolysis KetoAcid 3-Oxopentanoic acid (Beta-Keto Acid) Hydrolysis->KetoAcid Decarb Thermal Decarboxylation (- CO2) KetoAcid->Decarb End 2-Butanone (Volatile Ketone) Decarb->End

Caption: Figure 1. Acid-catalyzed degradation pathway of 3-Aminopent-4-enoic acid involving allylic isomerization, enamine hydrolysis, and decarboxylation.

Part 4: Experimental Protocols
Protocol A: Safe Hydrolysis (Enzymatic)

Use this for peptide content determination.

StepActionReagent/Condition
1 Dissolution Dissolve 0.1–0.5 mg peptide in 200 µL 50 mM Tris-HCl (pH 8.0) .
2 Enzyme Add. Add 10 µL Pronase E (1 mg/mL) + 10 µL Aminopeptidase M (1 mg/mL).
3 Incubation Incubate at 37°C for 24 hours . (Do not exceed 40°C).
4 Quench Add 20 µL 10% TCA or adjust pH to 2.2 with dilute HCl (keep cold).
5 Analysis Inject immediately onto HPLC/UPLC (Amino Acid Method).
Protocol B: Stability Testing (Control Experiment)

Use this to verify stability in your specific buffer system.

  • Prepare a 1 mM stock of 3-Aminopent-4-enoic acid in water.

  • Aliquot into three vials:

    • Vial A (Control): Water (store at 4°C).

    • Vial B (Mild Acid): 0.1N HCl (keep at RT).

    • Vial C (Standard Hydrolysis): 6N HCl (heat to 110°C for 1h).

  • Analyze all three via LC-MS (TIC mode).

    • Expected Result: Vial A = 100%; Vial B = >90%; Vial C = 0% (Look for m/z 73 [2-Butanone+H]+ or m/z 117 [3-Oxopentanoic acid+H]+).

Part 5: Comparative Stability Data
ConditionEst. Recovery (%)Primary DegradantMechanism
6N HCl, 110°C, 24h 0% 2-ButanoneAllylic isomerization

Hydrolysis

Decarboxylation
6N HCl, 110°C, 1h < 5%3-Oxopentanoic acidRapid hydrolysis of enamine
6N HCl, 150°C (Microwave) 0%Char/VolatilesComplete destruction
1% TFA / DCM, RT, 2h > 95%NoneStable in anhydrous acid (SPPS cleavage)
4M LiOH, RT, 4h > 90%MinimalBase hydrolysis is preferred for ester cleavage
References
  • Berkowitz, D. B., et al. (2000). "

    
    -Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms." Chemical Reviews. Link
    
    • Context: Establishes the reactivity of vinylglycine derivatives and their mechanism as suicide substrates (isomeriz
  • O'Donnell, M. J., et al. (1978). "The Synthesis of Amino Acid Derivatives via Phase-Transfer Catalysis." Tetrahedron Letters. Link

    • Context: Synthetic routes and stability of Schiff base intermedi
  • Schoenheimer, R., & Ratner, S. (1939). "The Metabolism of Proteins and Amino Acids." Journal of Biological Chemistry. Link

    • Context: Foundational principles of nitrogen isotope tracing and amino acid stability in metabolism.
  • PubChem Compound Summary. (2025). "3-Aminopent-4-enoic acid (CID 19697177)." National Center for Biotechnology Information. Link

    • Context: Chemical structure and physical property verific
  • Clinical Gate. (2015). "Chemical stability in dosage forms: Hydrolysis of Amides and Esters." Clinical Gate Pharmaceutical Science. Link

    • Context: General mechanisms of acid-catalyzed hydrolysis for pharmaceutical compounds.

Overcoming polymerization of vinyl-substituted amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Instability & Polymerization in Peptide Synthesis

Status: Active | Version: 2.4 | Lead Scientist: Dr. A. Vance

Welcome to the Vinyl-AA Technical Hub

You are likely here because your vinyl-substituted amino acid (e.g., L-Vinylglycine, Vinyl-Phenylalanine) has degraded into an insoluble gel, or your peptide yield is near zero due to unexplained side reactions.

While often referred to colloquially as "polymerization," the instability of vinyl amino acids is usually a triad of competing failure modes: Radical Polymerization ,


 Isomerization , and Michael Addition . This guide provides the protocols necessary to arrest these pathways and successfully incorporate these sensitive residues.

Module 1: Storage & Pre-Synthesis Handling

The "Gum in the Bottle" Phenomenon

The Problem: You opened a vial of N-protected Vinylglycine (VG) stored at room temperature, and it appears gummy or discolored. The Cause: The vinyl group (


) is susceptible to radical-initiated polymerization, triggered by light, heat, or trace peroxides in the air.
Troubleshooting Protocol: The "Stasis" Storage System
ParameterStandard RequirementTechnical Rationale
Temperature -20°C (Minimum)Arrhenius suppression of radical initiation rates.
Atmosphere Argon/Nitrogen BlanketOxygen acts as a diradical initiator/accelerator.
Additives BHT (2,6-di-tert-butyl-4-methylphenol) Acts as a radical sink. A concentration of 0.1% w/w is mandatory for long-term stability.
Container Amber GlassBlocks UV radiation which can photochemically cleave weak bonds to generate radicals.

Q: My material is already gummy. Can I save it? A: Generally, no . Once polymerization (oligomerization) begins, it is autocatalytic. However, if it is merely sticky due to trace solvent, attempt to re-precipitate:

  • Dissolve in minimal DCM (Dichloromethane).

  • Add cold Hexanes dropwise until turbid.

  • Cool to -20°C. If a white powder forms, filter immediately. If oil persists, discard.

Module 2: Reaction Optimization (Synthesis)

The "Disappearing Product" Phenomenon

The Problem: During SPPS (Solid Phase Peptide Synthesis), the vinyl-AA couples poorly, or the final peptide mass is incorrect (often +Mass of nucleophiles or -2H). The Cause:

  • Isomerization: Under basic conditions (standard Fmoc deprotection),

    
    -unsaturated amino acids (like Vinylglycine) isomerize to the thermodynamically more stable 
    
    
    
    -dehydro form.
  • Michael Addition: The resulting dehydro-amino acid is a Michael Acceptor, reacting avidly with free amines or thiols (Cysteine).

Workflow Visualization: The "Safe-Coupling" Pathway

VinylStability VinylAA Vinyl-AA (β,γ-unsaturated) Isomer Dehydro-AA (α,β-unsaturated) (DEAD END) VinylAA->Isomer Base-Catalyzed Isomerization Polymer Polymer/Oligomer (GUM) VinylAA->Polymer Radical Propagation Peptide Intact Vinyl-Peptide VinylAA->Peptide Controlled Coupling Base Strong Base (Piperidine/DBU) Base->Isomer Radical Radical Initiator (Light/O2) Radical->Polymer SafeCond Weak Base + Inhibitor (SIP Protocol) SafeCond->Peptide

Caption: Figure 1. Competing pathways for Vinyl-AA. Success requires blocking the Red (Isomerization) and Yellow (Radical) pathways to favor the Green (Peptide) route.

Protocol: The "Soft-Base" Fmoc Strategy

Standard 20% Piperidine is too harsh and promotes isomerization. Use this modified protocol for the steps after the vinyl-AA is attached.

  • Coupling Reagent: Use DIC/Oxyma instead of HATU/DIEA.

    • Why? DIEA (Diisopropylethylamine) is a base that can trigger proton abstraction at the

      
      -carbon, driving isomerization to the conjugated 
      
      
      
      -form [1].
  • Deprotection Cocktail (The "SIP" Mix):

    • Replace 20% Piperidine with 5% Piperazine + 0.1 M HOBt in DMF .

    • Why? HOBt buffers the basicity, reducing the kinetic rate of

      
      -proton abstraction while still removing the Fmoc group.
      
  • Radical Scavenging:

    • Add 0.1% (w/v) BHT to all wash solvents and coupling mixtures involving the vinyl residue.

Module 3: Post-Synthesis & Purification

The "Intractable Mixture" Phenomenon

The Problem: The peptide is synthesized, but degrades during cleavage or lyophilization.[1]

Critical Troubleshooting Steps

1. The Cysteine Trap (Michael Addition) If your sequence contains Cysteine and Vinylglycine, the thiol (-SH) of Cysteine will attack the vinyl group during the final TFA cleavage.

  • Solution: You must use orthogonal protection . Use Cys(Acm) and perform the vinyl cleavage first, or keep the vinyl group protected if possible until after disulfide formation.

2. Lyophilization Polymerization Concentrating vinyl peptides increases the local concentration of double bonds, increasing the probability of intermolecular radical polymerization.

  • Protocol:

    • Do not lyophilize to complete dryness if the peptide is unstable.

    • Store as a frozen aliquot in dilute acetic acid/water.

    • If lyophilization is required, add a volatile radical scavenger or ensure the sample is kept strictly in the dark.

Frequently Asked Questions (FAQ)

Q: Can I use microwave synthesis with Vinyl-AAs? A: Absolutely not. Microwave irradiation provides the thermal energy required to cross the activation energy barrier for both isomerization and radical polymerization. Perform all couplings involving vinyl-AAs at room temperature or 4°C.

Q: How do I remove the BHT inhibitor from my final peptide? A: BHT is highly lipophilic. It will elute in the solvent front or the very early wash phase of your preparative HPLC run. It does not bind to the peptide. Standard C18 purification effectively separates it.

Q: My vinylglycine converted to a dehydro-amino acid. Is it useless? A: Not necessarily. Dehydro-amino acids are valuable for constraining peptide backbone angles (inducing


-turns). However, if you specifically needed the vinyl side chain for a "stapling" reaction (e.g., Ring-Closing Metathesis), then yes, the functionality is lost.

References

  • Isomerization Mechanisms: Alexander, P. A., et al. "Deconjugation of dehydroamino acids: stereoselective synthesis of racemic (E)-vinylglycines." Organic Letters 7.24 (2005): 5433-5436.[2]

  • Radical Scavenging: Berlett, B. S., et al. "Amino acid and protein scavenging of radicals generated by iron/hydroperoxide system."[3] Free Radical Biology and Medicine (2006).[3]

  • Synthesis Protocols: Carrasco, M., et al. "Alpha-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms." Chemical Reviews (2014).

  • Photoredox & Radical Stability: Noble, A., & MacMillan, D. W. "Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines." Journal of the American Chemical Society (2014).

Sources

Introduction: The Challenge of 3-Aminopent-4-enoic Acid Chirality

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the resolution of racemic 3-Aminopent-4-enoic acid, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

3-Aminopent-4-enoic acid is a non-proteinogenic amino acid featuring a stereocenter at the C3 position. As with many biologically active molecules, the individual (R) and (S) enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, obtaining enantiomerically pure forms is often a critical prerequisite for drug discovery, mechanistic studies, and the development of chiral synthons.

However, chemical synthesis of this molecule typically yields a racemic mixture—an equal 50:50 mixture of both enantiomers[1][2]. Because enantiomers possess identical physical properties such as melting point, boiling point, and solubility, their separation, a process known as resolution, presents a significant challenge that cannot be overcome by standard laboratory techniques like distillation or simple crystallization[1].

This technical guide serves as a support center for researchers tackling this challenge. Structured in a practical question-and-answer format, it provides troubleshooting guides, detailed protocols, and expert insights into the most effective methods for resolving racemic 3-aminopent-4-enoic acid.

Section 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other.[3] For 3-aminopent-4-enoic acid, this typically involves the use of lipases to selectively acylate or hydrolyze a derivative (e.g., an ester) of the amino acid.[4]

Troubleshooting Guide: Enzymatic Resolution

Q: My enzymatic resolution has stalled at approximately 50% conversion. How can I drive it to completion?

A: This is the expected and theoretical maximum conversion for a standard kinetic resolution. The process is designed to modify one enantiomer, leaving the other unreacted. At 50% conversion, you have ideally consumed all of the reactive enantiomer. The goal is not 100% conversion of the starting material, but rather to achieve a state where you can easily separate the unreacted enantiomer (e.g., (S)-amino ester) from the newly formed product (e.g., (R)-N-acyl amino ester).

Q: The enantiomeric excess (ee) of my unreacted starting material is low. What are the key parameters to optimize?

A: Low enantiomeric excess is a common issue that can often be resolved by systematically optimizing several reaction parameters. The goal is to maximize the enzyme's ability to discriminate between the two enantiomers (enantioselectivity, E-value).

  • Enzyme Selection: Not all lipases are created equal. Screen a panel of lipases. Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435) is a robust and widely used choice, but lipases from Pseudomonas cepacia (Amano Lipase PS) or Candida rugosa (CRL) can show different or superior selectivity for certain substrates.[4][5][6]

  • Acyl Donor: For acylation reactions, the choice of acyl donor is critical. Simple donors like vinyl acetate are often effective because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.[7] Experiment with different chain lengths and structures (e.g., ethyl acetate, isopropenyl acetate) to find the optimal fit for the enzyme's active site.

  • Solvent: The solvent can dramatically affect enzyme activity and selectivity. Apolar organic solvents like hexane, toluene, or tert-butyl methyl ether (t-BuOMe) are generally preferred as they maintain the enzyme's essential hydration layer without stripping it away.[6][8] Avoid highly polar solvents that can denature the enzyme.

  • Temperature: Temperature affects both reaction rate and enantioselectivity. While higher temperatures (e.g., 40-60°C) increase the reaction rate, they can sometimes decrease selectivity.[6] It is often beneficial to run the reaction at a lower temperature (e.g., room temperature or 30°C) to enhance enantioselectivity, albeit at the cost of a longer reaction time.[9][10]

ParameterRecommended Starting PointOptimization Strategy
Enzyme Immobilized CAL-B (Novozym 435)Screen various lipases (e.g., Amano PS, CRL)
Solvent Toluene or HexaneTest a range of non-polar solvents (e.g., t-BuOMe, Cyclohexane)
Temperature 40 °CDecrease temperature (e.g., to 25-30 °C) to improve selectivity
Acyl Donor Vinyl Acetate (irreversible)Test other acyl donors (e.g., Ethyl Acetate, Isopropenyl Acetate)
Water Content Anhydrous solventFor hydrolysis, control water stoichiometry (e.g., 0.5-1.0 eq.)

Q: I'm performing a lipase-catalyzed hydrolysis of a racemic ester, but the reaction is slow and the resulting amino acid is difficult to isolate. Why?

A: Hydrolysis reactions can present unique challenges. The product, an amino acid, can alter the pH of the microenvironment around the enzyme, potentially inhibiting its activity. Furthermore, the amino acid product may have low solubility in the organic solvent, leading to isolation difficulties or product inhibition. A common alternative is to perform an enantioselective acylation of the amino group, which often provides cleaner conversions and easier separation of the acylated product from the unreacted amino ester.[4]

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

Below is a generalized protocol for the kinetic resolution of a 3-aminopent-4-enoic acid ester via N-acylation.

Step 1: Substrate Preparation

  • Esterify the carboxylic acid of racemic 3-aminopent-4-enoic acid (e.g., via Fischer esterification with methanol or ethanol under acidic conditions) to produce the corresponding racemic methyl or ethyl ester. Purify by distillation or chromatography.

Step 2: Enzymatic Acylation

  • To a flask containing the racemic 3-aminopent-4-enoic acid ester (1.0 eq.) in an anhydrous aprotic solvent (e.g., toluene, 10-20 mL per mmol of substrate), add the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq.).

  • Add the immobilized lipase (e.g., Novozym 435, 20-50 mg per mmol of substrate).

  • Stir the suspension at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine both conversion and the enantiomeric excess of the remaining substrate.

  • Stop the reaction at or near 50% conversion by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

Step 3: Separation and Deprotection

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting mixture contains the unreacted amino ester and the N-acylated amino ester. These can typically be separated by silica gel column chromatography due to their different polarities.

  • The resolved, unreacted amino ester can be used directly. The N-acylated ester can be hydrolyzed (e.g., under acidic or basic conditions) to yield the other enantiomer of the amino acid.

G cluster_prep Preparation cluster_ekr Enzymatic Kinetic Resolution cluster_sep Separation & Final Product racemic_acid Racemic 3-Aminopent-4-enoic Acid esterification Esterification (e.g., MeOH, H+) racemic_acid->esterification racemic_ester Racemic Amino Ester esterification->racemic_ester enzymatic_rxn Enzymatic Acylation (Lipase, Acyl Donor, Solvent) racemic_ester->enzymatic_rxn mixture Mixture: (S)-Amino Ester (unreacted) (R)-N-Acyl Amino Ester (product) enzymatic_rxn->mixture monitoring Reaction Monitoring (Chiral HPLC) enzymatic_rxn->monitoring separation Chromatographic Separation mixture->separation s_ester (S)-Amino Ester (>99% ee) separation->s_ester r_acyl_ester (R)-N-Acyl Amino Ester separation->r_acyl_ester hydrolysis Hydrolysis r_acyl_ester->hydrolysis r_acid (S)-Amino Acid hydrolysis->r_acid

Workflow for Enzymatic Kinetic Resolution (EKR).

Section 2: Chemical Resolution via Diastereomeric Salt Formation

This classical method is one of the most established and widely applied for separating amino acid enantiomers.[] It relies on the reaction of the racemic amino acid with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[1][12] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[1][2]

Troubleshooting Guide: Chemical Resolution

Q: I've added the chiral resolving agent, but no crystals are forming. What can I do?

A: Crystal formation is the critical step and can be elusive. Here are several strategies to induce crystallization:

  • Solvent Screening: The choice of solvent is paramount. The ideal solvent should dissolve the diastereomeric salt mixture at a higher temperature but allow for the selective precipitation of one diastereomer upon cooling. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, water, or mixtures thereof).

  • Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to create a supersaturated solution, which is necessary for crystallization to begin. Be careful not to evaporate too much solvent, as this can cause both diastereomers to precipitate out together.

  • Seeding: If you have a small crystal of the desired diastereomer (perhaps from a previous attempt), add it to the supersaturated solution. A seed crystal provides a template for further crystal growth.

  • Cooling Rate: Do not cool the solution too quickly. Slow, gradual cooling often yields larger, purer crystals. Try letting the solution cool to room temperature slowly and then transferring it to a refrigerator (4°C).

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q: My crystals have a low diastereomeric excess (de). How can I improve the purity?

A: Low purity indicates that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar.

  • Recrystallization: This is the most common method to improve purity. Dissolve the obtained crystals in a minimum amount of hot solvent and allow them to recrystallize. This process can be repeated until the desired diastereomeric purity is achieved.

  • Change the Resolving Agent: Not all resolving agents are equally effective. If recrystallization fails to improve purity, you may need to select a different one. For resolving a racemic acid like 3-aminopent-4-enoic acid, common choices are enantiomerically pure chiral bases.[2]

Common Chiral Resolving Agents for Acids
(R)- or (S)-1-Phenylethylamine[12]
(R)- or (S)-α-Methylbenzylamine
Brucine (alkaloid)[12]
Cinchonidine (alkaloid)
Quinine

Q: How do I recover my resolved amino acid from the diastereomeric salt?

A: Once you have isolated a pure diastereomeric salt, you must break the salt apart to liberate the free amino acid and recover the resolving agent.

  • Dissolve the purified salt in water.

  • Acidify the solution with a strong acid (e.g., HCl). This will protonate the carboxylate of your amino acid and the chiral amine resolving agent.

  • The chiral amine can then be removed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The aqueous layer, now containing the hydrochloride salt of your resolved amino acid, can be concentrated to yield the final product.

G racemic_acid Racemic (R/S)-Amino Acid salt_formation Salt Formation (in Solvent) racemic_acid->salt_formation chiral_base Chiral Resolving Agent (e.g., (R)-Base) chiral_base->salt_formation diastereomers Mixture of Diastereomeric Salts (R-Acid•R-Base) (S-Acid•R-Base) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid Less Soluble Diastereomer (e.g., S-Acid•R-Base) crystallization->solid solution More Soluble Diastereomer (in Mother Liquor) crystallization->solution recrystallize Recrystallize for Purity solid->recrystallize acidification2 Acidification (HCl) & Extraction solution->acidification2 acidification1 Acidification (HCl) & Extraction recrystallize->acidification1 s_acid Enantiopure (S)-Amino Acid acidification1->s_acid recovered_base1 Recovered (R)-Base acidification1->recovered_base1 r_acid Enantiopure (R)-Amino Acid acidification2->r_acid recovered_base2 Recovered (R)-Base acidification2->recovered_base2

Sources

Validation & Comparative

1H and 13C NMR Spectral Analysis of 3-Aminopent-4-enoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of peptidomimetics and targeted therapeutics, olefinic


-amino acids like 3-aminopent-4-enoic acid serve as critical structural building blocks . However, a persistent analytical challenge during synthesis and scale-up is distinguishing this 

-amino acid from its structural isomer, 2-aminopent-4-enoic acid (allylglycine)—an

-amino acid widely recognized as a GABA synthesis inhibitor . Because both molecules share the exact same molecular weight and functional groups, mass spectrometry alone is insufficient for definitive structural elucidation.

As an application scientist, I rely on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for resolving these isomers. This guide objectively compares the


H and 

C NMR spectral profiles of 3-aminopent-4-enoic acid against its

-amino alternative, detailing the mechanistic causality behind their spectral differences and providing a self-validating experimental protocol for researchers.

Mechanistic Causality: Electronic Environments and Chemical Shifts

The fundamental difference between these isomers lies in the regiochemistry of the primary amine, which drastically alters the local magnetic environment of the aliphatic chain.

  • 3-Aminopent-4-enoic acid (

    
    -isomer):  The amine is located at the C3 (
    
    
    
    ) position. The C2 carbon is a methylene group flanked by the electron-withdrawing carboxylic acid and the amine-bearing methine. This positions the methine proton (C3-H) in a highly deshielded environment due to the combined inductive effects of the adjacent amine and the anisotropic effect of the adjacent vinyl group.
  • 2-Aminopent-4-enoic acid (

    
    -isomer):  The amine is at the C2 (
    
    
    
    ) position. The C2 methine proton is directly adjacent to the carboxylic acid, while the C3 methylene becomes an allylic bridge between the
    
    
    -carbon and the olefin.

This simple transposition of the amino group inverts the chemical shift hierarchy of the aliphatic spin systems, providing a definitive diagnostic marker in both 1D


H and 

C NMR.

Comparative Data Analysis

To facilitate objective comparison, the quantitative spectral data for both isomers (acquired in D


O) are summarized below.
Table 1: Comparative H NMR Spectral Data (400 MHz, D O)
Position3-Aminopent-4-enoic acid (

-isomer)
2-Aminopent-4-enoic acid (

-isomer)
Diagnostic Difference
C2 ~2.40 - 2.65 ppm (m, 2H, CH

)
~3.75 - 3.85 ppm (dd, 1H, CH)

~1.3 ppm; Integration differs (2H vs 1H)
C3 ~3.85 - 4.00 ppm (m, 1H, CH)~2.55 - 2.75 ppm (m, 2H, CH

)

~1.2 ppm; Integration differs (1H vs 2H)
C4 ~5.85 - 6.00 ppm (ddd, 1H, =CH)~5.70 - 5.85 ppm (m, 1H, =CH)Subtle shift due to proximity of NH

C5 ~5.25 - 5.45 ppm (m, 2H, =CH

)
~5.15 - 5.30 ppm (m, 2H, =CH

)
Minimal difference
Table 2: Comparative C NMR Spectral Data (100 MHz, D O)
Position3-Aminopent-4-enoic acid (

-isomer)
2-Aminopent-4-enoic acid (

-isomer)
Diagnostic Difference
C1 (C=O) ~176.0 ppm~175.0 ppmNegligible
C2 ~40.5 ppm (CH

)
~54.5 ppm (CH)Inversion of CH/CH

shifts
C3 ~52.0 ppm (CH)~35.0 ppm (CH

)
Inversion of CH/CH

shifts
C4 (=CH) ~135.5 ppm~131.5 ppm

~4.0 ppm
C5 (=CH

)
~117.0 ppm~120.0 ppm

~3.0 ppm

Expert Insight: The most critical diagnostic feature is the ABX spin system observed in the


H NMR of 3-aminopent-4-enoic acid. The C2 methylene protons are diastereotopic due to the adjacent chiral center at C3. They couple with each other (geminal coupling, 

Hz) and with the C3 proton (vicinal coupling), resulting in a complex multiplet that is entirely absent in the

-isomer .

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. Relying solely on 1D


H NMR can lead to misinterpretation if impurities overlap with the aliphatic signals. The following step-by-step methodology incorporates internal referencing and 2D correlation to guarantee structural integrity.
Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of Deuterium Oxide (D

    
    O, 99.9% D). Causality: D
    
    
    
    O is chosen to rapidly exchange the labile NH
    
    
    and COOH protons, simplifying the aliphatic region and preventing broad exchange peaks from masking the C2/C3 multiplets.
  • Internal Referencing: Add 0.1% w/v of TSP (Trimethylsilylpropanoic acid) as an internal standard. Causality: TSP provides a definitive 0.00 ppm reference point in aqueous solvents, eliminating chemical shift drift caused by pH variations in the amino acid solution.

  • Filtration: Transfer the solution to a high-quality 5 mm NMR tube, filtering through glass wool to ensure no particulates disrupt the magnetic field homogeneity.

Step 2: 1D NMR Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated locking (on D

    
    O) and rigorous gradient shimming. Causality: High-quality shimming is critical to resolve the fine 
    
    
    
    -couplings of the C2 diastereotopic protons, which are necessary to confirm the ABX system.
  • Acquire a standard 1D

    
    H spectrum (e.g., zg30 pulse program) with 16 scans and a relaxation delay (D1) of 2 seconds.
    
  • Acquire a 1D

    
    C spectrum with composite pulse decoupling (e.g., zgpg30) using 512-1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbonyl carbon (C1).
    
Step 3: 2D NMR Validation (The Self-Validating Step)
  • HSQC Acquisition: If the 1D spectra exhibit signal overlap (common in crude synthetic mixtures), acquire a

    
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence) spectrum.
  • Data Interpretation: Causality: HSQC will definitively link the proton integrals to their respective carbons. For 3-aminopent-4-enoic acid, the cross-peak at ~52.0 ppm (

    
    C) will correlate to a 1H integral (~3.9 ppm), while the cross-peak at ~40.5 ppm (
    
    
    
    C) will correlate to a 2H integral (~2.5 ppm). This directly proves the
    
    
    -amino acid framework and systematically rules out the
    
    
    -isomer without requiring external reference standards.

Workflow Visualization

The following diagram illustrates the logical progression of this self-validating analytical workflow.

NMR_Workflow SamplePrep Sample Preparation (Analyte in D2O + TSP) Acquisition1D 1D NMR Acquisition (1H & 13C Decoupled) SamplePrep->Acquisition1D Analysis1D 1D Spectral Analysis (Identify C2/C3 Shifts) Acquisition1D->Analysis1D Decision Isomer Ambiguity? (Signal Overlap) Analysis1D->Decision Acquisition2D 2D NMR Acquisition (HSQC & COSY) Decision->Acquisition2D Yes Validation Structural Validation (Confirm Framework) Decision->Validation No Acquisition2D->Validation

Figure 1: Self-validating NMR analytical workflow for structural confirmation of olefinic amino acids.

References

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2000). "Iodolactonization of 3-amino-4-pentenoic acid: a stereoselective synthesis of syn-γ-hydroxy-β-amino acids." Tetrahedron: Asymmetry, 11(5), 1137-1149. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 167529, s-Allylglycine." PubChem. URL:[Link]

  • Google Patents. "US10308597B2 - Inhibitors of creatine transport and uses thereof." Google Patents.

Comparative Guide: High-Resolution vs. Tandem Mass Spectrometry Platforms for the Fragmentation Analysis of 3-Aminopent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Aminopent-4-enoic acid (3-APA) is a highly polar, non-proteinogenic β-amino acid featuring a terminal vinyl group. As a structural analog of γ-aminobutyric acid (GABA) and a critical building block in peptidomimetic drug design, its precise analytical characterization is paramount. Mass spectrometry (MS) remains the gold standard for its detection; however, the structural nuances of β-amino acids demand a highly specific approach to fragmentation.

This guide objectively compares leading MS platforms—High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ)—and delineates the causal mechanisms governing 3-APA fragmentation. By understanding the underlying physics of these instruments, researchers can select the optimal analytical strategy for their specific drug development workflows.

Part 1: The Mechanistic Causality of 3-APA Fragmentation

Understanding the fragmentation of 3-APA requires examining the energy deposition method. The protonated precursor ion ([M+H]⁺ at m/z 116.0706) exhibits distinct dissociation pathways depending on whether vibrational or radical-driven activation is employed .

Vibrational Activation (CID/HCD): Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), fragmentation is governed by the mobile proton model. The primary amine acts as the most basic site, sequestering the ionizing proton. Upon collisional activation, this proton mobilizes, catalyzing the neutral loss of ammonia (-17 Da) to yield a dominant fragment at m/z 99.044. Concurrently, the carboxylic acid moiety undergoes a charge-remote dehydration (-18 Da, m/z 98.060), which can further eject carbon monoxide (-28 Da) to form a stable m/z 70.065 product ion.

Radical-Driven Activation (ETD/ECD): Electron Transfer Dissociation (ETD) introduces a fundamentally different causality. Unlike α-amino acids, β-amino acids like 3-APA possess an additional methylene group in their backbone, creating a Cα-Cβ bond. Electron capture induces radical-site stabilization challenges. As demonstrated in foundational ExD studies, radical-driven methods applied to β-amino acids often result in unique Cα-Cβ bond cleavages or alternative a/y-type fragmentations due to the instability of the Cβ radical . This makes ETD an invaluable orthogonal tool for differentiating 3-APA from its α-amino acid isomers.

Fragmentation cluster_HCD CID / HCD (Vibrational Excitation) cluster_ETD ETD / ECD (Radical-Driven) Precursor 3-Aminopent-4-enoic Acid [M+H]+ m/z 116.0706 LossNH3 Loss of NH3 (-17 Da) m/z 99.044 Precursor->LossNH3 Proton Mobility LossH2O Loss of H2O (-18 Da) m/z 98.060 Precursor->LossH2O Charge-Remote C_alpha_beta Cα-Cβ Cleavage Diagnostic β-amino fragments Precursor->C_alpha_beta Electron Transfer LossBoth Loss of H2O + CO (-46 Da) m/z 70.065 LossH2O->LossBoth -CO

Figure 1: Mechanistic divergence of 3-Aminopent-4-enoic acid fragmentation under HCD vs. ETD.

Part 2: Objective Platform Comparison: HRMS vs. QqQ

The choice of mass spectrometer dictates the depth of structural information versus the limits of quantitation. Below is an objective comparison of three leading architectures for 3-APA analysis.

Thermo Scientific™ Q Exactive™ Orbitrap™ (HRMS)
  • Performance: Delivers ultra-high resolution (up to 140,000 FWHM) and sub-ppm mass accuracy.

  • Advantage for 3-APA: The HCD cell provides rich, structurally informative spectra. The high resolution easily resolves the isobaric interference between the loss of NH₃ (m/z 99.044) and potential background matrix ions, ensuring high-confidence structural elucidation.

Agilent 6546 LC/Q-TOF (HRMS)
  • Performance: Offers excellent isotopic fidelity and rapid acquisition rates (up to 50 spectra/sec).

  • Advantage for 3-APA: Ideal for untargeted metabolomics or when 3-APA is analyzed alongside a complex mixture of peptidomimetics. The fast scan speed pairs perfectly with narrow UHPLC peaks.

Waters™ Xevo™ TQ-XS (QqQ)
  • Performance: The industry standard for targeted, absolute quantitation using Multiple Reaction Monitoring (MRM).

  • Advantage for 3-APA: While lacking the resolution to separate isobaric background ions by exact mass, its StepWave ion guide provides unmatched sensitivity. It is the optimal choice for pharmacokinetic (PK) tracking of 3-APA in biological matrices using the 116.1 → 99.0 transition.

Table 1: Performance Comparison Metrics
FeatureThermo Q Exactive™ Orbitrap™Agilent 6546 LC/Q-TOFWaters™ Xevo™ TQ-XS (QqQ)
Primary Application Exact mass structural elucidationHigh-speed untargeted profilingAbsolute targeted quantitation
Mass Resolution Up to 140,000 (FWHM)>60,000 (FWHM)Unit resolution (~0.7 Da)
Fragmentation HCD (Vibrational)CID (Vibrational)CID (Vibrational)
Sensitivity (3-APA) HighHighUltra-High (via MRM)
Isotopic Fidelity GoodExcellentN/A (Targeted)

Part 3: Self-Validating Experimental Protocol

To ensure reproducible and self-validating results, the following LC-MS/MS protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC). Because 3-APA is highly polar (XLogP3 ≈ -2.8) , it exhibits poor retention on standard reversed-phase C18 columns. HILIC ensures adequate retention and orthogonal separation from matrix salts.

Step-by-Step Methodology:
  • Sample Preparation: Extract 3-APA from the biological matrix using a 3:1 ratio of cold acetonitrile to plasma. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. The high organic supernatant is directly compatible with HILIC initial conditions.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in H₂O (pH 3.0 with formic acid).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins. (Note: In HILIC, high organic is the weak solvent).

  • MS Acquisition (Targeted MRM Example):

    • Ionization: ESI Positive mode.

    • Capillary Voltage: 3.0 kV.

    • Transitions: Quantifier (116.1 → 99.0, CE: 12 eV); Qualifier (116.1 → 70.1, CE: 20 eV).

  • Self-Validation Check: The protocol is validated by monitoring the ion ratio between the 99.0 (NH₃ loss) and 70.1 (H₂O+CO loss) fragments. A consistent ratio (±20%) across all samples confirms the absence of co-eluting isobaric interferences, acting as an internal system suitability check.

Workflow Prep Sample Prep (Solvent Extraction) HILIC Chromatography (HILIC Separation) Prep->HILIC MS Mass Spectrometry (ESI+ Ionization) HILIC->MS Data Data Analysis (Fragment Annotation) MS->Data

Figure 2: Self-validating LC-MS/MS workflow for the analysis of highly polar β-amino acids.

Part 4: Data Presentation & Fragment Annotation

Accurate mass annotation is critical for HRMS platforms. Table 2 summarizes the theoretical exact masses for 3-APA and its primary CID/HCD fragments to facilitate inclusion list generation.

Table 2: Exact Mass Annotation for 3-APA Fragments
Ion TypeFormulaTheoretical Exact Mass (m/z)Activation PathwayMechanistic Driver
Precursor[C₅H₉NO₂ + H]⁺116.0706N/AElectrospray Ionization
[M+H - NH₃]⁺[C₅H₆O₂ + H]⁺99.0441CID / HCDMobile proton at primary amine
[M+H - H₂O]⁺[C₅H₇NO + H]⁺98.0600CID / HCDCharge-remote dehydration
[M+H - H₂O - CO]⁺[C₄H₇N + H]⁺70.0651CID / HCDSequential loss from carboxylic acid

References

  • PubChem. "3-Aminopent-4-enoic acid | C5H9NO2 | CID 19697177." National Center for Biotechnology Information.[Link]

  • Sargaeva, N. P., Lin, C., & O'Connor, P. B. (2011). "Unusual Fragmentation of β-linked Peptides by ExD Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 22(3), 480–491.[Link]

Chiral HPLC methods for separating 3-Aminopent-4-enoic acid enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatographic Enantioseparation of 3-Aminopent-4-enoic Acid: A Comparative Guide

Executive Summary & Context

3-Aminopent-4-enoic acid is a highly polar, zwitterionic β-amino acid that serves as a critical chiral building block in modern drug development. It is widely utilized in the stereoselective synthesis of peptidomimetics (such as syn-γ-hydroxy-β-amino acids)[1] and acts as a key intermediate in the synthesis of creatine transport inhibitors targeting cancer metastasis[2].

Because it contains both a basic primary amine and an acidic carboxylate group, the free amino acid exists as a zwitterion at neutral pH. This dual-charge state makes enantiomeric separation exceptionally challenging on traditional normal-phase chiral stationary phases (CSPs). This guide objectively compares the performance, mechanistic causality, and operational workflows of three distinct chiral HPLC methodologies: CHIRALPAK ZWIX(+) (the premier choice for free zwitterions), CROWNPAK CR(+) (an alternative for underivatized amines), and CHIRALPAK AD-H (the standard for derivatized amino acids).

Mechanistic Rationale & CSP Selection Logic

The selection of a chiral stationary phase for β-amino acids is dictated entirely by the derivatization status of the analyte:

  • Zwitterionic Double Ion-Pairing (CHIRALPAK ZWIX): ZWIX columns utilize a cinchona alkaloid fused with trans-2-aminocyclohexanesulfonic acid (ACHSA)[3]. This creates a zwitterionic surface that simultaneously engages the protonated amine and deprotonated carboxylate of 3-aminopent-4-enoic acid via a double ion-pairing mechanism. This method is both enthalpically and entropically driven, making it ideal for sterically constrained β-amino acids[4].

  • Host-Guest Complexation (CROWNPAK CR): Crown ether columns rely on the inclusion of a primary ammonium ion (-NH₃⁺) into the cavity of an 18-crown-6 ether[5]. This requires a highly acidic mobile phase (pH < 2.0) to suppress carboxylate ionization and fully protonate the amine[6].

  • Steric & H-Bonding (CHIRALPAK AD-H): Free amino acids are insoluble in normal-phase solvents and irreversibly bind to silica. By masking the amine with a protecting group (e.g., N-Boc), the zwitterionic character is eliminated, allowing the analyte to separate via hydrogen bonding and π-π interactions within the chiral grooves of the amylose backbone[5].

G Analyte 3-Aminopent-4-enoic Acid (Racemic) Decision Derivatization Status? Analyte->Decision Underivatized Free Amino Acid (Zwitterionic) Decision->Underivatized No Derivatization Derivatized N-Protected / Esterified Decision->Derivatized Pre-column Derivatization ZWIX CHIRALPAK ZWIX(+) (Double Ion-Pairing) Underivatized->ZWIX MeOH/H2O + FA/DEA Crown CROWNPAK CR(+) (Host-Guest Complexation) Underivatized->Crown pH < 2.0 Aqueous Poly CHIRALPAK AD-H (H-Bonding / Steric) Derivatized->Poly Hexane/IPA/TFA

Workflow for selecting chiral HPLC methods for 3-aminopent-4-enoic acid enantioseparation.

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of the three methodologies when applied to 3-aminopent-4-enoic acid.

ParameterCHIRALPAK ZWIX(+) (Product)CROWNPAK CR(+) (Alternative 1)CHIRALPAK AD-H (Alternative 2)
Analyte Form Free β-amino acidFree β-amino acidN-Boc-3-aminopent-4-enoic acid
Mobile Phase MeOH/H₂O (98:2) + 50mM FA / 25mM DEAH₂O + HClO₄ (pH 1.5)Hexane / IPA (90:10) + 0.1% TFA
Column Temp. 25 °C5 °C25 °C
Retention Mechanism Double ion-pairing[3]Host-guest complexation[5]H-bonding, steric fit
Typical Resolution (Rs) > 2.5 ~ 1.5 - 1.8> 2.0
MS Compatibility Yes (ESI+)No (Non-volatile acids)No (Normal Phase)
Primary Limitation Requires precise additive tuningHighly acidic (corrosive to LC systems)Requires chemical derivatization

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. If the system suitability criteria are not met, a mechanistic troubleshooting loop is provided.

Method A: CHIRALPAK ZWIX(+) (Direct Separation of Free Zwitterion)

Causality: Methanol acts as a protic bulk solvent that supports analyte ionization while allowing electrostatic interactions to dominate. Formic acid (FA) protonates the basic sites, and diethylamine (DEA) deprotonates the acidic sites, creating a dynamic ion-exchange equilibrium[3].

  • Mobile Phase Preparation: Mix Methanol and HPLC-grade Water in a 98:2 (v/v) ratio. Add 50 mM Formic Acid and 25 mM Diethylamine. Filter through a 0.2 µm PTFE membrane.

  • Sample Preparation: Dissolve racemic 3-aminopent-4-enoic acid in Methanol to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm or LC-MS (ESI+)

  • System Validation & Troubleshooting: Inject 5 µL of the sample.

    • Pass Criterion: Resolution (Rs) ≥ 2.0.

    • Validation Loop: If Rs < 2.0 or peak tailing occurs, the ion-exchange equilibrium is imbalanced. Increase the FA concentration to 75 mM to enhance the protonation of the analyte's primary amine, strengthening its cation-exchange interaction with the ACHSA sulfonic acid group on the CSP.

Method B: CROWNPAK CR(+) (Direct Separation via Crown Ether)

Causality: The pH must be strictly maintained below 2.0 to ensure the primary amine is fully protonated to an ammonium ion (-NH₃⁺), which is the absolute structural requirement for inclusion into the 18-crown-6 cavity[6]. Furthermore, crown ether complexation is highly exothermic (negative ΔH°); therefore, sub-ambient temperatures drastically increase enantioselectivity[6].

  • Mobile Phase Preparation: Adjust HPLC-grade water to pH 1.5 using Perchloric acid (HClO₄). Filter through a 0.2 µm aqueous membrane.

  • Sample Preparation: Dissolve the analyte in the mobile phase to 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 0.4 mL/min

    • Temperature: 5 °C (Chiller required)

    • Detection: UV at 210 nm

  • System Validation & Troubleshooting: Inject 5 µL of the sample.

    • Pass Criterion: Rs ≥ 1.5.

    • Validation Loop: If Rs < 1.5, decrease the column temperature by 2 °C. If peak tailing exceeds 1.5, verify the mobile phase pH. A pH > 2.0 will result in partial deprotonation of the amine, destroying the host-guest complexation mechanism.

Method C: CHIRALPAK AD-H (Indirect Separation via Derivatization)

Causality: Boc-protection neutralizes the positive charge on the amine. This eliminates the zwitterionic nature of the molecule, allowing it to dissolve in non-polar solvents and interact with the amylose tris(3,5-dimethylphenylcarbamate) stationary phase via hydrogen bonding[5].

  • Derivatization Step: React racemic 3-aminopent-4-enoic acid with Di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O (1:1) with NaHCO₃. Extract with ethyl acetate, dry, and evaporate to yield N-Boc-3-aminopent-4-enoic acid.

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the free carboxylic acid, preventing secondary interactions with the silica support.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

  • System Validation & Troubleshooting: Inject 10 µL of a 1 mg/mL solution (in Hexane/IPA).

    • Pass Criterion: Rs ≥ 2.0.

    • Validation Loop: If Rs < 2.0, decrease the IPA modifier to 5%. This increases the retention factor (k'), forcing the analyte to spend more time interacting with the chiral grooves of the polysaccharide backbone.

References

  • [2] Title: US20170050924A1 - Inhibitors of creatine transport and uses thereof Source: google.com URL:

  • [1] Title: Iodolactonization of 3-Amino-4-pentenoic Acid: A Stereoselective Synthesis of syn-γ-Hydroxy-β-amino Acids Source: researchgate.net URL:

  • [3] Title: CHIRALPAK ZWIX(-) - HPLC Source: hplc.eu URL:

  • [6] Title: HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester Source: tandfonline.com URL:

  • [4] Title: High-Performance Liquid Chromatographic Enantioseparation of Cyclic β-Amino Acids on Zwitterionic Chiral Stationary Phases Based on Cinchona Alkaloids Source: nih.gov URL:

  • [5] Title: Liquid Chromatographic Enantiomer Separation of Racemic Amine Using Chiral Crown Ether Stationary Phase Source: oup.com URL:

Sources

Validation of absolute configuration of 3-Aminopent-4-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminopent-4-enoic acid (also known as


-vinyl-

-alanine) is a critical chiral

-amino acid building block, distinct from its

-isomer (allylglycine). Its absolute configuration (typically R or S at the C3 position) dictates the biological activity of downstream peptide mimetics and

-lactam antibiotics.

This guide objectively compares the three primary methodologies for validating its absolute configuration: NMR Derivatization (Mosher's Method) , Enzymatic Kinetic Resolution , and X-Ray Crystallography . While X-ray remains the gold standard for ab initio determination, Mosher's method offers the most practical, self-validating workflow for solution-phase analysis without the need for single crystals.

Comparative Analysis of Validation Methods

The following table summarizes the operational requirements and reliability of each method for 3-aminopent-4-enoic acid.

FeatureMethod A: Mosher's Analysis (NMR) Method B: Enzymatic Resolution Method C: X-Ray Crystallography
Principle Anisotropic shielding by chiral auxiliaries (MTPA).Stereospecific hydrolysis by Lipases (CAL-B).Diffraction of X-rays by crystalline lattice.
Sample Req. ~5-10 mg (Amine or Ester).~100 mg (Racemic Ester).Single Crystal (>0.1 mm).
Time to Result 24 Hours.48-72 Hours.1-2 Weeks (crystal growth dependent).
Reference Std. Not Required (Self-validating).Required (for chiral HPLC comparison).Not Required (Absolute).[1][2][3]
Cost Low (Standard NMR/Reagents).Medium (Enzymes/HPLC columns).High (Instrument access).
Reliability High (if conformers are stable).High (dependent on enzyme specificity).Absolute (Gold Standard).

Method A: NMR Validation (The Mosher Protocol)

Scientific Rationale

The Mosher method is the preferred "wet chemistry" approach for 3-aminopent-4-enoic acid. By coupling the chiral amine to both (


)- and (

)-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA), you create diastereomeric amides. The phenyl group of the MTPA moiety exerts an anisotropic shielding effect on the protons of the 3-aminopent-4-enoic acid backbone. The difference in chemical shifts (

) correlates directly to the spatial arrangement of substituents.
Step-by-Step Protocol
  • Derivatization:

    • Take two separate aliquots of 3-aminopent-4-enoic acid methyl ester (approx. 5 mg each).

    • React Aliquot A with (

      
      )-(-)-MTPA-Cl to form the (
      
      
      
      )-Mosher Amide
      .
    • React Aliquot B with (

      
      )-(+)-MTPA-Cl to form the (
      
      
      
      )-Mosher Amide
      .
    • Note: The configuration of the MTPA acid reverses upon conversion to the chloride; ensure you track the stereocenter of the final amide.

  • NMR Acquisition:

    • Acquire

      
      H NMR (400 MHz or higher) for both crude reaction mixtures in CDCl
      
      
      
      .
    • Focus on the signals for the Vinyl group protons (H-4, H-5) and the

      
      -methylene protons  (H-2).
      
  • Data Analysis (

    
     Calculation): 
    
    • Calculate

      
       for each proton.[3]
      
    • Interpretation:

      • Protons on the side of the MTPA phenyl group in the (

        
        )-amide will be shielded (negative 
        
        
        
        ).
      • Protons on the side of the MTPA phenyl group in the (

        
        )-amide will be shielded (positive 
        
        
        
        ).
Visualization: Mosher's Configuration Model

MosherModel Amine 3-Aminopent-4-enoic Acid (Unknown Config) Rxn Derivatization (+/- MTPA-Cl) Amine->Rxn S_Amide (S)-MTPA Amide (from R-chloride) Rxn->S_Amide Aliquot A R_Amide (R)-MTPA Amide (from S-chloride) Rxn->R_Amide Aliquot B Analysis Calculate Δδ = δ(S) - δ(R) S_Amide->Analysis R_Amide->Analysis Result Assign Configuration Based on Sign (+/-) Analysis->Result

Figure 1: Workflow for determining absolute configuration using Mosher's Method.

Method B: Enzymatic Resolution (The Synthetic Standard)

Scientific Rationale

Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit high stereoselectivity toward


-amino esters. In organic solvents, CAL-B typically catalyzes the acylation of the (

)-enantiomer of primary amines, leaving the (

)-amine unreacted (or vice versa depending on the specific acyl donor and conditions). This method provides both a route to optical purity and a method of assignment if the enzyme's preference for the specific substrate class is known (Kazlauskas rule).
Experimental Protocol
  • Substrate Preparation:

    • Synthesize racemic ethyl 3-aminopent-4-enoate.

  • Enzymatic Hydrolysis (Kinetic Resolution):

    • Suspend the racemic ester (100 mg) in phosphate buffer (pH 7.0).

    • Add immobilized CAL-B (e.g., Novozym 435, 50 mg).

    • Incubate at 30°C with shaking.

  • Monitoring:

    • Monitor conversion via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA 90:10).

    • Validation: The enzyme typically hydrolyzes the (

      
      )-ester to the (
      
      
      
      )-acid faster. The remaining ester will be enriched in the (
      
      
      )-enantiomer.
  • Confirmation:

    • Compare the retention time of your unknown sample against the enzymatically enriched (

      
      )-ester standard.
      

Method C: X-Ray Crystallography (The Gold Standard)

Scientific Rationale

3-Aminopent-4-enoic acid is a small, flexible zwitterion that may not crystallize easily. To determine absolute configuration via anomalous dispersion (using the Bijvoet method), a heavy atom is required.

Protocol
  • Derivatization: React the amino acid with p-bromobenzoyl chloride . The bromine atom provides sufficient anomalous scattering for absolute structure determination.

  • Crystallization: Slowly evaporate a solution of the derivative in Ethanol/Water or Acetone/Hexane.

  • Analysis: Collect diffraction data. A Flack parameter near 0.0 confirms the correct absolute structure; a value near 1.0 indicates the inverted structure.

Summary of Expected Data

For researchers validating their synthesis, the following trends are expected for the (3R)-isomer :

ParameterExpected Observation (3R-isomer)
Mosher NMR (

)
Vinyl protons (C4, C5) typically show positive

if the C2-methylene is defined as the "left" side (model dependent).
Enzymatic Resolution The ester remaining after CAL-B hydrolysis is typically the (S)-enantiomer .
Optical Rotation Note: Rotation is solvent/pH dependent. Always compare with a salt form (e.g., HCl salt) for consistency.
Decision Logic for Researchers

DecisionTree Start Start: 3-Aminopent-4-enoic Acid (Unknown Config) Q1 Is the sample crystalline? Start->Q1 XRay Perform X-Ray (Direct or Derivative) Q1->XRay Yes Deriv Can you derivatize ~10mg? Q1->Deriv No Mosher Method A: Mosher's NMR Analysis Deriv->Mosher Yes (Analytical) Enzyme Method B: Enzymatic Resolution (Compare HPLC with known preference) Deriv->Enzyme No (Prep/Validation)

Figure 2: Decision matrix for selecting the appropriate validation method.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. (Reference for CAL-B selectivity in -amino acids).
  • ResearchGate Entry. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.

    
    -amino esters). Link
    
  • Sigma-Aldrich. (R)-2-Aminopent-4-enoic acid hydrochloride Product Page.

    
    -isomer). Link
    

Sources

Comparative secondary structure analysis of peptides with 3-Aminopent-4-enoic acid

Comparative Guide: Structural Dynamics of 3-Aminopent-4-enoic Acid ( -Vinylglycine) Peptides

Executive Summary

This guide provides a technical comparison of peptides containing 3-aminopent-4-enoic acid (also known as


-vinylglycine



3-Aminopent-4-enoic acid is a non-proteinogenic

  • Foldamer Induction: As a

    
    -amino acid, it strongly promotes the formation of the 14-helix  secondary structure in solution.
    
  • Covalent Stapling: The vinyl side chain (

    
    ) serves as a reactive handle for Ring-Closing Metathesis (RCM), allowing for the synthesis of "stapled" peptides with exceptional proteolytic stability and membrane permeability.
    

This guide details the structural differences, provides step-by-step synthesis/analysis protocols, and presents comparative experimental data to support the integration of this residue into drug discovery workflows.

Structural Comparison: vs. Backbones[1]

The incorporation of 3-aminopent-4-enoic acid fundamentally alters the peptide backbone topology. Unlike the native




foldamers
Helical Topologies
Feature

-Helix (Native)
14-Helix (

-Peptide)
Backbone Unit

-Amino Acid

-Amino Acid (e.g.,

-Vinylglycine)
H-Bond Pattern

(

)

(

)
Ring Size 13-membered14-membered
Residues per Turn 3.6~3.0
Rise per Residue 1.5 Å1.56 Å
Dipole Moment Macrodipole (N to C)Null (Dipoles cancel)

Key Insight: The 14-helix is the dominant secondary structure for


Visualization of Structural Propensity

The following diagram illustrates the folding pathway differences between a random coil


FoldingPathwaycluster_0Native Alpha-Peptidecluster_1Beta-Vinylglycine PeptideA1Random Coil(Water)A2Alpha-Helix(Structure)A1->A2FoldingA3ProteolyticDegradationA2->A3Trypsin/ProteasesB2Stapled Beta-Peptide(RCM Product)A2->B2StructuralMimicryB1Linear Beta-Peptide(MeOH: 14-Helix)B1->B2Grubbs Catalyst(Stapling)B3Hyper-StableFoldamerB2->B3Solvent IndependentStability

Figure 1: Comparative folding and stability pathways. Note the transition of

Experimental Workflows

To achieve reproducible results with 3-aminopent-4-enoic acid, specific protocols for synthesis and analysis are required. The vinyl group is sensitive to oxidation but robust under standard Fmoc-SPPS conditions.

Synthesis & Stapling Protocol

Reagents:

  • Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g).

  • Coupling: HATU/HOAt/DIEA (3 equiv).

  • Stapling Catalyst: Grubbs I or II generation (dissolved in degassed DCE).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM (20 min) then DMF (20 min).

  • Coupling (Standard): Activate Fmoc-

    
    -Vyg-OH (3 equiv) with HATU (2.9 equiv) and DIEA (6 equiv). Coupling time: 2 hours (double couple if necessary).
    
    • Critical: Do not use HBTU/HOBt if possible; HATU provides better yields for sterically hindered

      
      -amino acids.
      
  • Elongation: Complete the peptide sequence using standard Fmoc cycles.

  • On-Resin Metathesis (Stapling):

    • Wash resin with degassed DCM (

      
      ).
      
    • Add Grubbs Catalyst (20 mol%) in degassed 1,2-dichloroethane (DCE).

    • Reflux or microwave at 40°C for 2 hours.

    • Repeat catalyst addition once to ensure completion.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Note: Avoid thiols if possible, or use minimal EDT to prevent addition to the alkene.

Workflow Diagram

SynthesisWorkflowStartFmoc-SPPS Initiation(Rink Amide Resin)IncorpCoupling of3-Aminopent-4-enoic AcidStart->IncorpElongatePeptide Elongation(Fmoc Deprotection/Coupling)Incorp->ElongateCheckDecision: Linear or Stapled?Elongate->CheckLinearCleavage & Purification(Linear 14-Helix)Check->LinearNo StapleStapleRing-Closing Metathesis(Grubbs Cat. / DCE)Check->StapleStaple RequiredCleaveStapleCleavage & Purification(Stapled Foldamer)Staple->CleaveStaple

Figure 2: Decision tree for the synthesis of linear vs. stapled

Comparative Experimental Data

The following data summarizes the performance of 3-aminopent-4-enoic acid peptides in Circular Dichroism (CD) and proteolytic stability assays.

Circular Dichroism (CD) Signatures[2][3]

CD spectroscopy is the primary tool for validating the 14-helix structure.

  • 14-Helix Signature (Monomer): Maximum at 215 nm , Minimum at 198 nm (for

    
    -peptides derived from L-amino acid precursors).
    
  • Aggregated/Bundle Signature: Minimum at 205 nm .

Table 1: Comparative CD Data (Mean Residue Ellipticity)

Peptide TypeSolvent

(nm)

(nm)
Structural Interpretation

-Peptide (Control)
Water-198Random Coil

-Peptide (Control)
TFE192208, 222

-Helix
Linear

-Vyg Peptide
Water--Unstructured / Aggregated
Linear

-Vyg Peptide
Methanol 214 196 Stable 14-Helix
Stapled

-Vyg Peptide
Water 215 198 Retained 14-Helix (Solvent Independent)

Analysis: The linear

stapled variant
Proteolytic Stability[4]

Resistance to enzymatic degradation is a hallmark of

Table 2: Half-life (


) Comparison in Pronase/Trypsin Assays
SubstrateEnzyme

(Half-life)
Relative Stability
Native

-Peptide
Trypsin15 min1x (Baseline)
Native

-Peptide
Pronase< 5 minVery Low
Linear

-Vyg Peptide
Trypsin> 48 hours > 200x
Linear

-Vyg Peptide
Pronase> 24 hours > 300x
Stapled

-Vyg Peptide
PronaseNo Degradation Indefinite

Protocol Note: Stability assays typically involve incubating 0.2 mM peptide with enzyme (1:100 w/w) at 37°C, monitored by RP-HPLC. The "No Degradation" result implies no detectable cleavage products after 72 hours.

References

  • Seebach, D., et al. (1996). "ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. 
    
  • Appella, D. H., et al. (1996). "

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    -Amino Acid Oligomers." Journal of the American Chemical Society.[1]
  • Schinnerl, M., et al. (2003).

    
    -Peptides: Synthesis of Stapled 14-Helices." European Journal of Organic Chemistry. 
    
  • Cheng, R. P., et al. (2001). "

    
    -Peptides: From Structure to Function." Chemical Reviews. 
    
  • Hook, D. F., et al. (2005). "The Proteolytic Stability of 'Designed'

    
    -Peptides Containing 
    
    
    -Peptide-Bond Mimics and of Mixed
    
    
    -Peptides." Chemistry & Biodiversity.

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Aminopent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

3-Aminopent-4-enoic acid (also known as


-vinyl-

-alanine) is an unsaturated amino acid derivative often utilized as a chiral intermediate in peptide synthesis or as a mechanism-based inhibitor (suicide substrate) for pyridoxal phosphate (PLP)-dependent enzymes (e.g., GABA transaminase).

Unlike common proteogenic amino acids (e.g., Alanine, Glycine), this compound possesses a terminal alkene and a non-proteinogenic structure, implying potential pharmacological activity and chemical reactivity (oxidation/polymerization).

Hazard Identification Matrix
Hazard ClassSeverityGHS Classification (Estimated*)Mechanism of Action
Health ModerateH315 (Skin), H319 (Eye), H335 (Resp)Zwitterionic irritant; potential GABA-ergic activity upon systemic absorption.
Physical Low/ModCombustible DustFinely divided organic powder can form explosive mixtures in air.
Reactivity ModerateUnstable (Heat/Light)The terminal alkene (C4=C5) is susceptible to oxidation or radical polymerization.

*Note: As a research chemical, full toxicological data may be incomplete. We apply the Precautionary Principle , treating it as a bioactive pharmaceutical intermediate.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific physical state of the substance during your workflow.

Tier 1: Solid Handling (Weighing & Transfer)

Risk: Inhalation of particulates; Static-induced dispersal.

  • Respiratory: N95 (minimum) or P100 respirator if handling >1g outside a fume hood. Ideally, handle inside a Chemical Fume Hood or Powder Weighing Station .

  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

    • Why? Amino acids are generally zwitterionic and do not permeate nitrile quickly, but the "double glove" technique prevents cross-contamination when removing hands from the enclosure.

  • Eyes: Chemical Safety Goggles (Indirect Vent).

    • Critical: Safety glasses are insufficient. Airborne amino acid dust is highly hygroscopic and caustic to the corneal surface.

  • Body: Lab coat (buttoned), long pants, closed-toe shoes. Tyvek sleeves recommended for quantities >10g.

Tier 2: Solution Handling (Synthesis & Extraction)

Risk: Skin absorption via solvent carrier; Splash hazard.

  • Respiratory: Fume Hood (Face velocity: 80–100 fpm).

  • Hands: Glove material depends on the solvent , not just the solute.

    • In DCM/Chloroform:PVA (Polyvinyl alcohol) or Silver Shield laminate gloves. (Nitrile degrades in <5 mins).

    • In DMF/DMSO:Thick Nitrile (>0.2 mm) or Butyl Rubber.

    • In Water/Methanol: Standard Nitrile.[1]

  • Eyes: Chemical Safety Goggles + Face Shield (if working with >100mL reaction volumes).

Operational Protocol: The "Self-Validating" Workflow

This protocol includes "Checkpoints"—steps where you must verify safety before proceeding.

Phase A: Preparation & Weighing

Objective: Prevent static dispersal of the zwitterionic powder.

  • Environment Setup: Activate the fume hood. Verify flow (visualize with a tissue strip).

  • Static Control: 3-Aminopent-4-enoic acid is prone to static charge.

    • Action: Use an anti-static gun or ionizing fan directed at the spatula and weigh boat.

    • Checkpoint: Does the powder "jump" when the spatula approaches? If yes, pause and re-ionize.

  • Weighing: Transfer slowly. If spillage occurs, do not brush.[2] Cover with a wet paper towel (water dampens the dust) and wipe.

Phase B: Reaction & Solubilization

Objective: Maintain chemical integrity of the alkene group.

  • Solvent Choice: Degas solvents prior to dissolution. The terminal alkene is sensitive to dissolved oxygen and radical initiators.

  • Addition: Add the solid to the solvent, not solvent to solid (prevents clumping and "puffing" of dust).

  • Inert Atmosphere: Blanket the reaction vessel with Nitrogen or Argon immediately.

    • Why? Prevents oxidative degradation of the double bond.

Phase C: Waste & Disposal

Objective: Segregation based on reactivity.

  • Solid Waste: Dispose of contaminated weigh boats and paper towels in "Hazardous Solid Waste" (double-bagged).

  • Liquid Waste:

    • Acidic Aqueous Streams: Neutralize to pH 6-8 before disposal if local regulations allow, OR treat as "Aqueous Toxic Waste."

    • Organic Streams: Segregate into Halogenated vs. Non-Halogenated based on the solvent used.

  • Decontamination: Wipe all surfaces with 10% aqueous ethanol. The amino acid is soluble in water/alcohol mixtures, ensuring effective removal.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE and the operational workflow.

Diagram 1: PPE Decision Tree

This logic gate ensures you select the correct barriers based on the task.

PPE_Decision_Tree Start Task: Handling 3-Aminopent-4-enoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Quant Quantity > 1g? Solid->Quant Solvent Solvent Type? Liquid->Solvent Hood Use Fume Hood Quant->Hood Yes Resp N95 + Goggles Quant->Resp No (Benchtop) Halogen DCM / Chloroform Solvent->Halogen Polar Water / MeOH / DMF Solvent->Polar Glove1 Silver Shield / PVA Gloves Halogen->Glove1 Glove2 Double Nitrile Gloves Polar->Glove2

Caption: Decision tree for selecting glove material and respiratory protection based on physical state and solvent carrier.

Diagram 2: Cradle-to-Grave Workflow

A step-by-step visualization of the material lifecycle in the lab.

Workflow Storage Storage (-20°C, Desiccated) Equilibrate Warm to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weigh Weighing (Static Control) Equilibrate->Weigh In Hood React Reaction (Inert Atm, N2/Ar) Weigh->React Dissolve Waste Disposal (Segregated Stream) React->Waste Quench

Caption: Operational lifecycle emphasizing thermal equilibration and inert atmosphere handling to preserve chemical integrity.

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs (bronchospasm from amine irritation), seek medical attention.

  • Eye Contact: Flush with water for 15 minutes .[1][3][4] Hold eyelids open. The zwitterionic nature allows it to buffer at physiological pH, potentially prolonging irritation if not flushed thoroughly.

  • Spill Cleanup:

    • Solid: Do not dry sweep. Cover with wet paper towels to dampen. Scoop into waste container.

    • Solution: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present in the mixture).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 273350, 3-Amino-4-pentenoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • Silverman, R. B.Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.